2-Bromo-5-phenyl-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTNHCRGHQLOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585415 | |
| Record name | 2-Bromo-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51039-53-3 | |
| Record name | 2-Bromo-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-phenyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-phenyl-1,3,4-oxadiazole is a heterocyclic organic compound that belongs to the 1,3,4-oxadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. The presence of a bromine atom and a phenyl group on the oxadiazole ring provides opportunities for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1] |
| CAS Number | 51039-53-3 | [1] |
| Melting Point | 107-109 °C | [2] |
| Boiling Point | 318.8 ± 25.0 °C (Predicted) | [2] |
| Appearance | White to off-white solid | [2] |
| Storage | Sealed in dry, Store in freezer, under -20°C | [2] |
Spectral Data
| Spectroscopy | Expected Peaks and Features |
| ¹H NMR | Aromatic protons of the phenyl ring are expected to appear as multiplets in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants would depend on the solvent used. |
| ¹³C NMR | Aromatic carbons of the phenyl ring would appear in the region of δ 120-140 ppm. The carbons of the oxadiazole ring are expected at approximately δ 155-165 ppm. The carbon atom attached to the bromine would be deshielded. |
| FTIR (cm⁻¹) | ~3100-3000 (C-H aromatic stretch), ~1600-1500 (C=N and C=C stretching of the oxadiazole and phenyl rings), ~1100-1000 (C-O-C stretch of the oxadiazole ring), and a characteristic C-Br stretch in the fingerprint region. |
| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ would be observed at approximately 224 and 226 in a characteristic 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of CO, N₂, and cleavage of the phenyl and bromo groups. |
Synthesis and Reactivity
General Synthesis Strategies
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involves the cyclization of a diacylhydrazine derivative. Several methods have been reported for this transformation, often employing dehydrating agents. A common approach starts from a carboxylic acid or its corresponding acid chloride.
A representative synthetic workflow is depicted below:
Caption: General synthetic workflow for this compound.
Representative Experimental Protocol
Disclaimer: The following is a general, representative protocol based on established methods for the synthesis of 1,3,4-oxadiazole derivatives. This protocol has not been optimized for the synthesis of this compound and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of Benzohydrazide
-
To a solution of methyl benzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated benzohydrazide is filtered, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of N-Benzoyl-N'-bromoacetylhydrazine
-
Dissolve benzohydrazide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add bromoacetyl chloride or bromoacetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate.
Step 3: Cyclization to this compound
-
To the crude N-benzoyl-N'-bromoacetylhydrazine (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Filter the solid product, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).
Reactivity
The this compound molecule possesses several reactive sites that can be exploited for further chemical transformations:
-
Bromine Atom: The bromine atom is a good leaving group and can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 2-position of the oxadiazole ring.[1]
-
Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the oxadiazole ring may deactivate the phenyl ring towards these reactions.
-
Oxadiazole Ring: The 1,3,4-oxadiazole ring is generally stable to many reaction conditions but can be susceptible to nucleophilic attack under harsh conditions.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological signaling pathways of this compound are limited, the broader class of 1,3,4-oxadiazole derivatives has been extensively investigated and shown to exhibit a wide range of biological activities.
Caption: Potential biological interactions of 1,3,4-oxadiazole derivatives.
Known activities of the 1,3,4-oxadiazole scaffold include:
-
Antimicrobial and Antifungal Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[6] The mechanism of action is often attributed to the inhibition of essential enzymes in the pathogens or disruption of cell wall synthesis.
-
Anticancer Activity: The 1,3,4-oxadiazole ring is a common feature in many compounds with cytotoxic activity against various cancer cell lines. Some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases. For some quinoline-oxadiazole hybrids, inhibition of EGFR has been suggested as a potential mechanism.[7]
-
Anti-inflammatory Activity: Certain 1,3,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).
Given the structural similarity of this compound to other biologically active oxadiazoles, it is plausible that this compound may also exhibit similar activities. Further research is required to elucidate its specific biological targets and signaling pathways.
Applications
The versatile chemical nature of this compound makes it a valuable compound in several fields:
-
Drug Discovery: As a versatile intermediate, it serves as a starting point for the synthesis of novel therapeutic agents with potential antimicrobial, anticancer, and anti-inflammatory properties.[6]
-
Agrochemicals: Its potential antimicrobial and antifungal properties suggest its utility in the development of new pesticides and fungicides.[6]
-
Materials Science: The rigid, aromatic structure of the 1,3,4-oxadiazole ring, combined with the presence of the phenyl group, imparts favorable photophysical properties. This makes it a candidate for use in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and other optoelectronic materials.
Conclusion
This compound is a valuable heterocyclic compound with a range of interesting chemical and physical properties. Its synthetic accessibility and the reactivity of the bromine atom make it an important building block for the creation of more complex molecules with potential applications in medicine, agriculture, and materials science. While detailed information on its specific biological signaling pathways is currently limited, the extensive research on the broader 1,3,4-oxadiazole class suggests that it is a promising scaffold for the development of new functional molecules. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully realize its therapeutic and technological potential.
References
- 1. isca.me [isca.me]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. This compound [myskinrecipes.com]
- 7. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-5-phenyl-1,3,4-oxadiazole (CAS 51039-53-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-phenyl-1,3,4-oxadiazole (CAS 51039-53-3), a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole core is a well-established pharmacophore known to impart a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of a bromine atom at the 2-position of the oxadiazole ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecules. This guide details the known physicochemical properties, synthesis methodologies, spectral data, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While specific biological activity data for this exact compound is limited in publicly accessible literature, this guide also presents data for structurally related compounds to provide a basis for further research and exploration.
Chemical and Physical Properties
This compound is a solid organic compound at room temperature. Its key physicochemical properties are summarized in the table below. It is important to note that some of the data, such as the melting point and density, are predicted values and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 51039-53-3 | [1] |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1] |
| Melting Point | 107-109 °C (predicted) | [2] |
| Density | 1.605 ± 0.06 g/cm³ (predicted) | [2] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified | - |
| Storage | 2-8°C | [1] |
Synthesis and Reactivity
Synthetic Approaches
The synthesis of this compound is not extensively detailed in the literature. However, a common and effective method for the synthesis of 2-bromo-1,3,4-oxadiazoles is through a Sandmeyer-type reaction, starting from the corresponding 2-amino-1,3,4-oxadiazole derivative.
A detailed experimental protocol for the synthesis of the analogous compound, 2-bromo-5-methyl-1,3,4-oxadiazole, has been reported and can be adapted for the synthesis of the phenyl derivative.[3]
Conceptual Synthetic Workflow:
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole and should be optimized for the synthesis of this compound.[3]
Materials:
-
5-Phenyl-1,3,4-oxadiazol-2-amine
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile (MeCN)
-
Ethyl acetate (EA)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a stirred mixture of 5-phenyl-1,3,4-oxadiazol-2-amine (1 equivalent) and CuBr₂ (1.5 equivalents) in acetonitrile, add tert-butyl nitrite (2 equivalents) at 0 °C under a nitrogen atmosphere.
-
Heat the resulting mixture to 65 °C and stir for 3 hours.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to afford this compound.
Reactivity
The bromine atom on the 1,3,4-oxadiazole ring is a key functional group that allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reactivity makes this compound a valuable intermediate for the synthesis of more complex molecules with potentially enhanced biological activities or material properties.
Suzuki Coupling Workflow Example:
Caption: Suzuki coupling of this compound.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring. The chemical shifts of these protons will be in the aromatic region (typically 7-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the phenyl ring and the two distinct carbons of the oxadiazole ring.
Reference Spectral Data for a Similar Compound (2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole): [2]
-
¹H NMR (DMSO-d₆): δ 7.855-7.297 (m, 5H, Ar-H), 7.932 (d, 1H, Thiophene-H), 8.579 (d, 1H, Thiophene-H).
-
¹³C NMR (DMSO-d₆): δ 123.80 (2C, Ar-C), 126.33 (2C, Ar-C), 127.2 (1C, Ar-C), 129.72 (1C, Thiophene-C), 131.77 (1C, Thiophene-C), 132.70 (1C, Thiophene-C), 132.72 (1C, Thiophene-C), 144.01 (1C, Ar-C), 159.77 (1C, Oxadiazole-C), 164.08 (1C, Oxadiazole-C).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxadiazole ring, as well as bands corresponding to the aromatic C-H and C=C bonds of the phenyl group.
Expected IR Absorption Bands:
-
~1615 cm⁻¹: C=N stretching
-
~1580 cm⁻¹: C=C aromatic stretching
-
~1100-1200 cm⁻¹: C-O-C stretching
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (225.04 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.
Biological Activity and Potential Applications
General Biological Profile of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[4][5][6] These include:
-
Antimicrobial and Antifungal Activity: Many 1,3,4-oxadiazole derivatives have shown potent activity against a range of bacteria and fungi.
-
Anticancer Activity: Various substituted 1,3,4-oxadiazoles have demonstrated cytotoxic effects against different cancer cell lines.
-
Anti-inflammatory Activity: The oxadiazole nucleus is present in several compounds with anti-inflammatory properties.
-
Other Activities: Other reported activities include anticonvulsant, antiviral, and insecticidal properties.
Potential Applications of this compound
Given the known biological activities of the 1,3,4-oxadiazole core and the reactivity of the bromo substituent, this compound is a promising starting material for the development of novel therapeutic agents. Its primary application is as a key intermediate in the synthesis of more complex, biologically active molecules.[1] The bromo group can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.
Drug Discovery and Development Workflow:
Caption: Role of this compound in drug discovery.
While specific quantitative biological data for this compound is not available in the public domain, studies on similar compounds suggest that it could serve as a valuable precursor for compounds with significant biological activity. For instance, various 2,5-disubstituted 1,3,4-oxadiazoles have reported MIC values in the low micromolar range against various bacterial and fungal strains.[5] Similarly, cytotoxic studies on other 1,3,4-oxadiazole derivatives have shown IC₅₀ values in the micromolar to sub-micromolar range against several cancer cell lines.[4][6][7]
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery and materials science. Its synthesis, while not extensively documented for this specific molecule, can be reasonably achieved through established methods for related compounds. The key feature of this molecule is the presence of a reactive bromine atom on the biologically active 1,3,4-oxadiazole scaffold, which allows for its use as a versatile building block for the creation of diverse chemical libraries. Further research is warranted to experimentally determine its physicochemical properties, optimize its synthesis, and, most importantly, to explore the biological activities of its derivatives. This technical guide provides a foundational understanding for researchers and scientists interested in leveraging the potential of this compound in their research and development endeavors.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. isca.me [isca.me]
- 3. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-5-phenyl-1,3,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Bromo-5-phenyl-1,3,4-oxadiazole. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The bromo-substitution at the 2-position makes this compound a versatile synthetic intermediate, enabling further molecular elaboration through cross-coupling reactions to generate novel bioactive molecules.[5] This document consolidates key structural data, outlines detailed synthetic protocols based on established methodologies, and explores the compound's significance as a building block in drug discovery and materials science.
Molecular Identity and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a central five-membered 1,3,4-oxadiazole ring. This ring is substituted with a phenyl group at the 5-position and a bromine atom at the 2-position. The presence of the bromine atom is key to its utility as a synthetic intermediate.[5]
Chemical Identifiers
All quantitative and identifying data for the molecule are summarized in Table 1 for clear reference.
| Identifier | Value | Source |
| Chemical Formula | C₈H₅BrN₂O | [5][6] |
| Molecular Weight | 225.04 g/mol | [5][6] |
| CAS Number | 51039-53-3 | [6][7] |
| PubChem CID | 16227452 | [6] |
| MDL Number | MFCD06660932 | [5][6] |
| InChI | InChI=1S/C8H5BrN2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | N/A |
| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)Br | N/A |
Physicochemical Properties
| Property | Value | Source |
| Purity | >95% (Typical commercial) | [5] |
| Storage | 2-8°C | [5] |
Molecular Structure Visualization
The 2D chemical structure of this compound is depicted below. The diagram illustrates the connectivity of the phenyl ring and the bromine atom to the central 1,3,4-oxadiazole core.
Caption: 2D structure of this compound.
Synthesis Protocols
While a specific protocol for this compound is not detailed in the provided search results, a general and robust methodology for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones. This approach can be adapted for the target molecule.
General Experimental Protocol: Oxidative Cyclization
This protocol is based on methodologies reported for the synthesis of analogous 1,3,4-oxadiazole derivatives.[9]
Step 1: Synthesis of Benzhydrazide
-
A mixture of methyl benzoate (1 equivalent), ethanol (5 mL per gram of ester), and hydrazine hydrate (2 equivalents) is refluxed for 6-8 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate (benzhydrazide) is filtered, washed with cold ethanol, and dried.
Step 2: Synthesis of N'-acyl-benzhydrazide (Precursor)
-
Benzhydrazide (1 equivalent) is dissolved in a suitable solvent like dichloromethane or THF.
-
The solution is cooled to 0°C.
-
Bromoacetyl bromide or a similar bromo-acylating agent (1.1 equivalents) is added dropwise.
-
The mixture is stirred at room temperature for 4-6 hours.
-
The resulting product is isolated by filtration or extraction after quenching the reaction.
Step 3: Dehydrative Cyclization to this compound
-
The N'-acyl-benzhydrazide precursor from Step 2 (1 equivalent) is dissolved in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
The mixture is heated to reflux for 3-5 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
The precipitated solid is filtered, washed thoroughly with water to remove excess acid, and then washed with a sodium bicarbonate solution.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
The following workflow diagram illustrates this synthetic logic.
Caption: General synthetic workflow for a bromo-oxadiazole derivative.
Reactivity and Applications in Drug Development
Role as a Synthetic Intermediate
This compound is a valuable building block in synthetic organic and medicinal chemistry.[5] The bromine atom on the electron-deficient oxadiazole ring is susceptible to nucleophilic substitution and, more importantly, serves as a handle for various transition-metal-catalyzed cross-coupling reactions.
These reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allow for the introduction of a wide array of substituents at the 2-position. This synthetic flexibility is critical for developing libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.[5]
Caption: Reactivity of this compound.
Biological Significance of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole nucleus is a well-established pharmacophore. Its rigid, planar structure and electron-withdrawing nature contribute to favorable pharmacokinetic properties, often serving as a bioisostere for amide or ester functionalities.[4] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities, making this scaffold a focal point of research.[1][3][8][11]
-
Antimicrobial and Antifungal Activity: Many oxadiazole derivatives show potent activity against various strains of bacteria and fungi.[1][11]
-
Anti-inflammatory and Analgesic Activity: The scaffold is present in molecules designed to inhibit inflammatory pathways.[1][2]
-
Anticancer Activity: Certain substituted oxadiazoles have shown significant cytotoxicity against various cancer cell lines.[1][12]
-
Antiviral Activity: The oxadiazole ring is a component of several compounds investigated for their antiviral effects.[1]
Given this extensive biological profile, this compound represents a key starting material for the synthesis of new chemical entities with therapeutic potential.
Applications in Materials Science
Beyond medicine, the rigid, aromatic nature of the 1,3,4-oxadiazole core imparts excellent thermal stability and desirable electronic properties. This has led to their use in the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and other optoelectronic materials.[4][5] The ability to functionalize the core via the bromo-intermediate allows for the fine-tuning of these material properties.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound|CAS 51039-53-3 [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. americanelements.com [americanelements.com]
- 7. 51039-53-3|this compound|BLD Pharm [bldpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. isca.me [isca.me]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Bromo-5-phenyl-1,3,4-oxadiazole: Synthesis and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-Bromo-5-phenyl-1,3,4-oxadiazole. This document is intended to be a valuable resource for professionals engaged in chemical synthesis and drug discovery.
Spectroscopic Data
Table 1: Estimated ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.05 - 7.95 | Multiplet | 2H | Aromatic H (ortho to oxadiazole) |
| ~7.60 - 7.45 | Multiplet | 3H | Aromatic H (meta, para) |
Note: The exact chemical shifts and coupling constants will be dependent on the solvent used for analysis.
Table 2: Estimated ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~164.5 | C=N (Oxadiazole ring) |
| ~158.0 | C-Br (Oxadiazole ring) |
| ~132.0 | Aromatic C (quaternary) |
| ~129.5 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~124.0 | Aromatic C (quaternary) |
Note: The chemical shifts are estimated based on data for similar 1,3,4-oxadiazole derivatives.
Table 3: Estimated Mass Spectrometry Data
| m/z | Interpretation |
| 225/227 | [M]⁺ and [M+2]⁺ isotopic peaks for Bromine |
| 184 | [M - CNO]⁺ |
| 103 | [C₆H₅CN]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The fragmentation pattern is predicted based on common pathways for phenyl-1,3,4-oxadiazoles.
Table 4: Estimated Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1610 | Strong | C=N stretch (Oxadiazole ring) |
| ~1550 | Strong | Aromatic C=C stretch |
| ~1070 | Strong | C-O-C stretch (Oxadiazole ring) |
| ~700 | Strong | C-Br stretch |
Note: The IR absorption bands are characteristic for the functional groups present in the molecule.
Experimental Protocols
The following section details a generalized, yet comprehensive, experimental protocol for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which can be readily adapted for the specific synthesis of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the formation of an N-acylhydrazide intermediate followed by cyclodehydration.
Step 1: Synthesis of N'-benzoyl-2-bromoacetohydrazide
-
Materials:
-
Benzoyl hydrazide
-
Bromoacetyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium bicarbonate solution
-
-
Procedure:
-
Dissolve benzoyl hydrazide in a suitable anhydrous solvent (e.g., diethyl ether or THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of bromoacetyl bromide dropwise to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N'-benzoyl-2-bromoacetohydrazide.
-
The crude product can be purified by recrystallization.
-
Step 2: Cyclodehydration to this compound
-
Materials:
-
N'-benzoyl-2-bromoacetohydrazide
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent (e.g., polyphosphoric acid, sulfuric acid)
-
Inert solvent (e.g., toluene, xylene) if required
-
-
Procedure:
-
In a round-bottom flask, suspend the N'-benzoyl-2-bromoacetohydrazide in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride.
-
The solid precipitate of this compound is then collected by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: General workflow for the synthesis and characterization of 2,5-disubstituted 1,3,4-oxadiazoles.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-5-phenyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-5-phenyl-1,3,4-oxadiazole. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents a predictive analysis based on the established chemical shifts and coupling constants of structurally similar 5-phenyl-1,3,4-oxadiazole derivatives. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, aiding in the characterization and quality control of this and related heterocyclic compounds.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons of this compound. These predictions are derived from the analysis of reported NMR data for various substituted 5-phenyl-1,3,4-oxadiazoles. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | ~ 8.0 - 8.2 | Doublet of doublets (dd) or Multiplet (m) | ~ 7-8 (ortho), ~ 1-2 (meta) | 2H |
| H-3', H-4', H-5' | ~ 7.5 - 7.7 | Multiplet (m) | - | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~ 155 - 160 |
| C-5 | ~ 163 - 166 |
| C-1' | ~ 123 - 126 |
| C-2', C-6' | ~ 126 - 129 |
| C-3', C-5' | ~ 129 - 131 |
| C-4' | ~ 131 - 134 |
Experimental Protocols
A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below. The specific parameters may be adjusted based on the instrument and experimental requirements.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
The spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1][2]
-
For ¹H NMR:
-
Pulse sequence: A standard single-pulse experiment.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
-
For ¹³C NMR:
-
Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Mandatory Visualizations
The following diagrams provide a visual representation of the molecular structure and the expected NMR signaling pathways for this compound.
References
The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole nucleus, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its remarkable metabolic stability, favorable pharmacokinetic profile, and capacity for diverse chemical modifications have established it as a "privileged scaffold" for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological potential of the 1,3,4-oxadiazole core, with a focus on its applications in anticancer, antimicrobial, and anti-inflammatory drug discovery. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development in this promising area.
I. Synthetic Strategies for the 1,3,4-Oxadiazole Core
The versatile 1,3,4-oxadiazole ring can be synthesized through various chemical pathways. The most prevalent and efficient methods typically involve the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. These methods offer flexibility in introducing a wide array of substituents at the 2- and 5-positions of the oxadiazole ring, enabling the fine-tuning of physicochemical properties and biological activity.[1][2]
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization
This protocol describes a common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from corresponding aldehydes and acylhydrazides.
Materials:
-
Substituted aldehyde (1 mmol)
-
Acylhydrazide (1 mmol)
-
Iodine (I₂) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aldehyde (1 mmol) and acylhydrazide (1 mmol) in DMF (10 mL), add potassium carbonate (2 mmol) and iodine (1.2 mmol).
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Anticancer Potential of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold is a prominent feature in a multitude of potent anticancer agents.[3][4] These compounds exert their effects through diverse mechanisms of action, including the inhibition of crucial enzymes involved in cancer progression, disruption of signaling pathways, and induction of apoptosis.
Key Mechanisms of Anticancer Activity:
-
Enzyme Inhibition: 1,3,4-oxadiazole derivatives have been shown to inhibit a range of enzymes critical for tumor growth and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2), histone deacetylases (HDACs), and telomerase.[4][5][6]
-
Signaling Pathway Modulation: These compounds can interfere with key signaling pathways that are often dysregulated in cancer, including the NF-κB and VEGFR-2 pathways.[7]
-
Apoptosis Induction: Many 1,3,4-oxadiazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells.[8]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected 1,3,4-oxadiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CMO | HCCLM3 (Liver Cancer) | 27.5 | |
| Compound 4h | A549 (Lung Cancer) | <0.14 | [3] |
| Compound 4i | A549 (Lung Cancer) | 1.59 | [3] |
| Compound 4l | A549 (Lung Cancer) | 1.80 | [3] |
| Compound 7 | HT29 (Colon Cancer) | 1.3-2.0 | [9] |
| Compound 10 | HT-29 (Colon Cancer) | 0.78 | [9] |
| Compound 10 | HepG2 (Liver Cancer) | 0.26 | [9] |
| Compound 26 | MCF-7 (Breast Cancer) | 0.34 | [9] |
| AMK OX-8 | A549 (Lung Cancer) | 25.04 | [10] |
| AMK OX-9 | A549 (Lung Cancer) | 20.73 | [10] |
| AMK OX-10 | HeLa (Cervical Cancer) | 5.34 | [10] |
Signaling Pathway Diagrams
Figure 1: Simplified VEGFR-2 signaling pathway in angiogenesis.
Figure 2: Canonical NF-κB signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
1,3,4-Oxadiazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 1,3,4-oxadiazole compounds and a vehicle control. Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
III. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
The emergence of multidrug-resistant pathogens presents a critical global health challenge. 1,3,4-Oxadiazole derivatives have demonstrated significant promise as a new class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[11][12]
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected 1,3,4-oxadiazole derivatives.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| OZE-I | Staphylococcus aureus | 4-16 | [13] |
| OZE-II | Staphylococcus aureus | 4-16 | [13] |
| OZE-III | Staphylococcus aureus | 8-32 | [13] |
| Compound 4a-c | Staphylococcus aureus | 1-2 | [14] |
| Compound 4a-c | MRSA | 0.25-1 | [14] |
| Compound 22a | Staphylococcus aureus | 1.56 | [14] |
| Compound 22b, 22c | Bacillus subtilis | 0.78 | [14] |
| Compound 14a, 14b | Pseudomonas aeruginosa | 0.2 | [14] |
| Compound 50a-c | Candida strains | 0.78-3.12 | [14] |
Experimental Workflow Diagram
Figure 3: Workflow for antimicrobial susceptibility testing.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of 1,3,4-oxadiazole compounds.[5]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
1,3,4-Oxadiazole test compounds
-
Spectrophotometer
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of the 1,3,4-oxadiazole compounds in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Anti-inflammatory Properties of 1,3,4-Oxadiazole Derivatives
Chronic inflammation is a key pathological feature of numerous diseases. 1,3,4-Oxadiazole derivatives have been investigated for their anti-inflammatory potential, with many compounds exhibiting potent activity by inhibiting key pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[2]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of selected 1,3,4-oxadiazole derivatives.
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Compound 46a | COX-2 | 0.04 | [15] |
| Compound 46e | COX-2 | 0.081 | [15] |
| Compound 62a | mPGES-1 | 0.03 | [15] |
| Compound 2 | DPPH radical scavenging | 23.07 | [15] |
| OSD | Nitric Oxide Production | 439.37 | [16] |
| OPD | Nitric Oxide Production | 17.30 | [16] |
| OSD | Reactive Oxygen Species | 501.50 | [16] |
| OPD | Reactive Oxygen Species | 53.85 | [16] |
Signaling Pathway Diagram
Figure 4: Simplified COX and LOX inflammatory pathways.
V. Conclusion
The 1,3,4-oxadiazole core represents a highly versatile and pharmacologically significant scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The continued exploration of this privileged structure, facilitated by efficient synthetic methodologies and robust biological evaluation, holds immense promise for the development of next-generation therapeutics to address a wide range of unmet medical needs. This technical guide serves as a comprehensive resource to aid researchers in harnessing the full potential of the 1,3,4-oxadiazole core in their drug discovery endeavors.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. athmicbiotech.com [athmicbiotech.com]
- 13. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 2,5-Disubstituted 1,3,4-Oxadiazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and diverse biological activities make it a cornerstone in the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of 2,5-disubstituted 1,3,4-oxadiazoles, focusing on their synthesis, biological applications, and mechanisms of action, with a clear presentation of quantitative data and detailed experimental protocols.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
The synthesis of the 2,5-disubstituted 1,3,4-oxadiazole core is versatile, with several established methods. The most common approaches involve the cyclization of intermediates such as 1,2-diacylhydrazines (bis-hydrazides) or N-acylhydrazones.
A general workflow for the synthesis and evaluation of these compounds is outlined below:
Caption: General workflow for the synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis via Dehydrative Cyclization of 1,2-Diacylhydrazines
This method involves the formation of a 1,2-diacylhydrazine intermediate, followed by cyclization using a dehydrating agent.
Step 1: Synthesis of Acid Hydrazide
-
A mixture of an aromatic ester (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 6-8 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid acid hydrazide is filtered, washed with cold ethanol, and dried.
Step 2: Synthesis of 1,2-Diacylhydrazine
-
To a solution of the acid hydrazide (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane), an aroyl chloride (1 equivalent) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The resulting 1,2-diacylhydrazine is precipitated by pouring the reaction mixture into ice-cold water, filtered, washed, and dried.
Step 3: Cyclization to 2,5-Disubstituted 1,3,4-Oxadiazole
-
The 1,2-diacylhydrazine (1 equivalent) is refluxed in excess phosphoryl chloride (POCl₃) for 5-7 hours.[1]
-
After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure.
-
The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[2]
Biological Activities and Quantitative Data
2,5-Disubstituted 1,3,4-oxadiazoles exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
These compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound ID | R1-Substituent | R2-Substituent | Test Organism | MIC (µg/mL) | Reference |
| A1 | Phenyl | 4-Chlorophenyl | S. aureus | 12.5 | [2] |
| A2 | Phenyl | 4-Nitrophenyl | E. coli | 25 | [2] |
| A3 | 4-Methoxyphenyl | 3,4-Dimethoxyphenyl | C. albicans | 50 | [3] |
| A4 | Furan-2-yl | Phenyl | S. aureus | 6.25 | [1] |
Anticancer Activity
Numerous 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.
| Compound ID | R1-Substituent | R2-Substituent | Cell Line | IC₅₀ (µM) | Reference |
| B1 | Pyridin-4-yl | 2-Acetoxyphenyl | HepG2 | ~50 | [4] |
| B2 | 3,5-Dimethoxyphenyl | 2-Chloroquinolin-3-yl | SNB-75 | <10 | [5] |
| B3 | 4-Aminophenyl | Butylthio | MCF-7 | 10.05 | [6] |
| B4 | 4-Pyridyl | 2-(Phenylsulfanylmethyl)phenyl | MDA-MB-231 | <10 | [7] |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade.
| Compound ID | R1-Substituent | R2-Substituent | Assay | % Inhibition / IC₅₀ (µM) | Reference |
| C1 | Pyridin-4-yl | 2-Acetoxyphenyl | Carrageenan-induced paw edema (100 mg/kg) | 60% | [8] |
| C2 | 3-Aroylpropionic acid derivative | Phenyl | Carrageenan-induced paw edema | 89.50% | [9] |
| C3 | Coumarin derivative | Phenyl | COX-2 Inhibition | IC₅₀: 0.15 | [10] |
| C4 | Coumarin derivative | Phenyl | 5-LOX Inhibition | IC₅₀: 2.56 | [10] |
Mechanisms of Action
Anticancer Mechanism: Induction of Apoptosis
Several studies have shown that 2,5-disubstituted 1,3,4-oxadiazoles can induce apoptosis in cancer cells through the intrinsic pathway. This is often initiated by the upregulation of the tumor suppressor protein p53.
Caption: Apoptosis induction pathway by 2,5-disubstituted 1,3,4-oxadiazoles in cancer cells.
Anti-inflammatory Mechanism: Inhibition of COX and LOX Pathways
The anti-inflammatory effects of these compounds are often linked to the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the metabolism of arachidonic acid to pro-inflammatory mediators.
Caption: Mechanism of anti-inflammatory action via inhibition of COX and LOX pathways.
Detailed Experimental Protocols for Biological Assays
Protocol for In Vitro Antibacterial Activity (Agar Well Diffusion Method)
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Plate Preparation: Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify. The surface is then inoculated with the prepared microbial suspension.
-
Well Preparation: Wells of 6-8 mm diameter are made in the agar using a sterile cork borer.
-
Compound Application: A defined volume (e.g., 100 µL) of the test compound solution (at various concentrations) in a suitable solvent (e.g., DMSO) is added to each well. A solvent control and a standard antibiotic are also included.[2]
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Protocol for In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow attachment.[12]
-
Compound Treatment: The cells are treated with various concentrations of the 1,3,4-oxadiazole derivatives for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[12]
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
Protocol for In Vitro COX-1/COX-2 Inhibition Assay
-
Assay Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure: The assay is typically performed using a commercial COX inhibitor screening assay kit.
-
The test compounds are pre-incubated with the COX-1 or COX-2 enzyme.
-
Arachidonic acid is added to initiate the reaction.
-
The absorbance is measured, and the IC₅₀ values are calculated from the concentration-response curves.[13]
Conclusion
2,5-Disubstituted 1,3,4-oxadiazoles represent a highly valuable and versatile scaffold in the field of drug discovery. Their straightforward synthesis, coupled with a broad and potent spectrum of biological activities, makes them attractive candidates for the development of new therapeutic agents. The ability to systematically modify the substituents at the 2 and 5 positions allows for the fine-tuning of their pharmacological properties, paving the way for the discovery of novel drugs with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers to explore and exploit the full potential of this remarkable heterocyclic system.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aroylpropionic acid based 2,5-disubstituted-1,3,4-oxadiazoles: synthesis and their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 12. benchchem.com [benchchem.com]
- 13. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Bromine in Unlocking the Reactivity of the 1,3,4-Oxadiazole Core: A Technical Guide for Synthetic and Medicinal Chemists
An in-depth exploration of the utility of brominated 1,3,4-oxadiazoles as versatile intermediates in the synthesis of complex molecules for drug discovery and materials science.
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry and materials science, prized for its metabolic stability, favorable electronic properties, and ability to participate in hydrogen bonding. However, the functionalization of the C2 and C5 positions of the oxadiazole ring can be challenging. The introduction of a bromine atom onto the 1,3,4-oxadiazole core serves as a pivotal strategic maneuver, transforming an otherwise relatively inert heterocycle into a versatile building block for a wide array of synthetic transformations. This technical guide delineates the critical role of bromine in activating the 1,3,4-oxadiazole ring, with a focus on its application in palladium-catalyzed cross-coupling reactions.
The Bromo Group: A Gateway to Molecular Diversity
The primary role of the bromine atom on the 1,3,4-oxadiazole ring is to function as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the site of bromination, providing a powerful platform for the synthesis of diverse libraries of substituted 1,3,4-oxadiazoles. The most prominent and widely utilized of these transformations are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of 1,3,4-Oxadiazole Functionalization
The reactivity of bromo-1,3,4-oxadiazoles is most effectively exploited through palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis. In the context of 1,3,4-oxadiazole chemistry, they provide a reliable and efficient means to introduce a wide range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups.
Experimental Workflow: From Bromination to Diversification
A general workflow for the utilization of bromine in 1,3,4-oxadiazole chemistry begins with the synthesis of the brominated precursor, followed by its use in a variety of cross-coupling reactions to generate a library of diversified products.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and reported yields for the palladium-catalyzed cross-coupling of bromo-1,3,4-oxadiazoles.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-5-aryl-1,3,4-oxadiazoles
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (0.5) | SPhos (1) | Cs₂CO₃ | 1,4-Dioxane | 100 | 5 | up to 97 | [1][2] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | 2 | 82 | [3] |
| 2-Tolylboronic acid | Pd(OAc)₂ (0.5) | SPhos (1) | Cs₂CO₃ | 1,4-Dioxane | 100 | 5 | Low | [4] |
| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | KF | 1,4-Dioxane | 110 | 12 | 74 | [5] |
Table 2: Sonogashira Coupling of 2-Bromo-5-aryl-1,3,4-oxadiazoles
| Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96 | [6] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | reflux | 1 | 83 | [7][8] |
| 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | THF | reflux | 1 | Good | [7][8] |
| Propargyl alcohol | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 85 | [7][9] |
Table 3: Heck Coupling of 2-Bromo-5-aryl-1,3,4-oxadiazoles
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | Good | [10] |
| n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA | Silica gel (ball milling) | RT | 1 | 53 | [11][12] |
| Acrylonitrile | Pd(OAc)₂ (2) | - | NaOAc | DMF | 100 | 24 | Moderate | [10] |
Table 4: Buchwald-Hartwig Amination of 2-Bromo-5-aryl-1,3,4-oxadiazoles
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (10) | XPhos (10) | KOt-Bu | Toluene | 100 (MW) | 0.17 | up to 95 | [13] |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 85 | [14][15] |
| Benzophenone imine | Pd(OAc)₂ (10) | XPhos (10) | KOt-Bu | Toluene | 100 (MW) | 0.17 | Good | [13] |
| Carbazole | Pd₂(dba)₃ (5) | XPhos (7) | t-BuONa | Toluene | 110-120 | 24 | up to 90 | [16] |
Experimental Protocols
Detailed methodologies for the synthesis of a brominated 1,3,4-oxadiazole intermediate and its subsequent use in the four major cross-coupling reactions are provided below.
Synthesis of 2-Bromo-5-phenyl-1,3,4-oxadiazole
This procedure is a representative method for the synthesis of a key brominated intermediate.
Materials:
-
2-Amino-5-phenyl-1,3,4-oxadiazole
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (EA)
-
Brine
Procedure:
-
To a stirred mixture of 2-amino-5-phenyl-1,3,4-oxadiazole (1.0 eq) and CuBr₂ (1.5 eq) in acetonitrile at 0 °C under a nitrogen atmosphere, add tert-butyl nitrite (2.0 eq).
-
Heat the resulting mixture to 65 °C and stir for 3 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-5-aryl-1,3,4-oxadiazole (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
Procedure:
-
In a Schlenk tube under an inert atmosphere (N₂ or Ar), combine the 2-bromo-5-aryl-1,3,4-oxadiazole, arylboronic acid, palladium catalyst, ligand (if used), and base.[1][17]
-
Add the degassed solvent system.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir vigorously for the indicated time (2-24 h).[1][17]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-diaryl-1,3,4-oxadiazole.[17]
General Procedure for Sonogashira Coupling
Materials:
-
2-Bromo-5-aryl-1,3,4-oxadiazole (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-5 mol%)
-
Base (e.g., Et₃N, Et₂NH, typically also used as solvent or co-solvent)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a flask under a nitrogen atmosphere, add the palladium catalyst and copper(I) iodide.[6]
-
Add the solvent and stir for a few minutes.
-
Add the 2-bromo-5-aryl-1,3,4-oxadiazole, terminal alkyne, and base.[6]
-
Heat the reaction mixture to the specified temperature (typically 80-100 °C) and stir for the indicated time (1-6 h).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and partition between an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under vacuum.
-
Purify the residue by column chromatography to yield the 2-alkynyl-5-aryl-1,3,4-oxadiazole.
General Procedure for Heck Coupling
Materials:
-
2-Bromo-5-aryl-1,3,4-oxadiazole (1.0 eq)
-
Alkene (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (optional, e.g., PPh₃)
-
Base (e.g., K₂CO₃, NaOAc, Et₃N, 1.5-2.0 eq)
-
Solvent (e.g., DMF, DMA, NMP)
Procedure:
-
In a reaction vessel, combine the 2-bromo-5-aryl-1,3,4-oxadiazole, alkene, palladium catalyst, ligand (if used), and base.
-
Add the solvent and degas the mixture.
-
Heat the reaction to the specified temperature (typically 80-140 °C) for the required time (4-24 h).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent.
-
Combine the organic extracts, wash with brine, dry over a drying agent, and remove the solvent in vacuo.
-
Purify the crude product by chromatography to obtain the 2-alkenyl-5-aryl-1,3,4-oxadiazole.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
2-Bromo-5-aryl-1,3,4-oxadiazole (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-10 mol%)
-
Ligand (e.g., XPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃, 1.4-2.0 eq)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.[13][16]
-
Add the 2-bromo-5-aryl-1,3,4-oxadiazole and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the specified temperature (typically 100-120 °C) for the indicated time (0.17-24 h), or perform the reaction in a microwave reactor.[13][16]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography to yield the 2-amino-5-aryl-1,3,4-oxadiazole.
Mandatory Visualizations: Catalytic Cycles
The following diagrams, rendered in DOT language, illustrate the catalytic cycles for the four major cross-coupling reactions discussed.
Suzuki-Miyaura Coupling Catalytic Cycle
Sonogashira Coupling Catalytic Cycle
Heck Coupling Catalytic Cycle
Buchwald-Hartwig Amination Catalytic Cycle
Conclusion
The strategic placement of a bromine atom on the 1,3,4-oxadiazole ring is a highly effective method for activating this important heterocyclic core. It provides a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a vast array of functionalized derivatives. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, in particular, offer reliable and high-yielding pathways to novel compounds with significant potential in drug discovery and materials science. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working in these fields.
References
- 1. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
2-Bromo-5-phenyl-1,3,4-oxadiazole: A Versatile Heterocyclic Scaffold for Modern Drug Discovery and Materials Science
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-5-phenyl-1,3,4-oxadiazole, a key heterocyclic building block in contemporary chemical research. This document details its synthesis, physicochemical properties, and its versatile applications in the development of novel therapeutic agents and advanced functional materials. The strategic placement of a bromine atom on the electron-deficient 1,3,4-oxadiazole ring system makes this compound an exceptionally useful intermediate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with diverse biological activities and material properties.
Physicochemical and Spectral Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₈H₅BrN₂O | 225.04 | Not Reported | Not Reported |
| 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole[1] | C₉H₇BrN₂O | 239.07 | Not Reported | Slightly yellow liquid[1] |
| 2-(4-Bromomethyl)phenyl-5-phenyl-1,3,4-oxadiazole[1] | C₁₅H₁₁BrN₂O | 315.17 | 173-175[1] | White powder[1] |
Table 2: Spectroscopic Data for this compound Analogues
| Compound | 1H-NMR (δ ppm, Solvent) | 13C-NMR (δ ppm, Solvent) | Key IR Bands (cm⁻¹) |
| 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole[1] | 8.04 (d, 2H), 7.65 (m, 3H), 7.51 (t, 1H), 5.14 (s, 2H) (DMSO) | 165.1, 163.0, 129.6, 128.6, 126.8, 123.0, 16.2 (DMSO) | Not Reported |
| 2-(4-Bromomethyl)phenyl-5-phenyl-1,3,4-oxadiazole[1] | 7.95 (m, 5H), 7.60 (d, 1H), 7.47 (d, 3H), 7.53 (t, 1H), 4.76 (s, 2H) (DMSO) | 165.6, 144.3, 129.5, 129.4, 129.1, 128.9, 128.8, 127.1, 126.2, 33.1 (DMSO) | Not Reported |
| 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole[2] | 8.579 (d, 1H), 7.932 (d, 1H), 7.855-7.297 (m, 5H) (DMSO) | Not Reported | 1596, 1488, 1200, 972, 817[2] |
Synthesis and Experimental Protocols
The 1,3,4-oxadiazole ring is typically synthesized through the cyclodehydration of 1,2-diacylhydrazines or by the oxidative cyclization of acylhydrazones. The synthesis of this compound can be achieved from readily available starting materials. The subsequent functionalization of the bromo-substituent via cross-coupling reactions is a key strategy for library development.
Synthesis of this compound
While a specific detailed protocol for the direct synthesis of this compound is not explicitly available in the reviewed literature, a plausible and commonly employed synthetic route involves the cyclization of a suitable precursor. One such method involves the reaction of benzohydrazide with cyanogen bromide. The following is an adapted, representative protocol based on general synthesis strategies for 2-halo-1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of this compound (Adapted)
-
Step 1: Preparation of Benzohydrazide. To a solution of ethyl benzoate (1 equivalent) in ethanol, hydrazine hydrate (2-3 equivalents) is added. The mixture is refluxed for 4-6 hours. Upon cooling, the product, benzohydrazide, crystallizes and is collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Cyclization to this compound. A solution of benzohydrazide (1 equivalent) in a suitable solvent such as acetonitrile or dioxane is prepared. To this solution, cyanogen bromide (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the oxadiazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, vinyl, and alkynyl substituents, respectively.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Adapted from similar substrates)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).
-
Solvent and Reaction Conditions: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). The reaction mixture is then heated to 80-100 °C and stirred vigorously for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 2,5-diaryl-1,3,4-oxadiazole.
Experimental Protocol: Heck Coupling of this compound (Adapted from similar substrates)
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the desired alkene (e.g., styrene or an acrylate, 1.2 equivalents), a palladium source such as palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents), a phosphine ligand (e.g., triphenylphosphine, 0.04 equivalents), and a base (e.g., triethylamine or potassium carbonate, 2.0 equivalents).
-
Solvent and Reaction Conditions: Add a suitable anhydrous and degassed solvent, such as N,N-dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to 100-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by column chromatography.
Experimental Protocol: Sonogashira Coupling of this compound (Adapted from similar substrates)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.05 equivalents).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent like tetrahydrofuran (THF) or DMF, followed by an amine base such as triethylamine or diisopropylamine (2.0 equivalents). Finally, the terminal alkyne (1.2 equivalents) is added via syringe.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (40-60 °C) for 6-24 hours.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.
Applications in Drug Discovery and Signaling Pathways
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The ability to readily diversify the 2-position of the this compound scaffold through cross-coupling reactions makes it a valuable starting point for the synthesis of compound libraries for high-throughput screening and lead optimization.
Anticancer Activity and Targeted Signaling Pathways
Numerous studies have demonstrated that 1,3,4-oxadiazole-containing compounds can exert their anticancer effects through the modulation of various signaling pathways and the inhibition of key enzymes involved in cancer cell proliferation and survival.
One of the prominent mechanisms of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In normal cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon receiving an upstream signal (e.g., from TNF-α), the IKK complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it promotes the transcription of genes involved in inflammation, cell survival, and proliferation. Certain 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway, potentially by preventing the phosphorylation of IκB or the nuclear translocation of NF-κB, thereby inducing apoptosis in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.
Other reported anticancer mechanisms for 1,3,4-oxadiazole derivatives include the inhibition of crucial enzymes such as Histone Deacetylases (HDACs) , telomerase , and various kinases . By targeting these key cellular components, these compounds can disrupt cancer cell function and induce cell death.
Experimental and Drug Discovery Workflow
The utility of this compound as a building block is best illustrated through a typical drug discovery workflow. This process begins with the synthesis of the core scaffold, followed by diversification, biological screening, and lead optimization.
Caption: Drug discovery workflow utilizing the this compound scaffold.
Conclusion
This compound stands out as a highly valuable and versatile heterocyclic building block. Its straightforward synthesis and the reactivity of its bromine substituent in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse chemical libraries. The demonstrated potential of 1,3,4-oxadiazole derivatives to modulate key biological pathways, particularly in the context of cancer, underscores the importance of this scaffold in modern medicinal chemistry. Furthermore, the electronic properties of the oxadiazole ring make its derivatives promising candidates for applications in materials science. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their discovery and development programs.
References
The Pharmacological Potential of Oxadiazole Derivatives: A Technical Guide
Introduction
Oxadiazole derivatives, five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, have emerged as a significant scaffold in medicinal chemistry.[1] Their versatile structure allows for a wide range of substitutions, leading to a diverse array of pharmacological activities.[2][3][4] This technical guide provides an in-depth overview of the current understanding of the pharmacological potential of oxadiazole derivatives, with a focus on their anticancer, antibacterial, antifungal, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. The unique chemical properties of the oxadiazole nucleus, such as its hydrolytic and thermal stability, contribute to its appeal as a pharmacophore.[5]
Pharmacological Activities of Oxadiazole Derivatives
Oxadiazole derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.[2][3][4][6] The following sections summarize the key pharmacological activities, supported by quantitative data from various studies.
Anticancer Activity
A significant body of research has focused on the anticancer potential of oxadiazole derivatives.[6][7][8][9] These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of enzymes crucial for cancer cell survival and proliferation, such as telomerase, histone deacetylases (HDACs), and topoisomerases.[10][11][12]
Table 1: Anticancer Activity of Selected Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Reference |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | HCCLM3 | 27.5 | - | - | [13] |
| Pyridine 1,3,4-oxadiazole analogue 26 | HepG2 | Not specified, but stronger than reference | 5-Fluorouracil | Not specified | [11] |
| Pyridine 1,3,4-oxadiazole analogue 26 | MCF-7 | Not specified, but stronger than reference | 5-Fluorouracil | Not specified | [11] |
| Pyridine 1,3,4-oxadiazole analogue 26 | SW1116 | Not specified, but stronger than reference | 5-Fluorouracil | Not specified | [11] |
| Pyridine 1,3,4-oxadiazole analogue 26 | BGC823 | Not specified, but stronger than reference | 5-Fluorouracil | Not specified | [11] |
| 1,3,4-oxadiazole derivative 36 | HepG2 | ~30 times stronger than reference | 5-Fluorouracil | Not specified | [11] |
| Asymmetric disulphide 41 | SMMC-7721 | Higher potency than reference | 5-Fluorouracil | Not specified | [11] |
| Asymmetric disulphide 41 | HeLa | Higher potency than reference | 5-Fluorouracil | Not specified | [11] |
| Asymmetric disulphide 41 | A549 | Comparable activity to reference | 5-Fluorouracil | Not specified | [11] |
| 1,3,4-oxadiazole derivative 1 | MCF-7 | 5.897 ± 0.258 | - | - | [14] |
| Resveratrol-linked 1,3,4-oxadiazole 74 | MCF-7, A549, MDA-MB-231 | 0.11 - 1.56 | Doxorubicin | 2.10 - 3.41 | [14] |
| Resveratrol-linked 1,3,4-oxadiazole 75 | MCF-7, A549, MDA-MB-231 | 0.45 - 1.98 | Doxorubicin | 2.10 - 3.41 | [14] |
| Chalcone-linked oxadiazole 37 | MCF-7 | 6.8 | - | - | [14] |
Antibacterial Activity
The emergence of antibiotic-resistant bacterial strains necessitates the discovery of novel antibacterial agents. Oxadiazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[5][15][16]
Table 2: Antibacterial Activity of Selected Oxadiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC of Reference (µg/mL) | Reference |
| 2-Acylamino-1,3,4-oxadiazole 22a | Staphylococcus aureus | 1.56 | Levofloxacin | Not specified | [15] |
| 2-Acylamino-1,3,4-oxadiazole 22b & 22c | Bacillus subtilis | 0.78 | Levofloxacin | Not specified | [15] |
| 1,3,4-oxadiazole derivative 4h | Enterococcus faecalis | 62.5 | Chloramphenicol | 62.5 | [5] |
| All tested 1,3,4-oxadiazole derivatives | Pseudomonas aeruginosa | 62.5 | Chloramphenicol | 62.5 | [5] |
| OZE-I | S. aureus (7 strains) | 4 - 16 | - | - | [16] |
| OZE-II | S. aureus (7 strains) | 4 - 16 | - | - | [16] |
| OZE-III | S. aureus (7 strains) | 8 - 32 | - | - | [16] |
Antifungal Activity
Fungal infections, particularly in immunocompromised individuals, are a growing health concern. Several oxadiazole derivatives have been identified as potent antifungal agents, often targeting enzymes essential for fungal cell membrane integrity, such as lanosterol 14α-demethylase.[17][18][19]
Table 3: Antifungal Activity of Selected Oxadiazole Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC of Reference (µg/mL) | Reference |
| LMM5 | Candida albicans | 32 | Fluconazole | 0.125 - 0.25 | [18] |
| LMM11 | Candida albicans | 32 | Fluconazole | 0.125 - 0.25 | [18] |
| 1,3,4-oxadiazole-1,3,4-thiadiazole derivative 50a-c | Candida (4 strains) | 0.78 - 3.12 | Ketoconazole | 0.78 - 1.56 | [15] |
| 1,3,4-oxadiazole derivative 45a | Candida albicans | 0.78 | Ketoconazole | 1.56 | [20] |
| 1,3,4-oxadiazole derivative 45b | Candida albicans | 0.78 | Ketoconazole | 1.56 | [20] |
Anti-inflammatory Activity
Certain oxadiazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[2][21][22][23] The mechanism of action often involves the inhibition of inflammatory mediators.
Table 4: Anti-inflammatory Activity of Selected Oxadiazole Derivatives
| Compound/Derivative | Assay | Inhibition (%) | Dose | Reference Compound | Inhibition (%) of Reference | Reference |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives (21a–n) | Carrageenan-induced paw edema | 33 - 62 | Not specified | Indomethacin | Not specified | [2] |
| Oxadiazole derivative 21b, 21c, 21e, 21f, 21i | Analgesic activity test | 44 - 71 | Not specified | Acetylsalicylic acid | 63.2 | [2] |
| 1,3,4-oxadiazole derivative 3e, 3f, 3i | Protein denaturation | Moderate activity | Not specified | Diclofenac sodium | Not specified | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological activities of oxadiazole derivatives.
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Oxadiazole derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxadiazole derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Agar Well Diffusion Method for Antibacterial Activity
This method is used to qualitatively assess the antibacterial activity of a compound.
Materials:
-
Bacterial strain of interest
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile broth (e.g., Tryptic Soy Broth)
-
Oxadiazole derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic discs (positive control)
-
Solvent (negative control)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of an agar plate using a sterile cotton swab to create a bacterial lawn.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into the wells. Also, place a standard antibiotic disc and a disc with the solvent alone on the plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger zone of inhibition indicates greater antibacterial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Oxadiazole derivative (test compound)
-
Standard antimicrobial agent (positive control)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound and the standard antimicrobial agent in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Inoculation: Add a defined volume of the inoculum to each well, resulting in a final desired cell concentration. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance using a microplate reader.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Oxadiazole derivative (test compound)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Pletismometer or calipers
Procedure:
-
Animal Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound groups (at various doses).
-
Compound Administration: Administer the test compound, standard drug, or vehicle to the respective groups, typically orally or intraperitoneally, a specific time (e.g., 30-60 minutes) before carrageenan injection.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw edema indicates anti-inflammatory activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by oxadiazole derivatives and general experimental workflows for their pharmacological evaluation.
Signaling Pathways
Caption: Key anticancer signaling pathways targeted by oxadiazole derivatives.
Caption: Mechanism of action of azole-like antifungal oxadiazole derivatives.
Experimental Workflows
Caption: General workflow for anticancer drug discovery with oxadiazole derivatives.
Caption: Workflow for the evaluation of antimicrobial activity of oxadiazole derivatives.
Conclusion
Oxadiazole derivatives represent a highly promising class of compounds with a wide range of pharmacological activities. Their structural versatility allows for the fine-tuning of their biological profiles, making them attractive candidates for the development of novel therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. The continued exploration of the oxadiazole scaffold is expected to yield new and effective treatments for a variety of diseases.
References
- 1. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Blocking Telomerase Kills Cancer Cells but Provokes Resistance, Progression | MD Anderson Cancer Center [mdanderson.org]
- 4. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telomerase Inhibition in Cancer Therapeutics: Molecular-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. chemistnotes.com [chemistnotes.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Telomerase inhibition as cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. What are Telomerase inhibitors and how do they work? [synapse.patsnap.com]
- 18. researchhub.com [researchhub.com]
- 19. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Structure-Activity Relationship of 5-Phenyl-1,3,4-Oxadiazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide delves into the structure-activity relationships (SAR) of 5-phenyl-1,3,4-oxadiazole analogs, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile heterocyclic core.
Synthetic Methodologies
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is most commonly achieved through the cyclization of an appropriate acylhydrazide or a related intermediate. A prevalent and effective method involves the oxidative cyclization of acylthiosemicarbazides.
General Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole Derivatives
A widely used method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is the oxidative cyclization of 1-aroyl-3-thiosemicarbazides.
Step 1: Synthesis of 1-Benzoyl-3-thiosemicarbazide
-
A mixture of semicarbazide hydrochloride and a substituted benzaldehyde is dissolved in an alcoholic solution of sodium acetate.
-
The mixture is heated under reflux for approximately 1 hour.
-
The reaction mixture is then poured into ice water, leading to the precipitation of the corresponding semicarbazone.
-
The precipitate is filtered, washed with distilled water, and dried.
Step 2: Oxidative Cyclization to form the 1,3,4-Oxadiazole Ring
-
The synthesized 1-benzoyl-3-thiosemicarbazide is mixed with an oxidizing agent, such as lead(II) oxide (PbO), in a suitable solvent like dimethylformamide (DMF) or amyl alcohol.[1]
-
The mixture is stirred and refluxed for a period ranging from 1.25 to 48 hours, depending on the specific reagents and scale.[1]
-
The reaction mixture is filtered while hot to remove the solid byproducts.
-
The filtrate is concentrated under vacuum or cooled to induce crystallization of the 2-amino-5-phenyl-1,3,4-oxadiazole product.[1]
-
The resulting solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.
Alternative Cyclization Reagents:
-
Potassium Iodate (KIO3): In an aqueous medium, KIO3 can be used as an oxidant at around 60°C to achieve cyclodesulfurization of acylthiosemicarbazides, often providing good to excellent yields.[2]
-
Tosyl Chloride/Pyridine: This reagent system can mediate the cyclization of thiosemicarbazides to form 2-amino-1,3,4-oxadiazoles.
-
Phosphorus Oxychloride (POCl3): POCl3 is a common dehydrating agent used for the cyclization of diacylhydrazines to form 2,5-disubstituted 1,3,4-oxadiazoles.
The general workflow for the synthesis and evaluation of these compounds is depicted in the following diagram:
Structure-Activity Relationship (SAR) Data
The biological activity of 5-phenyl-1,3,4-oxadiazole analogs is highly dependent on the nature and position of substituents on the phenyl ring and at the 2-position of the oxadiazole core. The following tables summarize key quantitative SAR data from the literature.
Anticancer Activity
The anticancer activity of these analogs is often evaluated against a panel of human cancer cell lines. The IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cells, is a common metric.
| Compound ID | R (Substitution on Phenyl Ring) | R' (Substitution at C2) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-OCH3 | 2,4-Dimethylphenylamino | Melanoma (MDA-MB-435) | 15.43 | [3] |
| 1b | 4-OH | 2,4-Dimethylphenylamino | Melanoma (MDA-MB-435) | 6.82 | [3] |
| 1c | 3,4-(OCH3)2 | 4-Bromophenylamino | Leukemia (MOLT-4) | >100 | [3] |
| 2a | H | Phenoxymethyl | Breast (MCF-7) | Varies | [4] |
| 2b | H | 4-Chlorophenoxymethyl | Breast (MCF-7) | More Potent than 2a | [4] |
| 3a | H | (R)-2-aminopropanamide | - | HDAC8 Inhibition | [5] |
| 4a | 4-OH | Phenylamino | Pancreatic (PANC-1) | Strong Activity | [6] |
Antimicrobial Activity
The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | R (Substitution on Phenyl Ring) | R' (Substitution at C2) | Microorganism | MIC (µg/mL) | Reference |
| 5a | H | Amino | E. coli | 10-1000 | [7] |
| 5b | H | Amino | S. aureus | 10-1000 | [7] |
| 6a | 4-F | Thiol | E. coli | Potent | [8] |
| 6b | 4-F | Thiol | S. pneumoniae | Potent | [8] |
| 7a | H | Thiol | S. epidermidis | Similar to Amoxicillin | [8] |
Experimental Protocols for Biological Assays
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5-6.5% CO2.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., 37°C, 5-6.5% CO2).[9]
-
Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[9] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.
Microbroth Dilution Method for Antimicrobial Activity
The microbroth dilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).[10][11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[12]
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[10]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[10][11]
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[12]
Mechanism of Action and Signaling Pathways
Several 5-phenyl-1,3,4-oxadiazole analogs have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling cascade.
The STAT3 pathway is often constitutively activated in many types of cancer and plays a crucial role in tumor progression. The inhibition of this pathway is a promising strategy for cancer therapy.
As illustrated, these compounds can interfere with the STAT3 pathway at multiple levels, including the inhibition of upstream kinases like JAK and Src, or by directly preventing the dimerization and nuclear translocation of STAT3. This leads to the downregulation of target genes that are essential for tumor cell survival and proliferation.
Conclusion
The 5-phenyl-1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship data clearly indicates that modifications to the peripheral phenyl ring and the substituent at the 2-position of the oxadiazole core can significantly impact biological activity. The detailed synthetic and biological testing protocols provided in this guide, along with insights into the mechanism of action, offer a valuable resource for researchers aiming to develop potent and selective anticancer and antimicrobial drugs based on this promising heterocyclic system. Further exploration of this chemical space, guided by rational drug design principles and a deeper understanding of the underlying molecular mechanisms, is warranted to unlock the full therapeutic potential of 5-phenyl-1,3,4-oxadiazole analogs.
References
- 1. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 2. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
The 1,3,4-Oxadiazole Core: A Privileged Scaffold in the Discovery of Novel Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole moiety, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique structural features and versatile synthetic accessibility have led to the development of a vast array of bioactive molecules with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery of novel bioactive molecules centered around the 1,3,4-oxadiazole core, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
A Versatile Pharmacophore with Diverse Biological Activities
The 1,3,4-oxadiazole ring is considered a "privileged scaffold" due to its ability to interact with various biological targets, leading to a wide range of therapeutic effects.[1] Derivatives incorporating this core have demonstrated significant potential in several key areas of drug discovery.
The presence of the –N=C-O– moiety is crucial for the biological activities of these compounds.[2] Many 1,3,4-oxadiazole derivatives have been reported to exhibit potent anticancer, antimicrobial (including antibacterial, antifungal, and antiviral), anti-inflammatory, analgesic, anticonvulsant, and antidiabetic properties.[1][3][4] The structural versatility of the 1,3,4-oxadiazole ring allows for the introduction of various substituents at the 2 and 5 positions, enabling the fine-tuning of their pharmacological profiles and structure-activity relationships (SAR).[4][5]
Quantitative Analysis of Bioactivity
The biological efficacy of novel 1,3,4-oxadiazole derivatives is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from recent studies, providing a comparative overview of the potency of these compounds across different therapeutic areas.
Anticancer Activity
1,3,4-Oxadiazole derivatives have shown significant promise as anticancer agents, targeting various cancer cell lines through diverse mechanisms of action.[6][7]
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action/Target | Reference(s) |
| 1,3,4-Oxadiazole-pyrazole hybrids (thioglycoside derivative 2) | MCF-7 (Breast), HEpG2 (Liver) | 2.67 µg/mL (MCF-7), 4.62 µg/mL (HEpG2) | Cytotoxicity | [8] |
| 1,3,4-Oxadiazole thioether derivatives (ortho-nitro phenyl group) | HepG2 (Liver) | 0.7 ± 0.2 | Thymidylate Synthase (TS) inhibition | [8] |
| Pyridine-containing 1,3,4-oxadiazole acylhydrazone | HEPG2, MCF7, SW1116, BGC823 | 0.76–1.54 | Telomerase inhibition (IC50 = 1.18 ± 0.14 µM) | |
| 1,3,4-Oxadiazole-linked bisindole derivatives | MCF-7, KB, Colo-205, A-549 | 0.1 - 3.9 | Cytotoxicity | [8] |
| 2,4'-bis mercapto-1,3,4-oxadiazole diphenylamine derivative | - | ≤ 2 | EGFR tyrosine kinase inhibition | [9] |
| 1,3,4-Oxadiazole linked benzimidazole derivative | - | 0.081 and 0.098 | EGFR receptor inhibition | [9] |
| 1,3,4-Oxadiazole-2-thione derivative | - | 1.9 | Src kinase inhibition | [9] |
| 1,3,4-Oxadiazole/chalcone hybrid (8v) | K-562, Jurkat, KG-1a (Leukemia) | 1.95 (K-562), 2.36 (Jurkat), 3.45 (KG-1a) | EGFR, Src, and IL-6 inhibition | [9] |
| 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[1][3][8]oxadiazole-2-thione (5a) | HepG2, MCF-7, HL-60 | 12.01 (HepG2), 7.52 (MCF-7), 9.7 (HL-60) | Tubulin polymerization inhibition | [10] |
| N-(benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide (4h, 4l) | - | 1.65 (4h), 2.55 (4l) | MMP-9 inhibition | [11] |
Antimicrobial Activity
The search for new antimicrobial agents is a global priority, and 1,3,4-oxadiazole derivatives have demonstrated significant potential in combating a wide range of pathogens.[12]
| Compound/Derivative | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |
| Aniline derivatives with 1,3,4-oxadiazole | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | Good activity | [3] |
| 5-ethyl-2-[2-(2-thienyl)ethenyl]- 1,3,4-oxadiazole (41l) | Gram-positive and Gram-negative bacteria | Broad spectrum of activity | [3] |
| 2-(6-chloropyridin-3-yl)-5-(substitutedphenyl)-1,3,4-oxadiazole (4h) | Enterococcus faecalis | 62.50 | [13] |
| 2-(6-chloropyridin-3-yl)-5-(substitutedphenyl)-1,3,4-oxadiazole (4b, 4f, 4g) | Escherichia coli | 62.50 | [13] |
| 5-methyl-1,3,4-oxadiazole derivative (19) | S. aureus, E. coli, A. niger | 25 | [14] |
Key Experimental Protocols
The synthesis and biological evaluation of 1,3,4-oxadiazole derivatives involve a series of well-established experimental procedures.
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of diacylhydrazines.[2]
Step 1: Synthesis of Hydrazides A carboxylic acid ester is reacted with hydrazine hydrate, typically in a solvent like ethanol, under reflux to yield the corresponding acid hydrazide.
Step 2: Synthesis of Diacylhydrazines The acid hydrazide from Step 1 is then reacted with an acyl chloride or a carboxylic acid in the presence of a coupling agent to form the N,N'-diacylhydrazine intermediate.
Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring The diacylhydrazine is subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or sulfuric acid.[1] Microwave irradiation can also be employed to facilitate this reaction under milder conditions.[2]
Alternative Synthesis from Aldehydes: Another approach involves the reaction of an acid hydrazide with an aromatic aldehyde to form a hydrazone, which is then oxidatively cyclized using reagents like yellow mercuric oxide and iodine in DMF to yield the 1,3,4-oxadiazole.[15]
In Vitro Anticancer Activity Evaluation (MTT Assay)
The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin, 5-fluorouracil) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by 1,3,4-oxadiazole derivatives and a general workflow for their synthesis and evaluation.
Signaling Pathways in Cancer Targeted by 1,3,4-Oxadiazole Derivatives
Several signaling pathways crucial for cancer cell proliferation, survival, and metastasis are inhibited by 1,3,4-oxadiazole derivatives.
Caption: Key signaling pathways in cancer targeted by 1,3,4-oxadiazole derivatives.
General Workflow for the Discovery of Bioactive 1,3,4-Oxadiazole Molecules
The process of discovering novel bioactive 1,3,4-oxadiazole molecules follows a structured workflow from design and synthesis to biological evaluation.
Caption: General workflow for the discovery of bioactive 1,3,4-oxadiazole molecules.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijfmr.com [ijfmr.com]
- 8. ijrpr.com [ijrpr.com]
- 9. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Bromo-5-phenyl-1,3,4-oxadiazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 2-Bromo-5-phenyl-1,3,4-oxadiazole, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the preparation of 5-phenyl-1,3,4-oxadiazole-2-thiol from benzohydrazide, followed by a bromination reaction to yield the final product. Detailed experimental procedures, characterization data, and a visual workflow are presented to ensure reproducibility for researchers in drug discovery and organic synthesis.
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 2-position of the 5-phenyl-1,3,4-oxadiazole core provides a versatile handle for further functionalization through cross-coupling reactions, making it a key intermediate in the synthesis of novel therapeutic agents and functional materials. This protocol outlines a reliable method for the preparation of this compound.
Chemical Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol
This procedure is adapted from established methods for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[1][2][3][4][5][6]
Materials:
-
Benzohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzohydrazide (1 equivalent) in ethanol.
-
To this solution, add potassium hydroxide (1.1 equivalents) dissolved in a minimal amount of water.
-
Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture at room temperature with vigorous stirring.
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 5-phenyl-1,3,4-oxadiazole-2-thiol.
Part 2: Synthesis of this compound
This is a generalized procedure based on standard methods for the conversion of heterocyclic thiols/ones to their bromo derivatives.
Materials:
-
5-phenyl-1,3,4-oxadiazole-2-thiol
-
Phosphorus oxybromide (POBr₃)
-
Toluene (dry)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-phenyl-1,3,4-oxadiazole-2-thiol (1 equivalent) in dry toluene.
-
Carefully add phosphorus oxybromide (1.5 - 2.0 equivalents) portion-wise to the suspension at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol
| Parameter | Reported Value | Reference |
| Yield | Good to excellent | [5] |
| Melting Point | Varies with purity | |
| ¹H NMR (DMSO-d₆, δ ppm) | 14.1 (s, 1H, SH), 7.9-7.5 (m, 5H, Ar-H) | [3] |
| IR (KBr, cm⁻¹) | ~3100 (S-H), ~1610 (C=N), ~1500 (C=C), ~1070 (C-O-C) | [1] |
| Mass Spectrum (m/z) | 178 (M⁺) | [1] |
Table 2: Predicted Characterization Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, δ ppm) | 8.1-7.5 (m, 5H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~160 (C=N), ~145 (C-Br), ~132-127 (Ar-C), ~125 (Ar-C) |
| Mass Spectrum (m/z) | 224, 226 (M⁺, M⁺+2 due to Br isotopes) |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The provided protocol offers a detailed and reproducible method for the synthesis of this compound. By following the outlined steps, researchers can efficiently produce this key intermediate for applications in drug discovery, organic synthesis, and materials science. The characterization data provided serves as a benchmark for verifying the identity and purity of the synthesized compounds.
References
Application Notes and Protocols: Oxidative Cyclization of Aryl Hydrazones to Form 1,3,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4] Compounds incorporating this ring system have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4] The oxidative cyclization of aryl hydrazones has emerged as a powerful and versatile strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This method offers a direct and efficient route to these valuable compounds from readily accessible starting materials. This document provides detailed application notes and experimental protocols for the synthesis of 1,3,4-oxadiazoles via the oxidative cyclization of aryl hydrazones, targeting researchers and professionals in the field of drug discovery and development.
Principle of the Method
The oxidative cyclization of aryl hydrazones to 1,3,4-oxadiazoles is predicated on the in situ formation of a reactive intermediate upon treatment of the aryl hydrazone with a suitable oxidizing agent. The general mechanism involves the initial oxidation of the hydrazone, which facilitates an intramolecular cyclization through the nucleophilic attack of the carbonyl oxygen onto the electron-deficient carbon of the imine. Subsequent elimination of a leaving group and aromatization yields the stable 1,3,4-oxadiazole ring. A variety of oxidizing agents have been successfully employed for this transformation, each with its own advantages in terms of reaction conditions, substrate scope, and functional group tolerance.
Experimental Workflow
The general experimental workflow for the oxidative cyclization of aryl hydrazones to 1,3,4-oxadiazoles is depicted below. The process begins with the preparation of the aryl hydrazone precursor, followed by the key oxidative cyclization step, and concludes with product isolation and purification.
Figure 1: General workflow for the synthesis of 1,3,4-oxadiazoles.
Data Presentation: Comparison of Oxidizing Agents
The choice of oxidizing agent is critical for the successful synthesis of 1,3,4-oxadiazoles from aryl hydrazones. The following table summarizes the performance of various common oxidants for this transformation, providing a comparative overview of reaction conditions and yields.
| Oxidizing Agent | Substrate Example (Aryl Hydrazone) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dess-Martin Periodinane (DMP) | N-Acylhydrazones | Dichloromethane | Room Temp. | 1-2 | 85-95 | [1] |
| I₂ / K₂CO₃ | Aroylhydrazones | Dioxane | 100 | 2-4 | 80-92 | [5] |
| Fe(III)/TEMPO / O₂ | Aroylhydrazones | Toluene | 110 | 12 | 75-90 | [6][7] |
| Cu²⁺ | N-Acylhydrazones | Acetonitrile | Room Temp. | 0.5-2 | High | [8] |
| Chloramine-T | N-Acylhydrazones | Ethanol | Microwave | 0.1-0.2 | 82-94 | [5] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Acylthiosemicarbazides | Dichloromethane | Room Temp. | 1-3 | 82-94 | [1] |
| 2-Iodoxybenzoic acid (IBX) / TEAB | Hydrazide-hydrazones | Acetonitrile | 80 | 0.5-1 | High | [6] |
Experimental Protocols
Below are detailed protocols for the synthesis of 1,3,4-oxadiazoles using two different, commonly employed oxidizing agents.
Protocol 1: Oxidative Cyclization using Dess-Martin Periodinane (DMP)
This protocol describes a mild and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using Dess-Martin periodinane as the oxidizing agent.[1]
Materials:
-
Substituted N-acylhydrazone (1.0 mmol)
-
Dess-Martin Periodinane (DMP) (1.2 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of the N-acylhydrazone (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add Dess-Martin Periodinane (1.2 mmol) in one portion at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL) and saturated aqueous sodium thiosulfate solution (10 mL).
-
Stir the mixture vigorously for 15 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
Protocol 2: Iodine-Mediated Oxidative Cyclization
This protocol outlines a transition-metal-free method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using molecular iodine as the oxidant.[5]
Materials:
-
Substituted aroylhydrazone (1.0 mmol)
-
Iodine (I₂) (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aroylhydrazone (1.0 mmol), iodine (1.5 mmol), and potassium carbonate (2.0 mmol) in 1,4-dioxane (10 mL).
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution (15 mL) and stir until the color of iodine disappears.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.
Applications in Drug Development
The 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[2] This has led to its incorporation into a number of clinically used drugs. For instance, Raltegravir is an anti-HIV agent, and Zibotentan has been investigated as an anticancer drug.[4] The synthetic methods described herein provide a robust platform for the generation of novel 1,3,4-oxadiazole derivatives for screening in various drug discovery programs. The versatility of the oxidative cyclization allows for the introduction of a wide range of substituents at the 2- and 5-positions of the oxadiazole ring, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient amount of oxidizing agent | Add a slight excess of the oxidizing agent. |
| Low reaction temperature | Increase the reaction temperature or switch to a more reactive oxidizing agent. | |
| Sterically hindered substrate | Prolong the reaction time or use a more potent oxidizing system. | |
| Low yield | Decomposition of product | Use milder reaction conditions (e.g., lower temperature, shorter reaction time). |
| Side reactions | Optimize the stoichiometry of reagents and ensure anhydrous conditions if required. | |
| Difficulty in purification | Impurities from the starting material | Ensure the purity of the starting aryl hydrazone. |
| Similar polarity of product and byproducts | Use a different solvent system for column chromatography or consider recrystallization. |
Conclusion
The oxidative cyclization of aryl hydrazones is a highly effective and adaptable method for the synthesis of 1,3,4-oxadiazoles. The protocols and data presented in these application notes offer a practical guide for researchers in medicinal chemistry and drug development to synthesize and explore this important class of heterocyclic compounds. The ability to readily access a diverse library of 1,3,4-oxadiazole derivatives will undoubtedly continue to fuel the discovery of new therapeutic agents.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review [wisdomlib.org]
- 5. jchemrev.com [jchemrev.com]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+ - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5-phenyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This protocol focuses on the application of the Suzuki coupling reaction to 2-Bromo-5-phenyl-1,3,4-oxadiazole, a key intermediate in the synthesis of 2,5-diaryl-1,3,4-oxadiazoles. These disubstituted oxadiazoles are a class of compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.
The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides and is known to participate in hydrogen bonding and exhibit metabolic stability. Consequently, derivatives of 2,5-disubstituted-1,3,4-oxadiazoles have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant agents.[1][2][3] In the realm of materials science, these compounds are explored for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[4][5]
This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids, along with data on representative reaction conditions and yields.
General Reaction Scheme
The Suzuki coupling reaction of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to yield the corresponding 2-aryl-5-phenyl-1,3,4-oxadiazole.
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established methods for similar substrates and may require optimization for specific arylboronic acids.[6][7][8]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)
-
Base (e.g., Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, Dimethoxyethane (DME))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum or screw cap and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at a temperature ranging from 80-100°C. The reaction time can vary from 2 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-aryl-5-phenyl-1,3,4-oxadiazole.
Caption: A typical experimental workflow for the Suzuki coupling.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound and other similar bromo-heterocycles with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 93 | [6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 85 | [6] |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 4 | 91 | [9] |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 4 | 85 | [9] |
| 5 | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane/Water | 100 | 18 | 88 | [10] |
Note: Yields are for isolated products after purification. Reaction conditions and yields can vary depending on the specific substrate and purity of reagents.
Applications in Drug Development and Materials Science
The 2,5-diaryl-1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry. The ability to readily synthesize a diverse library of these compounds using the Suzuki coupling reaction is of significant interest for drug discovery programs.
Biological Activities:
-
Antibacterial and Antifungal: Many 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2]
-
Anticancer: Several compounds containing the 2,5-diaryl-1,3,4-oxadiazole moiety have been reported to exhibit significant cytotoxic activity against various cancer cell lines.
-
Antioxidant: The oxadiazole core has been incorporated into molecules designed to act as antioxidants, which may have therapeutic potential in diseases associated with oxidative stress.[1]
-
Other Activities: These compounds have also been investigated for anti-inflammatory, anticonvulsant, and antiviral activities.[3]
Materials Science:
-
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and tunable electronic properties of 2,5-diaryl-1,3,4-oxadiazoles make them promising candidates for use as electron-transporting or emissive materials in OLEDs.[4][5]
Caption: Applications derived from Suzuki coupling products.
Conclusion
The Suzuki coupling reaction of this compound is a highly efficient method for the synthesis of a wide array of 2,5-diaryl-1,3,4-oxadiazoles. The operational simplicity, broad functional group tolerance, and generally high yields make this protocol a valuable tool for researchers in both academic and industrial settings. The resulting compounds are of significant interest for their potential applications in drug discovery and materials science, providing a rich platform for further investigation and development.
References
- 1. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity [mdpi.com]
- 4. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Bromo-5-phenyl-1,3,4-oxadiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-5-phenyl-1,3,4-oxadiazole as a versatile building block in medicinal chemistry. The document details its synthesis, derivatization, and the evaluation of its derivatives for various biological activities, supported by experimental protocols and quantitative data.
Introduction
The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The presence of a bromine atom at the 2-position of the 5-phenyl-1,3,4-oxadiazole core offers a reactive handle for further molecular elaboration through cross-coupling reactions, making it an invaluable intermediate for the synthesis of novel drug candidates. This document outlines the synthetic routes to this compound and its subsequent application in the development of bioactive compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from benzohydrazide. A plausible and adaptable synthetic protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzohydrazide
-
Bromoacetyl bromide
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Dichloromethane (DCM)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of N'-Benzoyl-2-bromoacetohydrazide
-
Dissolve benzohydrazide (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield N'-Benzoyl-2-bromoacetohydrazide.
Step 2: Cyclization to this compound
-
To the N'-Benzoyl-2-bromoacetohydrazide (1 equivalent) obtained in the previous step, add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture at reflux (80-100 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford pure this compound.
Applications in the Synthesis of Bioactive Molecules
The bromine atom on the this compound scaffold is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. This versatility has been exploited to synthesize a wide array of derivatives with potent biological activities.
Synthesis of Anticancer Agents
Derivatives of 5-phenyl-1,3,4-oxadiazole have demonstrated significant potential as anticancer agents. The bromine atom can be substituted to introduce functionalities that enhance cytotoxicity against various cancer cell lines.
Experimental Protocol: Suzuki Coupling for the Synthesis of 2-Aryl-5-phenyl-1,3,4-oxadiazole Derivatives
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask.
-
Heat the reaction mixture at reflux (80-100 °C) for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-phenyl-1,3,4-oxadiazole derivative.
Synthesis of Anti-inflammatory and Enzyme Inhibitory Agents
The 5-phenyl-1,3,4-oxadiazole scaffold has also been explored for its anti-inflammatory and enzyme inhibitory activities. For instance, derivatives have been synthesized and evaluated as inhibitors of enzymes like cyclooxygenase (COX) and matrix metalloproteinases (MMPs).
Biological Evaluation Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antibacterial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data Summary
The following tables summarize the reported biological activities of various 5-phenyl-1,3,4-oxadiazole derivatives.
Table 1: Anticancer Activity of 5-Phenyl-1,3,4-oxadiazole Derivatives
| Compound ID | R-Group at position 2 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| OX-8 | 4-Bromophenyl | A549 | 25.04 | [1] |
| OX-8 | 4-Bromophenyl | HeLa | 35.29 | [1] |
| OX-10 | 4-Aminophenyl | HeLa | 5.34 | [1] |
| 4h | -thio-N-phenylacetamide | A549 | <0.14 | [2] |
| 4i | -thio-N-(4-chlorophenyl)acetamide | A549 | 1.59 | [2] |
| 4l | -thio-N-(4-fluorophenyl)acetamide | A549 | 1.80 | [2] |
| 8v | Chalcone hybrid | K-562 | 1.95 | [3] |
| 65 | 2,3-Dihydrobenzo[b][2][4]dioxin-6-yl | HepG2 | 1.27 | [5][6] |
Table 2: Enzyme Inhibition Activity of 5-Phenyl-1,3,4-oxadiazole Derivatives
| Compound ID | R-Group at position 2 | Target Enzyme | IC₅₀ (µM) | Reference |
| 4h | -thio-N-phenylacetamide | MMP-9 | 1.65 | [2] |
| 4l | -thio-N-(4-fluorophenyl)acetamide | MMP-9 | 2.55 | [2] |
| 8a | Chalcone hybrid | EGFR | 0.24 | [3] |
| 8n | Chalcone hybrid | EGFR | 2.35 | [3] |
| 8a | Chalcone hybrid | Src | 0.96 | [3] |
| 20 | - | α-glucosidase | 460 | [7] |
Table 3: Anti-inflammatory Activity of 5-Phenyl-1,3,4-oxadiazole Derivatives
| Compound ID | R-Group at position 2 | Assay | % Inhibition | Reference |
| 21a-n | 3-(4-bromophenyl)propan-3-one | Carrageenan-induced paw edema | 33-62 | [8] |
| Ox-6f | Flurbiprofen derivative | Heat-induced albumin denaturation | 74.16 | [9] |
Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a potential signaling pathway targeted by this compound derivatives.
References
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors [mdpi.com]
- 7. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Anticancer Agents from 1,3,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which has emerged as a significant scaffold in medicinal chemistry.[1][2] Derivatives of 1,3,4-oxadiazole exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Their anticancer potential is particularly noteworthy, with several derivatives demonstrating potent cytotoxicity against various cancer cell lines.[3] This has led to extensive research into the development of 1,3,4-oxadiazole-based compounds as novel anticancer agents. The versatility of the 1,3,4-oxadiazole ring allows for structural modifications at various positions, enabling the fine-tuning of their biological activity and pharmacokinetic properties.[4]
These compounds exert their anticancer effects through diverse mechanisms of action, including the inhibition of crucial enzymes and growth factors involved in cancer progression. Key targets include histone deacetylases (HDACs), telomerase, and signaling pathways such as NF-κB.[3][5][6] The ability to synthesize a wide array of derivatives and evaluate their structure-activity relationships (SAR) makes the 1,3,4-oxadiazole scaffold a promising platform for the discovery of next-generation cancer therapeutics.[4][7]
Mechanisms of Anticancer Activity
1,3,4-Oxadiazole derivatives have been shown to target multiple pathways and enzymes critical for cancer cell survival and proliferation. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.
Enzyme Inhibition
A primary mechanism of action for many 1,3,4-oxadiazole derivatives is the inhibition of enzymes that are overexpressed or hyperactive in cancer cells.
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their overexpression is linked to carcinogenesis, making them a key target for anticancer drugs.[3] Certain 1,3,4-oxadiazole derivatives have been identified as potent HDAC inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[5][8][9] For instance, a series of 2,5-disubstituted 1,3,4-oxadiazoles have shown significant HDAC1 inhibitory activity.[4]
-
Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. 1,3,4-oxadiazole derivatives have been designed as telomerase inhibitors, thereby inducing senescence and apoptosis in cancer cells.[5][6]
-
Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a key enzyme in the synthesis of thymidine, a nucleotide required for DNA replication. Inhibition of TS leads to the depletion of thymidine and subsequent cell death. Some 1,3,4-oxadiazole derivatives have demonstrated potent inhibitory activity against TS.[9]
-
Other Enzyme Targets: Other enzymes targeted by 1,3,4-oxadiazole derivatives include focal adhesion kinase (FAK), which is involved in cell adhesion and migration, and poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[3]
Modulation of Signaling Pathways
1,3,4-Oxadiazole derivatives can also exert their anticancer effects by interfering with key signaling pathways that regulate cell growth, survival, and apoptosis.
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is constitutively active in many types of cancer and plays a crucial role in promoting cell proliferation, survival, and inflammation.[3][10] Several 1,3,4-oxadiazole compounds have been shown to inhibit the NF-κB pathway, leading to the induction of apoptosis in cancer cells.[10][11] One identified lead compound, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO), was found to decrease the phosphorylation of IκB and p65 in hepatocellular carcinoma cells.[10]
-
EGFR and Src Kinase Inhibition: The epidermal growth factor receptor (EGFR) and Src kinase are often overexpressed in cancer and are key drivers of tumor growth and metastasis. Some 1,3,4-oxadiazole hybrids have been developed as inhibitors of EGFR and Src, demonstrating potent anticancer activity, particularly against leukemia.[12]
Induction of Apoptosis
A common outcome of the various mechanisms of action of 1,3,4-oxadiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved through the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of 1,3,4-oxadiazole derivatives.
Protocol 1: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol describes a common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via the cyclodehydration of N-acylhydrazides and carboxylic acids.
Materials:
-
Appropriate aromatic/heteroaromatic carboxylic acid
-
Appropriate aromatic/heteroaromatic acid hydrazide
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, take an equimolar mixture of the desired carboxylic acid and acid hydrazide.
-
Slowly add phosphorus oxychloride (POCl₃) to the mixture at room temperature with constant stirring. The amount of POCl₃ should be sufficient to act as both a reagent and a solvent (e.g., 5-10 mL per gram of reactant).
-
Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of sodium bicarbonate until the pH is approximately 7-8.
-
The solid product that precipitates out is collected by filtration, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
1,3,4-Oxadiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with 1,3,4-oxadiazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the 1,3,4-oxadiazole derivative for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Differentiate cell populations: Viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with 1,3,4-oxadiazole derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the 1,3,4-oxadiazole derivative for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add the PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blot Analysis of NF-κB Pathway Proteins
This protocol is used to investigate the effect of 1,3,4-oxadiazole derivatives on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected 1,3,4-Oxadiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CMO | HCCLM3 | 27.5 | [10] |
| Compound 7j | MDA-MB-231 | 3.1 | [13] |
| Compound 7j | MCF-7 | 6.8 | [13] |
| Compound 7d | MCF-7 | 4.2 | [13] |
| Compound 7l | MCF-7 | 3.8 | [13] |
| Compound 72 | Panc-1 | 0.23 | [13] |
| Compound 72 | MCF-7 | 0.23 | [13] |
| Compound 72 | HT-29 | 0.23 | [13] |
| Compound 72 | A-549 | 0.23 | [13] |
| Compound 70a | A549, MCF-7, Panc-1, HT-29 | 0.15-0.30 | [13] |
| Compound 70b | A549, MCF-7, Panc-1, HT-29 | 0.40-0.70 | [13] |
| Compound 28 | MCF-7 | 5.68 µg/mL | [4] |
| Compound 28 | HT-29 | 10.21 µg/mL | [4] |
| Compound 33 | MCF-7 | 0.34 | [4] |
| Compound 37 | HepG2 | 0.7 | [4] |
| Compound 39 | MCF-7 | 0.19 | [4] |
| Compound 16 | HCT-116 | 0.28 | [4] |
| Derivatives 7-9 | HT-29 | 1.3-2.0 | [14] |
| Compound 10 | HT-29 | 0.78 | [14] |
| Compound 10 | HepG2 | 0.26 | [14] |
| Compound 13 | A549, A375, MCF-7, HT-29 | 0.81-11.9 | [14] |
| Compound 14 | MCF-7 | 7.74 | [14] |
| Compound 15 | MCF-7 | 7.87 | [14] |
| Compound 23 | HT-29 | 0.018 | [14] |
| Compound 24 | (EGFR inhibition) | 0.010 | [14] |
| Compound 26 | MCF-7, A549, MDA-MB-231 | 0.34-2.45 | [14] |
| Compound 4h | A549 | <0.14 | [15] |
| Compound 4i | A549 | 1.59 | [15] |
| Compound 4l | A549 | 1.80 | [15] |
| Compound 4g | C6 | 8.16 | [15] |
| Compound 4f | C6 | 13.04 | [15] |
Table 2: Enzyme Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ / Kᵢ (µM) | Reference |
| Compound 16 | HDAC1 | 0.017 | [4] |
| Compound 28 | FAK | 1.2 | [4] |
| Compound 37 | Thymidylate Synthase | 0.62 | [4] |
| Compound 39 | Topoisomerase II | (Strongly inhibited) | [4] |
| Compound 72 | EGFR | 0.11 | [13] |
| Compound 70a | EGFR | 0.11 | [13] |
| Compound 70b | EGFR | 0.16 | [13] |
Visualizations
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: Experimental workflow for evaluating the anticancer activity of 1,3,4-oxadiazole derivatives.
Caption: Inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Antimicrobial 2,5-Disubstituted-1,3,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Among the various heterocyclic scaffolds explored, the 1,3,4-oxadiazole ring is a prominent pharmacophore in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed protocols and application notes for the synthesis and evaluation of 2,5-disubstituted-1,3,4-oxadiazoles as potential antimicrobial agents.
Introduction
The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. The versatility of this scaffold allows for substitutions at the 2 and 5 positions, enabling the modulation of its physicochemical and pharmacological properties. The presence of the 1,3,4-oxadiazole moiety in antimicrobial agents can enhance their biological activity by modifying polarity and flexibility, which facilitates interactions with microbial targets.[1] Numerous studies have reported that 2,5-disubstituted-1,3,4-oxadiazole derivatives exhibit potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3][4][5]
General Synthetic Workflow
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involves the cyclization of an appropriate intermediate, most commonly a diacylhydrazide, using a dehydrating agent. A general workflow is depicted below.
Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Experimental Protocols
Several methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles have been reported. Below are detailed protocols for some of the commonly employed methods.
Protocol 1: Synthesis via Condensation of Acid Hydrazides with Aromatic Acids using POCl₃
This is one of the most common methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles.[6][7][8]
Step 1: Synthesis of the Diacylhydrazine Intermediate (Optional, can be a one-pot reaction)
-
To a solution of an aromatic acid hydrazide (0.01 mol) in a suitable solvent (e.g., pyridine or DMF), add an equimolar amount of an aromatic acid chloride (0.01 mol) dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into crushed ice.
-
Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N,N'-diacylhydrazine.
Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole
-
A mixture of an aromatic acid (0.01 mol) and an aromatic acid hydrazide (0.01 mol) is taken in phosphorus oxychloride (POCl₃, 10-15 mL).[7][8]
-
The reaction mixture is refluxed for 5-9 hours.[7][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and slowly poured onto crushed ice with constant stirring.
-
The resulting mixture is neutralized with a 10% w/v sodium bicarbonate solution.[7]
-
The solid product that separates out is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 2: One-Pot Synthesis from Carboxylic Acids and Hydrazine Hydrate
This method involves the in-situ formation of the acid hydrazide followed by condensation and cyclization.
-
A mixture of a carboxylic acid (0.02 mol) and hydrazine hydrate (0.01 mol) in a suitable solvent is heated to form the corresponding diacylhydrazine.
-
A dehydrating agent such as phosphorus oxychloride or polyphosphoric acid is then added to the reaction mixture.
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
The work-up procedure is similar to that described in Protocol 1, involving pouring the reaction mixture onto ice, neutralization, filtration, and recrystallization.
Antimicrobial Activity Data
The antimicrobial activity of synthesized 2,5-disubstituted-1,3,4-oxadiazoles is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antibacterial Activity of Selected 2,5-Disubstituted-1,3,4-Oxadiazoles (MIC in µg/mL)
| Compound ID | R1 Substituent | R2 Substituent | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 1 | 4-Chlorophenyl | Phenyl | 4-32 | 4-32 | >32 | >32 | [9] |
| 2 | 4-Nitrophenyl | Phenyl | 4-32 | 4-32 | >32 | >32 | [9] |
| 3 | 4-Methoxyphenyl | 4-Chlorophenyl | 6.25 | 12.5 | 25 | 50 | [6] |
| 4 | 4-Methoxyphenyl | 4-Nitrophenyl | 3.12 | 6.25 | 12.5 | 25 | [6] |
| 5 | Naphthofuran | 4-Chlorophenyl | 0.2 (mg/mL) | 0.2 (mg/mL) | 0.4 (mg/mL) | 0.2 (mg/mL) | [2] |
| 6 | Pyridine | 4-Chlorophenyl | - | Promising | Promising | Promising | [10] |
| 7 | Quinoxaline | Nalidixic acid moiety | Comparable to Ciprofloxacin | - | - | Stronger than Ciprofloxacin | [2] |
Table 2: Antifungal Activity of Selected 2,5-Disubstituted-1,3,4-Oxadiazoles (MIC in µg/mL)
| Compound ID | R1 Substituent | R2 Substituent | C. albicans | A. niger | A. flavus | Reference |
| 8 | 4-Methoxyphenyl | 4-Chlorophenyl | 25 | 50 | 50 | [6] |
| 9 | 4-Methoxyphenyl | 2,4-Dichlorophenyl | 12.5 | 25 | 25 | [6] |
| 10 | Phenyl | Furan | - | 8-16 times more active than Fluconazole | - | [2] |
Structure-Activity Relationship (SAR)
The antimicrobial activity of 2,5-disubstituted-1,3,4-oxadiazoles is significantly influenced by the nature of the substituents at the 2 and 5 positions.
-
Electron-withdrawing groups: The presence of electronegative groups such as chloro (Cl) or nitro (NO₂) on the phenyl ring often enhances antimicrobial activity.[3]
-
Lipophilicity: Increasing the lipophilicity of the substituents can facilitate the transport of the molecule through the microbial cell membrane, thereby improving its antimicrobial efficacy.[3]
-
Heterocyclic moieties: The incorporation of other heterocyclic rings, such as furan, pyridine, or quinoline, can lead to a significant increase in antimicrobial potency.[2] For instance, derivatives containing a naphthofuran moiety have shown potent antibacterial effects.[2]
-
Positional Isomerism: The position of substituents on the aryl rings can greatly influence the biological activity, with the para position often being preferred.[2]
Mechanism of Action
While the exact mechanism of action can vary depending on the specific substituents, some 2,5-disubstituted-1,3,4-oxadiazoles have been shown to exert their antimicrobial effects by inhibiting key microbial enzymes. One of the proposed mechanisms is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.[2] Another potential target is the lipoteichoic acid (LTA) biosynthesis pathway in Gram-positive bacteria.[11]
Caption: Potential mechanisms of action for antimicrobial 1,3,4-oxadiazoles.
Conclusion
2,5-Disubstituted-1,3,4-oxadiazoles represent a promising class of antimicrobial agents with a broad spectrum of activity. The synthetic accessibility and the ease of structural modification make them an attractive scaffold for the development of new drugs to combat antimicrobial resistance. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships and mechanisms of action will be crucial for the rational design of more potent and selective 1,3,4-oxadiazole-based antimicrobial drugs.
References
- 1. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. pubs.acs.org [pubs.acs.org]
Application of 2-Bromo-5-phenyl-1,3,4-oxadiazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in the development of novel agrochemicals due to its diverse biological activities, including fungicidal, insecticidal, and herbicidal properties. The compound 2-Bromo-5-phenyl-1,3,4-oxadiazole serves as a versatile synthetic intermediate, where the bromine atom at the 2-position acts as a key functional handle for introducing various pharmacologically active groups through nucleophilic substitution and cross-coupling reactions. This application note details synthetic protocols for utilizing this compound in the preparation of potential agrochemical agents and presents available quantitative data on their biological activities.
Key Synthetic Pathways
The primary application of this compound in agrochemical synthesis involves its conversion into key intermediates, primarily 5-phenyl-1,3,4-oxadiazole-2-thiol and 2-amino-5-phenyl-1,3,4-oxadiazole. These intermediates are then further functionalized to yield a diverse range of potential agrochemicals.
Application Notes and Protocols for 1,3,4-Oxadiazole Derivatives as Potential Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 1,3,4-oxadiazole derivatives as a promising class of anti-inflammatory agents. It includes a summary of their biological activity, details on their mechanism of action, and protocols for their evaluation.
Introduction
The 1,3,4-oxadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Derivatives of 1,3,4-oxadiazole have been extensively explored as potential anti-inflammatory drugs, with many exhibiting potent activity in both in vitro and in vivo models.[4][5] Their mechanism of action is often attributed to the inhibition of key inflammatory mediators, such as prostaglandins, through the suppression of cyclooxygenase (COX) enzymes.[1][6] Some derivatives have also been shown to modulate inflammatory signaling pathways like NF-κB.[7][8]
Anti-Inflammatory Activity of 1,3,4-Oxadiazole Derivatives
The anti-inflammatory potential of various 2,5-disubstituted-1,3,4-oxadiazole derivatives has been demonstrated in numerous studies. A significant body of research has focused on their ability to inhibit COX-1 and COX-2 enzymes, which are crucial for prostaglandin synthesis.
Quantitative Data Summary
The following tables summarize the in vitro COX inhibitory activity and in vivo anti-inflammatory effects of selected 1,3,4-oxadiazole derivatives from various studies.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of 1,3,4-Oxadiazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| 6b | >100 | 0.89 | >112.35 | [9] |
| 6e | 65.78 | 0.49 | 134.24 | [9] |
| 6f | 64.76 | 0.48 | 134.91 | [9] |
| 7e | 59.87 | 0.88 | 68.03 | [9] |
| 7f | 58.98 | 0.87 | 67.79 | [9] |
| 46a | 22.36 | 0.07 | 319.42 | [10] |
| 46e | 11.46 | 0.081 | 141.48 | [10] |
| 6d | 1.10 | 2.30 | 0.48 | [6] |
| 7h | 0.94 | 5.00 | 0.19 | [6] |
IC50 values represent the concentration required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-Inflammatory Activity of 1,3,4-Oxadiazole Derivatives in the Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Standard Drug | Standard Drug Inhibition (%) | Reference |
| OSD | 100 | 60 | - | - | [7] |
| OPD | 100 | 32.5 | - | - | [7] |
| 10 | - | 88.33 | Flurbiprofen | 90.01 | [11] |
| 3 | - | 66.66 | Flurbiprofen | 90.01 | [11] |
| 5 | - | 55.55 | Flurbiprofen | 90.01 | [11] |
| Ox-6f | 10 | 79.83 | Ibuprofen | 84.71 | [12] |
| 21c | 20 | 59.5 | Indomethacin | 64.3 | [4] |
| 21i | 20 | 61.9 | Indomethacin | 64.3 | [4] |
Edema inhibition is typically measured a few hours after carrageenan administration.
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of 1,3,4-oxadiazole derivatives are mediated through various mechanisms, primarily the inhibition of the cyclooxygenase (COX) pathway and the modulation of the NF-κB signaling pathway.
COX Pathway Inhibition
Many 1,3,4-oxadiazole derivatives act as inhibitors of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins (PGs). PGs are key mediators of inflammation, pain, and fever. By inhibiting COX-1 and/or COX-2, these compounds reduce the production of PGs, thereby exerting their anti-inflammatory effects. Several derivatives have shown high selectivity for COX-2, which is advantageous as it may lead to a reduction in the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]
Caption: Inhibition of the COX pathway by 1,3,4-oxadiazole derivatives.
NF-κB Signaling Pathway Modulation
The transcription factor NF-κB plays a critical role in regulating the expression of pro-inflammatory genes. Some 1,3,4-oxadiazole derivatives have been found to inhibit the activation of the NF-κB pathway.[7][8] This can occur through the inhibition of IκB phosphorylation, which prevents the release and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators like nitric oxide (NO) and various cytokines.[7]
Caption: Modulation of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory potential of 1,3,4-oxadiazole derivatives.
General Experimental Workflow
The evaluation of a novel 1,3,4-oxadiazole derivative typically follows a standardized workflow, beginning with synthesis and characterization, followed by in vitro screening and subsequent in vivo validation.
Caption: General workflow for evaluating anti-inflammatory 1,3,4-oxadiazole derivatives.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is used to determine the inhibitory activity and selectivity of the test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds (1,3,4-oxadiazole derivatives)
-
Reference drugs (e.g., Indomethacin, Celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
96-well plates
-
Incubator
-
Plate reader
Procedure:
-
Prepare solutions of the test compounds and reference drugs at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or reference drug to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction mixture for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[7][11]
Materials:
-
Wistar rats or other suitable rodent models
-
1% Carrageenan solution in saline
-
Test compounds (1,3,4-oxadiazole derivatives)
-
Reference drug (e.g., Indomethacin, Ibuprofen)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
-
Syringes and needles
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups: control (vehicle), reference drug, and test compound groups (at various doses).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 3: In Vitro Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay is used to assess the ability of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.[7]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (1,3,4-oxadiazole derivatives)
-
Griess reagent
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Treat the cells with various concentrations of the test compounds for a pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This typically involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm after a short incubation period.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition for each concentration of the test compound.
-
It is also important to assess the cytotoxicity of the compounds on RAW 264.7 cells (e.g., using an MTT assay) to ensure that the observed NO inhibition is not due to cell death.[7]
Conclusion
1,3,4-Oxadiazole derivatives represent a valuable scaffold in the development of novel anti-inflammatory agents. Their proven ability to inhibit key inflammatory pathways, coupled with the potential for chemical modification to optimize potency and selectivity, makes them attractive candidates for further investigation. The protocols outlined in this document provide a framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo validation, facilitating the identification of promising new anti-inflammatory drugs.
References
- 1. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. New 1,3,4-oxadiazole/oxime hybrids: Design, synthesis, anti-inflammatory, COX inhibitory activities and ulcerogenic liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation and Use of Fluorescent Dyes from 2-Bromo-5-phenyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fluorescent 2,5-diaryl-1,3,4-oxadiazole dyes using 2-Bromo-5-phenyl-1,3,4-oxadiazole as a key building block. Applications of these versatile fluorophores in bioimaging and as chemosensors are also described.
Introduction
The 1,3,4-oxadiazole scaffold is a valuable pharmacophore in medicinal chemistry and a core component of many fluorescent materials due to its favorable electronic properties, high photoluminescence quantum yield, and excellent thermal and chemical stability.[1] The 2,5-diaryl-1,3,4-oxadiazole derivatives, in particular, often exhibit strong fluorescence in the blue to green region of the visible spectrum. The ease of functionalization at the 2- and 5-positions allows for the fine-tuning of their photophysical properties.
This document outlines the synthesis of a library of fluorescent dyes by leveraging the palladium-catalyzed Suzuki cross-coupling reaction of this compound with a variety of arylboronic acids.
Synthesis of 2,5-Diaryl-1,3,4-oxadiazole Fluorescent Dyes
The primary synthetic route to producing a diverse range of 2,5-diaryl-1,3,4-oxadiazole fluorescent dyes from this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and excellent functional group tolerance.
General Workflow for Suzuki Cross-Coupling
The overall workflow for the synthesis of 2,5-diaryl-1,3,4-oxadiazole dyes is depicted below.
Caption: General workflow for the synthesis of 2,5-diaryl-1,3,4-oxadiazole fluorescent dyes via Suzuki cross-coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene (anhydrous)
-
Ethanol
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask. The reaction should be set up to be approximately 0.1 M in the limiting reagent.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexanes) to yield the pure 2,5-diaryl-1,3,4-oxadiazole derivative.
Photophysical Data of 2,5-Diaryl-1,3,4-oxadiazole Dyes
The photophysical properties of the synthesized dyes are highly dependent on the nature of the aryl substituent introduced via the Suzuki coupling. Electron-donating groups tend to cause a red-shift in the absorption and emission spectra, while electron-withdrawing groups can have the opposite effect. The following table summarizes representative photophysical data for a selection of 2,5-diaryl-1,3,4-oxadiazole derivatives.
| Aryl Substituent (at 5-position) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Phenyl | ~300-320 | ~360-380 | ~5000-6000 | ~0.4-0.8 | ~20,000-40,000 |
| 4-Methoxyphenyl | ~320-340 | ~380-400 | ~4500-5500 | ~0.5-0.9 | ~25,000-45,000 |
| 4-Nitrophenyl | ~310-330 | ~370-390 | ~5000-6000 | ~0.1-0.3 | ~30,000-50,000 |
| 4-Biphenyl | ~330-350 | ~390-410 | ~4000-5000 | ~0.7-0.95 | ~40,000-60,000 |
| 2-Naphthyl | ~325-345 | ~385-405 | ~4500-5500 | ~0.6-0.8 | ~35,000-55,000 |
Note: The values presented are approximate and can vary depending on the solvent and specific experimental conditions. Data is compiled from various sources in the literature.
Applications
Fluorescent Probes for Live-Cell Imaging
The synthesized 2,5-diaryl-1,3,4-oxadiazole dyes can be utilized as fluorescent probes for cellular imaging due to their cell permeability and bright fluorescence.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for cell attachment.
-
Probe Preparation: Prepare a stock solution of the 2,5-diaryl-1,3,4-oxadiazole dye in DMSO (e.g., 1-10 mM).
-
Staining: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. Remove the existing medium from the cells and add the staining solution.
-
Incubation: Incubate the cells at 37 °C in a CO₂ incubator for 15-30 minutes.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess dye.
-
Imaging: Add fresh pre-warmed culture medium or imaging buffer to the cells and image using a fluorescence microscope with appropriate filter sets for the specific dye.
Chemosensors for Metal Ion Detection
The 1,3,4-oxadiazole core contains nitrogen and oxygen atoms that can act as coordination sites for metal ions. This interaction can lead to a change in the fluorescence properties of the dye, making them effective chemosensors. A common mechanism for fluorescence quenching upon metal ion binding is Photoinduced Electron Transfer (PET).
In the absence of a metal ion, the fluorophore emits light upon excitation. When a metal ion binds to the oxadiazole, it can introduce new energy levels that facilitate a non-radiative decay pathway. In the case of PET, an electron from the highest occupied molecular orbital (HOMO) of the receptor (the oxadiazole) is transferred to the partially filled d-orbitals of the metal ion upon excitation, preventing the electron in the lowest unoccupied molecular orbital (LUMO) of the fluorophore from returning to the HOMO radiatively. This process effectively quenches the fluorescence.
Caption: Simplified schematic of the Photoinduced Electron Transfer (PET) mechanism for fluorescence quenching.
The diagram below illustrates the molecular orbital interactions involved in the PET process. Upon excitation, an electron is promoted from the HOMO to the LUMO of the fluorophore. In the presence of a metal ion, it is energetically favorable for an electron from the HOMO of the receptor part of the fluorophore to be transferred to the metal ion, leading to a non-radiative decay and fluorescence quenching.
Caption: Molecular orbital diagram illustrating the Photoinduced Electron Transfer (PET) process.
References
Characterization of Novel 1,3,4-Oxadiazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the essential techniques for the structural and functional characterization of novel 1,3,4-oxadiazole compounds. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The following sections present standardized protocols for key analytical methods and guidance on data interpretation, accompanied by structured data tables and visual workflows to facilitate experimental design and execution.
Structural Elucidation and Physicochemical Characterization
The initial and most critical step in the evaluation of newly synthesized 1,3,4-oxadiazole derivatives is the confirmation of their chemical structure and the determination of their basic physicochemical properties. A combination of spectroscopic and analytical techniques is employed for unambiguous structural assignment.
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the synthesized compounds.
Table 1: Summary of Spectroscopic Data for a Representative 1,3,4-Oxadiazole Derivative
| Technique | Parameter | Observed Value/Pattern | Interpretation |
| UV-Visible | λmax (nm) | 250-350 | Indicates the presence of conjugated systems within the molecule.[4][5] |
| FTIR (cm⁻¹) | C=N stretch | ~1600-1650 | Characteristic of the oxadiazole ring.[6] |
| C-O-C stretch | ~1000-1300 | Characteristic of the oxadiazole ring.[6] | |
| N-N stretch | ~900-1000 | Confirms the N-N bond in the heterocyclic ring. | |
| Other groups | (e.g., C=O, N-H) | Dependent on the specific substituents on the oxadiazole core. | |
| ¹H NMR (ppm) | Aromatic Protons | δ 7.0-8.5 | Signals from protons on phenyl or other aromatic substituents. |
| Aliphatic Protons | δ 1.0-4.5 | Signals from protons on alkyl or other aliphatic substituents. | |
| ¹³C NMR (ppm) | Oxadiazole C2, C5 | δ 150-170 | Characteristic chemical shifts for the carbon atoms in the 1,3,4-oxadiazole ring.[4][5] |
| Aromatic Carbons | δ 120-150 | Signals from carbon atoms in aromatic substituents. | |
| Mass Spec. | Molecular Ion Peak (m/z) | [M]+ or [M+H]+ | Corresponds to the molecular weight of the synthesized compound.[4][7] |
Experimental Protocols: Spectroscopic Analysis
Protocol 1: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the 1,3,4-oxadiazole compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO) to an approximate concentration of 10⁻⁵ M.[4]
-
Instrumentation: Use a double-beam UV-Visible spectrophotometer.
-
Data Acquisition: Scan the sample solution over a wavelength range of 200-800 nm, using the pure solvent as a blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film. For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[6]
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.
-
Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the structure of the molecule.[8]
Protocol 4: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).[4]
-
Instrumentation: Use a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).[4]
-
Data Acquisition: Obtain the mass spectrum, ensuring the detection of the molecular ion peak.
-
Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion. Analyze the fragmentation pattern to further confirm the structure.
Thermal Analysis
Thermal analysis techniques are crucial for determining the stability of the compounds at different temperatures, which is a critical parameter for drug development and material science applications.
Table 2: Thermal Properties of Novel 1,3,4-Oxadiazole Derivatives
| Compound ID | Melting Point (°C) | Decomposition Temperature (°C) (TGA) | Thermal Events (DSC) |
| OXD-1 | 155-157 | > 250 | Endotherm at melting point |
| OXD-2 | 189-191 | > 280 | Endotherm at melting point, Exotherm on decomposition |
| OXD-3 | 172-174 | > 265 | Endotherm at melting point |
Experimental Protocols: Thermal Analysis
Protocol 5: Melting Point Determination
-
Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.
-
Instrumentation: Use a digital melting point apparatus.[4]
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range over which the compound melts.
Protocol 6: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum, alumina).
-
Instrumentation: Use a TGA or DSC instrument.
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen, air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25-600 °C).
-
Analysis: In TGA, analyze the weight loss as a function of temperature to determine thermal stability and decomposition patterns. In DSC, analyze the heat flow to identify thermal events such as melting, crystallization, and decomposition.[9][10]
Biological Evaluation
The therapeutic potential of novel 1,3,4-oxadiazole compounds is assessed through a series of in vitro biological assays tailored to the intended application.
Antimicrobial Activity
Table 3: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives (Zone of Inhibition in mm)
| Compound ID | S. aureus | E. coli | C. albicans | Standard Drug |
| OXD-1 | 18 | 15 | 12 | Ciprofloxacin |
| OXD-2 | 22 | 19 | 16 | Ciprofloxacin |
| OXD-3 | 15 | 12 | 10 | Ciprofloxacin |
Experimental Protocol: Agar Well Diffusion Method
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Assay Procedure:
-
Evenly spread the microbial inoculum onto the surface of the agar plates.
-
Create wells of a defined diameter in the agar.
-
Add a specific volume of the test compound solution (at a known concentration) into each well.
-
Use a standard antibiotic or antifungal agent as a positive control and the solvent as a negative control.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition around each well.
Anticancer Activity
Table 4: In Vitro Cytotoxicity of 1,3,4-Oxadiazole Derivatives (IC₅₀ in µM)
| Compound ID | A549 (Lung Cancer) | HeLa (Cervical Cancer) | Normal Cell Line (e.g., V79) |
| OXD-4 | 25.04 | 35.29 | > 100 |
| OXD-5 | < 0.14 | 5.34 | > 100 |
| OXD-6 | 1.59 | 32.91 | > 100 |
| Standard Drug | Cisplatin: 4.98 | Doxorubicin: ~1 | - |
Data presented is representative and may vary based on specific compound structures and cell lines used.[8][11]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture the desired cancer cell lines (e.g., A549, HeLa) and a normal cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole compounds and a standard anticancer drug for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Experimental Workflows and Pathways
Diagrams are essential for representing complex experimental procedures and biological pathways in a clear and concise manner.
Caption: General workflow for the synthesis and characterization of novel 1,3,4-oxadiazole compounds.
Caption: Inhibition of MMP-9 signaling by a 1,3,4-oxadiazole compound, a potential anticancer mechanism.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journalspub.com [journalspub.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Screening of 2-Bromo-5-phenyl-1,3,4-oxadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro screening of 2-Bromo-5-phenyl-1,3,4-oxadiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The following sections offer a summary of quantitative biological data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Biological Activities of 1,3,4-Oxadiazole Derivatives
The following tables summarize the in vitro biological activities of various this compound derivatives and related analogues. This data is compiled from multiple studies to provide a comparative overview of their potential as therapeutic agents.
Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC₅₀ (µM) | Reference |
| AMK OX-8 | 4-Bromo | A549 (Lung) | 25.04 | [1] |
| AMK OX-8 | 4-Bromo | HeLa (Cervical) | 35.29 | [1] |
| 4c | 4-Bromo | Not Specified | - | [2] |
| 4k | 4-Bromo | Not Specified | - | [3] |
| 4l | 4-Bromo | Not Specified | - | [3] |
| 4a | 2-Bromo | Not Specified | - | [2] |
| 4b | 3-Bromo | Not Specified | - | [2] |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Substitution on Phenyl Ring | Microbial Strain | MIC (µg/mL) | Reference |
| 5g | 4-Bromo | Not Specified | - | [4] |
| 4a | 2-Bromo | Klebsiella pneumoniae, Escherichia coli, Bacillus subtilis, Streptococcus aureus, Aspergillus niger, Crysosporium pannical | Significant Activity | [2] |
| 4c | 4-Bromo | Klebsiella pneumoniae, Escherichia coli, Bacillus subtilis, Streptococcus aureus, Aspergillus niger, Crysosporium pannical | Significant Activity | [2] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 3: Enzyme Inhibitory Activity of 1,3,4-Oxadiazole Derivatives
| Compound Class | Target Enzyme | IC₅₀ Range (µM) | Reference |
| N-substituted 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide | Acetylcholinesterase (AChE) | Variable | [5] |
| 1,3,4-Oxadiazole-2-thiol derivatives | α-Glucosidase | 18.52 ± 0.09 (for compound 3f) | [6] |
| 1,3,4-Oxadiazole-2-thiol derivatives | α-Amylase | 20.25 ± 1.05 (for compound 3f) | [6] |
| 1,3,4-Oxadiazole-2-thiol derivatives | Acetylcholinesterase (AChE) | 9.25 ± 0.19 to 36.15 ± 0.12 | [6] |
| 1,3,4-Oxadiazole-2-thiol derivatives | Butyrylcholinesterase (BChE) | 10.06 ± 0.43 to 35.13 ± 0.12 | [6] |
| 2,5-disubstituted 1,3,4-oxadiazole hydroxamic acids | Histone Deacetylase 1 (HDAC1) | 0.017 (for compound 16) | [7] |
| 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | Thymidine Phosphorylase | Potent Inhibition | [8] |
IC₅₀: The half maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for key in vitro screening assays are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.
Protocol 1: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity
Principle: This method is used to assess the antimicrobial activity of a substance. The test compound diffuses from a well through a solidified agar medium that has been seeded with a target microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Materials:
-
Petri plates
-
Muller-Hinton Agar (MHA)
-
Bacterial or fungal strains
-
Sterile cork borer (6 mm diameter)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent alone)
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri plates and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Seeding the Plates: Evenly spread the microbial inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Well Preparation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric method measures the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.
Materials:
-
96-well microplate
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
DTNB solution
-
Phosphate buffer (pH 8.0)
-
This compound derivatives (dissolved in a suitable solvent)
-
Positive control (known AChE inhibitor, e.g., Galantamine)
-
Microplate reader (absorbance at 412 nm)
Procedure:
-
Reagent Preparation: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup (in a 96-well plate):
-
Blank: 200 µL of phosphate buffer.
-
Control (No inhibitor): 140 µL of phosphate buffer, 20 µL of DTNB, 10 µL of solvent, and 20 µL of AChE solution.
-
Test Sample: 140 µL of phosphate buffer, 20 µL of DTNB, 10 µL of test compound solution, and 20 µL of AChE solution.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
-
Initiation of Reaction: Add 10 µL of ATCI solution to each well (except the blank) to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100. The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by 1,3,4-oxadiazole derivatives and a general experimental workflow for their in vitro screening.
Signaling Pathway Diagrams
Caption: VEGFR-2 Signaling Pathway.
Caption: FAK Signaling Pathway.
Caption: HDAC Signaling Pathway.
Experimental Workflow Diagram
Caption: In Vitro Screening Workflow.
References
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-phenyl-1,3,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-5-phenyl-1,3,4-oxadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and reliable synthetic strategy involves a two-step process:
-
Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole: This intermediate is typically prepared by the oxidative cyclization of 1-benzoylthiosemicarbazide.
-
Sandmeyer-type reaction: The 2-amino group of the intermediate is converted to a diazonium salt, which is subsequently substituted by a bromide, usually from a copper(I) bromide source, to yield the final product.
Q2: I am observing a persistent sulfur-containing impurity in my 2-Amino-5-phenyl-1,3,4-oxadiazole intermediate. What is it and how can I avoid it?
A2: A common impurity in the synthesis of 1,3,4-oxadiazoles starting from thiosemicarbazides is the corresponding 1,3,4-thiadiazole.[1] This arises from an alternative cyclization pathway. To minimize its formation, ensure complete and efficient oxidation during the cyclization step. Using a milder, more controlled oxidizing agent can sometimes favor the formation of the oxadiazole.
Q3: My Sandmeyer reaction for the bromination step is giving a low yield. What are the potential causes?
A3: Low yields in Sandmeyer reactions can be attributed to several factors:
-
Incomplete diazotization: Ensure the complete conversion of the amino group to the diazonium salt. This can be checked using starch-iodide paper to test for the presence of excess nitrous acid.[2]
-
Decomposition of the diazonium salt: These salts are often unstable at elevated temperatures. It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization and subsequent reaction with the copper(I) bromide.[2]
-
Issues with the copper(I) catalyst: The quality and activity of the copper(I) bromide are critical. Ensure it is fresh and has not been oxidized to copper(II).
Q4: How can I purify the final this compound product?
A4: Common purification techniques for compounds of this class include recrystallization and column chromatography.[3] For recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature should be chosen. For column chromatography, a suitable eluent system should be determined using thin-layer chromatography (TLC) to achieve good separation from any impurities.
Troubleshooting Guides
Part 1: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole
Issue: Low yield of the amino-oxadiazole intermediate.
| Potential Cause | Suggested Solution |
| Incomplete reaction of benzohydrazide with the cyanogen source. | Ensure stoichiometric amounts of reactants and adequate reaction time. Monitor the reaction progress by TLC. |
| Inefficient oxidative cyclization. | Optimize the choice and amount of oxidizing agent. Common oxidants include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or iodine in the presence of a base.[4][5] |
| Decomposition of the product under harsh reaction conditions. | Employ milder reaction conditions, such as lower temperatures or the use of a less aggressive oxidizing agent. |
Issue: Formation of byproducts.
| Potential Cause | Suggested Solution |
| Formation of 1,3,4-thiadiazole byproduct. | As mentioned in the FAQs, ensure efficient oxidation. Careful control of reaction temperature and oxidant addition can favor oxadiazole formation. |
| Unreacted starting materials remain. | Increase reaction time or temperature moderately. Ensure efficient stirring. |
Part 2: Sandmeyer Reaction for this compound
Issue: Low yield of the final bromo-oxadiazole product.
| Potential Cause | Suggested Solution |
| Incomplete formation of the diazonium salt. | Use a slight excess of the nitrite source (e.g., sodium nitrite or tert-butyl nitrite).[6] Maintain a strongly acidic medium. |
| Premature decomposition of the diazonium salt. | Strictly maintain low temperatures (0-5 °C) throughout the diazotization and addition to the copper(I) bromide solution.[2] |
| Inactive copper(I) bromide catalyst. | Use freshly prepared or commercially available high-purity copper(I) bromide. |
| Formation of phenol byproduct. | Ensure an excess of bromide ions is present and that the reaction is not unnecessarily exposed to water, especially at elevated temperatures.[7] |
Issue: Formation of dark, tar-like byproducts.
| Potential Cause | Suggested Solution |
| Radical side reactions from diazonium salt decomposition. | This is often caused by elevated temperatures. Ensure rigorous temperature control. The dropwise addition of the diazonium salt solution to the copper(I) bromide solution can help manage the reaction exotherm. |
| Impurities in the starting amino-oxadiazole. | Purify the 2-Amino-5-phenyl-1,3,4-oxadiazole intermediate before proceeding to the Sandmeyer reaction. |
Data Presentation
Table 1: Comparison of Cyclization Conditions for 1,3,4-Oxadiazole Synthesis from Acylhydrazides.
| Starting Material | Cyclizing/Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzohydrazide & Cyclohexanoic acid | POCl₃ | Neat | 110 | 83 | [8] |
| N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide | PPh₃, CCl₄, Et₃N | Acetonitrile | 100 | 52 | [9] |
| Benzohydrazide & Amino Acids | POCl₃ | Neat | 80 | Good | [10] |
Table 2: Influence of Reaction Parameters on Sandmeyer-type Bromination.
| Substrate | Nitrite Source | Bromide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Cyano heteroarylamine | t-Butyl nitrite | CuBr | Acetonitrile | Not specified | Not specified | [11] |
| Aniline | Ethyl nitrite | Br₂ / (NH₄)₂S₂O₈ | Dichloromethane | Room Temp | 55-80 | [12] |
| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | t-Butyl nitrite | CuBr | Acetonitrile | Room Temp | 71 | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole (General Procedure)
-
To a solution of benzoylthiosemicarbazide (1 equivalent) in a suitable solvent (e.g., ethanol or DMF), add the oxidizing agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin, 1.1 equivalents) portion-wise at room temperature.[5]
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-3 hours).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-Amino-5-phenyl-1,3,4-oxadiazole.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction (General Procedure)
-
Prepare a solution of 2-Amino-5-phenyl-1,3,4-oxadiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 equivalents) in HBr and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Logical troubleshooting flow for low yield in the Sandmeyer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 10. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 11. reddit.com [reddit.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3,4-Oxadiazoles from Hydrazides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazoles from hydrazides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to form a 2,5-disubstituted-1,3,4-oxadiazole from a hydrazide and a carboxylic acid using a dehydrating agent (e.g., POCl₃) is not working. My TLC analysis shows only the starting materials. What are the possible causes and solutions?
A1: This issue typically points to problems with the reaction conditions or the reagents themselves. Here are some common causes and troubleshooting steps:
-
Inactive Dehydrating Agent: Phosphorus oxychloride (POCl₃) and other dehydrating agents are sensitive to moisture. Ensure that your POCl₃ is fresh and has been handled under anhydrous conditions. Consider using a newly opened bottle or distilling the POCl₃ prior to use.
-
Insufficient Reaction Temperature or Time: The cyclodehydration reaction often requires heating.[1] Ensure your reaction is reaching the target temperature. If the reaction is proceeding slowly, consider increasing the reaction time and monitoring its progress by TLC.
-
Poor Quality Starting Materials: Ensure your hydrazide and carboxylic acid are pure and dry. Impurities can interfere with the reaction.
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to allow for proper interaction of the reagents.
Q2: My TLC plate shows multiple spots, indicating a complex mixture of products. How can I identify the desired 1,3,4-oxadiazole and potential side products?
A2: A complex TLC profile is a common issue. Here’s how you can approach this:
-
Co-spotting: Spot your starting materials (hydrazide and carboxylic acid) alongside your reaction mixture on the TLC plate to identify any unreacted starting materials.
-
Intermediate Formation: One of the major spots could be the N,N'-diacylhydrazine intermediate. This intermediate is often more polar than the final 1,3,4-oxadiazole product and will have a lower Rf value on the TLC plate.
-
Side Products: Depending on the reagents and conditions, various side products can form. For instance, if you are using a thiosemicarbazide or a sulfur-containing reagent, you might be seeing the formation of a 1,3,4-thiadiazole.[2]
-
Staining: Use different visualization techniques. In addition to a UV lamp, staining with iodine can help to visualize different types of compounds.
Q3: I have obtained my crude 1,3,4-oxadiazole as an oil, and it is difficult to purify by crystallization. What are my options?
A3: Obtaining an oily product is a common challenge. Here are some purification strategies:
-
Column Chromatography: This is the most effective method for purifying oily products. Use a silica gel column and a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate your product from impurities. Monitor the fractions by TLC.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization of the desired product or solidify impurities, which can then be filtered off.
-
Conversion to a Salt: If your 1,3,4-oxadiazole contains a basic nitrogen atom, you can try converting it to a salt (e.g., a hydrochloride salt) which is often a crystalline solid and can be purified by recrystallization.
Q4: I have identified a sulfur-containing impurity in my 1,3,4-oxadiazole synthesis. What is it likely to be and how can I avoid its formation?
A4: A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole.[2] This is particularly prevalent when using sulfur-containing reagents, such as Lawesson's reagent or P₄S₁₀, with the intention of forming the oxadiazole from a diacylhydrazine intermediate, or when starting from thiosemicarbazides. To avoid this, ensure you are using a non-sulfur-based cyclizing agent if the oxadiazole is the desired product.
Data Presentation: Comparison of Synthetic Methods
The choice of dehydrating agent can significantly impact the yield and reaction conditions for the synthesis of 1,3,4-oxadiazoles. Below is a comparison of common methods for the synthesis of 2,5-diphenyl-1,3,4-oxadiazole from benzohydrazide and benzoic acid or their derivatives.
| Dehydrating Agent | Starting Materials | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | Benzohydrazide and Benzoic Acid | Reflux | 6-9 | 66-83 | [1][3] |
| SOCl₂ | Benzohydrazide and Benzoic Acid | Reflux | 4-6 | ~70 | [4] |
| Polyphosphoric Acid (PPA) | Benzohydrazide and Benzoic Acid | 140-150 | 2-3 | ~85 | [5] |
| Triflic Anhydride | N,N'-Dibenzoylhydrazine | Room Temp | 0.5-1 | 96 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole using Phosphorus Oxychloride [1][3]
Materials:
-
Benzohydrazide (0.01 mol)
-
Benzoic acid (0.01 mol)
-
Phosphorus oxychloride (POCl₃) (10 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzohydrazide (0.01 mol) and benzoic acid (0.01 mol).
-
Carefully add phosphorus oxychloride (10 mL) to the mixture in a fume hood.
-
Heat the reaction mixture to reflux and maintain for 6-9 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The solid product will precipitate out. Filter the solid, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-diphenyl-1,3,4-oxadiazole.
Protocol 2: Synthesis of 2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole [6]
Materials:
-
4-Methylbenzohydrazide
-
4-Chlorobenzoic acid
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A mixture of 4-methylbenzohydrazide and 4-chlorobenzoic acid is refluxed in an excess of phosphorus oxychloride.
-
The reaction progress is monitored by TLC.
-
Upon completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is then poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Visualizations
References
- 1. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-5-phenyl-1,3,4-oxadiazole by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the purification of 2-Bromo-5-phenyl-1,3,4-oxadiazole via recrystallization. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallizing this compound?
A1: Recrystallization is a purification technique for solid organic compounds based on their differential solubility in a given solvent at varying temperatures. Ideally, this compound should be highly soluble in a hot solvent and sparingly soluble in the same solvent at low temperatures. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the liquid phase, or mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration). By carefully selecting a solvent and controlling the cooling rate, pure crystals of the target compound can be formed, leaving impurities behind.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent for recrystallization should meet several criteria:
-
High solubility at elevated temperatures and low solubility at room or cold temperatures: This is the most critical factor to ensure a good recovery of the purified crystals.
-
Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.
-
Safety: Whenever possible, choose a solvent that is non-toxic, non-flammable, and environmentally friendly.
For this compound and similar aromatic oxadiazoles, common solvents to consider include ethanol, methanol, ethyl acetate, and solvent mixtures like ethanol/water or DMF/ethanol.[1] A small-scale preliminary solubility test is always recommended to determine the optimal solvent or solvent system.
Q3: What are the key physical and chemical properties of this compound?
A3: Understanding the properties of the compound is crucial for its purification and handling.
| Property | Value |
| Chemical Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol [2] |
| Appearance | Typically a solid powder. |
| Storage | Store in a cool, dry place, often recommended at 2-8°C.[2] |
| Melting Point | While a specific melting point for this exact compound is not readily available in the provided search results, a closely related compound, 2-Bromo-5-phenyl-1,3,4-thiadiazole, has a melting point of 86-90 °C. This can be used as a preliminary estimate, but experimental determination is necessary for the pure oxadiazole. |
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is highly soluble in the solvent even at low temperatures. 3. The solution is supersaturated, but nucleation has not occurred. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Select a different solvent or a mixed-solvent system. An "anti-solvent" (a solvent in which the compound is insoluble) can be added dropwise to the cooled solution until it becomes cloudy, then warm to redissolve and cool again. 3. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of the pure compound if available. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The concentration of the solute is too high. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly by insulating the flask. 3. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the concentration, and then cool slowly. |
| Low yield of recovered crystals. | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent. 4. The cooling was not sufficient to maximize crystal formation. | 1. Concentrate the mother liquor by evaporation and cool for a second crop of crystals. 2. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. 3. Use a minimal amount of ice-cold solvent for washing the crystals. 4. Ensure the solution is cooled in an ice bath after reaching room temperature. |
| Crystals are colored. | 1. Colored impurities have similar solubility to the product. 2. The crystals formed too quickly, trapping impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Ensure a slow cooling rate to allow for selective crystallization. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines a general procedure for recrystallization from a single solvent, such as ethanol.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a new receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when the compound is too soluble in one solvent and insoluble in another. A common pair for oxadiazoles is a DMF/ethanol mixture.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., DMF) at room temperature.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent (e.g., ethanol) dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification: Gently warm the mixture until the cloudiness just disappears, creating a saturated solution at that temperature.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using the mixed-solvent system (in the final ratio) for washing.
Visualizations
Troubleshooting Workflow
Caption: A flowchart illustrating common troubleshooting steps in recrystallization.
Recrystallization Experimental Workflow
Caption: A step-by-step workflow for the recrystallization process.
References
Technical Support Center: Cross-Coupling Reactions with Brominated Oxadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cross-coupling reactions of brominated oxadiazoles. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your reactions. The electron-deficient nature of the 1,3,4-oxadiazole ring presents unique challenges in palladium-catalyzed cross-coupling reactions, and this guide is designed to provide targeted solutions.[1]
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with brominated oxadiazoles often challenging?
A1: The 1,3,4-oxadiazole ring is highly electron-deficient. This property can make oxidative addition of the palladium catalyst to the C-Br bond more difficult compared to electron-rich aromatic systems. Additionally, the nitrogen atoms in the oxadiazole ring can possess lone pairs of electrons that may coordinate with the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive species.[2]
Q2: Which palladium catalyst is a good starting point for my reaction?
A2: For Suzuki-Miyaura reactions, Pd(dppf)Cl₂ is a commonly used and often effective catalyst. For Buchwald-Hartwig aminations, palladium precatalysts combined with bulky, electron-rich phosphine ligands like XPhos or t-BuXPhos are generally a good choice. For Sonogashira couplings, a combination of a palladium source like Pd(PPh₃)₄ and a copper(I) co-catalyst is standard.
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical and depends on the specific cross-coupling reaction and the sensitivity of your substrates.
-
Suzuki-Miyaura: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice can influence reaction rates and yields.
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required. However, for base-sensitive substrates, milder conditions with bases like K₃PO₄ or Cs₂CO₃ in combination with specific ligands might be necessary.
-
Sonogashira & Heck: Organic amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically employed.
Q4: Can the oxadiazole ring itself interfere with the palladium catalyst?
A4: Yes, the nitrogen atoms in the 1,3,4-oxadiazole ring have lone pairs of electrons and can potentially coordinate to the palladium center. This can lead to catalyst inhibition or the formation of inactive catalyst species. If you suspect catalyst poisoning, you may need to increase the catalyst loading or use a more strongly binding ligand that is less easily displaced by the oxadiazole nitrogen atoms.[2]
Troubleshooting Guides
Problem 1: Low to No Product Yield
Q: I am getting very low or no yield in my Suzuki-Miyaura coupling of a brominated oxadiazole. What should I check first?
A: Low to no yield in Suzuki-Miyaura couplings of these substrates can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced to Pd(0) in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the degradation of the catalyst and homocoupling of the boronic acid. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon).
-
Base and Water Content: The choice and quality of the base are crucial. For anhydrous couplings with bases like K₃PO₄, a small amount of water can sometimes be beneficial. Conversely, excess water can lead to protodeborylation of the boronic acid. If using an aqueous base solution, ensure the concentration is appropriate.
-
Boronic Acid/Ester Stability: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition (protodeborylation) under the reaction conditions. Consider using more stable boronic esters, such as pinacol esters.
-
Reaction Temperature: Elevated temperatures are often required to drive the reaction to completion, typically in the range of 80-120 °C. However, excessively high temperatures can lead to catalyst decomposition.
Problem 2: Formation of Side Products
Q: My Stille coupling reaction is producing a significant amount of homocoupled product from my organostannane. How can I minimize this?
A: Homocoupling is a common side reaction in Stille couplings. To minimize it:
-
Oxygen Exclusion: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Oxygen can promote the homocoupling of organostannanes.
-
Catalyst Choice: While Pd(PPh₃)₄ is common, other catalysts may be less prone to promoting homocoupling under your specific conditions.
-
Additives: The addition of a copper(I) co-catalyst can sometimes suppress homocoupling and accelerate the desired cross-coupling.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
Q: I am observing dehalogenation of my brominated oxadiazole in a Heck reaction. What is the cause and how can I prevent it?
A: Dehalogenation (replacement of bromine with hydrogen) can be a significant side reaction, particularly with electron-deficient substrates.
-
Hydride Source: The source of the hydride is often trace water or the amine base itself. Ensure all reagents and solvents are rigorously dried. Using a non-coordinating base might be beneficial.
-
Ligand Choice: The phosphine ligand can influence the rate of dehalogenation. Experiment with different ligands to find one that favors the desired coupling over the dehalogenation pathway.
-
Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the yield of the desired product and suppress dehalogenation.
Problem 3: Catalyst Deactivation
Q: My Sonogashira coupling starts but then seems to stop before completion, suggesting catalyst deactivation. What can I do?
A: Catalyst deactivation can be caused by several factors in Sonogashira couplings:
-
Glaser Coupling: The formation of alkyne dimers (Glaser coupling) is a common side reaction promoted by oxygen and can consume the copper co-catalyst, leading to the deactivation of the palladium catalyst. Rigorous exclusion of oxygen is critical. Consider using copper-free Sonogashira conditions if this is a persistent issue.[2]
-
Catalyst Poisoning: As mentioned, the nitrogen atoms of the oxadiazole ring can coordinate to the palladium center. If you suspect catalyst poisoning, increasing the catalyst loading or using a ligand that binds more strongly to palladium might be necessary.
-
Insoluble Species: The formation of insoluble palladium species ("palladium black") indicates catalyst decomposition. This can sometimes be mitigated by using a different ligand or solvent system that better stabilizes the active catalytic species.
Quantitative Data
The following tables summarize reaction conditions and yields for various cross-coupling reactions with brominated oxadiazole substrates, providing a basis for comparison and optimization.
Table 1: Suzuki-Miyaura Coupling of Brominated Oxadiazoles
| Brominated Oxadiazole Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 130 | 2-10 | High | [3] |
| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | Furan-2-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 130 | 2-10 | High | [3] |
| 2-Bromo-5-(4-chlorophenyl)-1,3,4-oxadiazole | 4-Aminophenylboronic acid pinacol ester | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane | Reflux | - | 96 | [1] |
| Bromine-substituted quinazolinylphenyl-1,3,4-oxadiazole | Boronic acid pinacol ester | Pd(dppf)₂ (5) | - | Na₂CO₃ | Toluene/H₂O | 115 | Overnight | 74-86 | [4] |
Table 2: Buchwald-Hartwig Amination of Brominated Substrates
| Brominated Substrate | Amine Coupling Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | t-BuONa | Toluene | 100 | 24 | >95 (conv.) | [5] |
| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | t-BuONa | Toluene | 100 | 24 | >95 (conv.) | [5] |
| Bromobenzene | Phenoxazine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | t-BuONa | Toluene | 100 | 24 | >95 (conv.) | [5] |
| Bromobenzene | Phenothiazine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | t-BuONa | Toluene | 100 | 24 | >95 (conv.) | [5] |
Note: Data for bromobenzene is provided as a general reference for optimizing conditions for aryl bromides.
Table 3: Sonogashira Coupling of Brominated Heterocycles
| Brominated Substrate | Alkyne Coupling Partner | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [6] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | Low (25) | |
| 5-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 93 |
Note: Data for bromopyridines is included to provide insights into conditions for electron-deficient brominated heterocycles.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Brominated Oxadiazole
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the brominated oxadiazole (1.0 equiv.), the arylboronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1 or toluene/H₂O).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Stille Coupling of a Brominated Oxadiazole
This protocol is based on general procedures for Stille couplings of aryl bromides. Caution: Organotin reagents are highly toxic.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the brominated oxadiazole (1.0 equiv.) and the organostannane reagent (1.1-1.2 equiv.).
-
Solvent and Catalyst Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visual Guides
The following diagrams illustrate key workflows and relationships in cross-coupling reactions of brominated oxadiazoles.
Caption: A general troubleshooting workflow for addressing low yields.
Caption: Key parameters influencing the success of the cross-coupling reaction.
References
Technical Support Center: Optimizing N-Substituted Oxadiazole Derivatives Synthesis
Welcome to the technical support center for the synthesis of N-substituted oxadiazole derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to enhance your reaction outcomes.
General FAQs
Q1: What are the most common isomers of oxadiazole synthesized, and what are their key starting materials?
A1: The most commonly synthesized isomers are 1,3,4-oxadiazoles and 1,2,4-oxadiazoles.
-
1,3,4-Oxadiazole synthesis typically starts from the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. One-pot syntheses from carboxylic acids and acylhydrazides are also prevalent.[1]
-
1,2,4-Oxadiazole synthesis most often begins with the acylation of amidoximes to form O-acylamidoxime intermediates, which then undergo cyclodehydration.[2][3]
Q2: My reaction is complete according to TLC, but I'm struggling to purify the final oxadiazole derivative. What are some general purification strategies?
A2: Purification of oxadiazole derivatives commonly involves recrystallization or silica gel column chromatography.
-
Recrystallization: Ethanol and methanol are frequently used solvents for recrystallizing oxadiazole products.[4]
-
Column Chromatography: A mixture of hexane and ethyl acetate is a common eluent system for purifying oxadiazole derivatives on a silica gel column.[4][5] The specific ratio will depend on the polarity of your compound.
Troubleshooting Guide: 1,3,4-Oxadiazole Derivatives
Q3: My yield of 2,5-disubstituted-1,3,4-oxadiazole from a diacylhydrazine precursor is consistently low. What are the likely causes and how can I improve it?
A3: Low yields in this synthesis are often due to inefficient cyclodehydration. The choice of cyclodehydrating agent and the reaction conditions are critical.[6]
-
Inefficient Dehydrating Agent: Traditional reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be effective, but may require harsh conditions.[7] Consider exploring alternative reagents that can promote cyclization under milder conditions.
-
Suboptimal Reaction Temperature: Heating is typically required.[8] However, excessively high temperatures can lead to decomposition of the starting material or the product.[8] If using a conventional heating method, ensure the temperature is optimized. Microwave irradiation can be an effective alternative to shorten reaction times and potentially improve yields.[9][10]
-
Starting Material Purity: Ensure your starting diacylhydrazine is pure and dry, as impurities can interfere with the reaction.
Q4: I am observing a significant amount of a sulfur-containing impurity in my 1,3,4-oxadiazole synthesis. What is the likely identity of this impurity?
A4: A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole. This is particularly prevalent when using sulfur-containing reagents like Lawesson's reagent or P₄S₁₀, or when starting from thiosemicarbazides with the intention of forming the oxadiazole.[6] For example, reacting aroyl hydrazides with thioacetamide can primarily yield 5-methyl-2-aryl-1,3,4-thiadiazoles.[6]
Data Presentation: Comparison of Cyclodehydrating Agents for 1,3,4-Oxadiazole Synthesis
| Cyclodehydrating Agent | Typical Conditions | Yield Range | Notes |
| POCl₃ | Reflux | 54-66% | A common and effective, though harsh, reagent.[4][11] |
| P₂O₅ | Toluene, Reflux | Good | Another classical dehydrating agent.[12] |
| SOCl₂ | Reflux | Good | Often used for cyclodehydration.[7] |
| Triflic Anhydride/PPh₃O | - | 26-96% | Can be a highly effective modern alternative.[13] |
| Burgess Reagent | Microwave | Good | A mild reagent suitable for microwave-assisted synthesis.[14] |
| Zirconium(IV) chloride | - | Good | Can be used as a dehydrating agent.[1] |
Yields are highly substrate-dependent.
Experimental Protocols: Key Syntheses of 1,3,4-Oxadiazoles
Protocol 1: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from Carboxylic Acids and Hydrazides [15][16]
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equiv).
-
Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).
-
Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 3 hours.
-
For subsequent C-H arylation, add the appropriate aryl iodide and a copper catalyst system.
Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles [9]
-
Dissolve the acid hydrazide (1 mol) and N-protected amino acid (0.015 mol) in phosphorus oxychloride (5 mL).
-
Place the mixture in a microwave reactor and irradiate at 100 W for 10 minutes.
-
After cooling, pour the reaction mixture into crushed ice.
-
Filter and dry the resulting solid residue.
-
Recrystallize the product from methanol.
Troubleshooting Guide: 1,2,4-Oxadiazole Derivatives
Q5: My synthesis of a 3,5-disubstituted-1,2,4-oxadiazole from an amidoxime and a carboxylic acid is giving a very low yield. What are the common pitfalls?
A5: Low yields in this synthesis often stem from two key areas: inefficient acylation of the amidoxime or incomplete cyclodehydration of the O-acylamidoxime intermediate.[2]
-
Poor Acylation: Ensure your carboxylic acid is properly activated. Using a reliable coupling agent like HATU with a non-nucleophilic base such as DIPEA can be very effective.[2]
-
Inefficient Cyclodehydration: This is often the most challenging step.[2]
-
Thermal Conditions: Refluxing in a high-boiling solvent like toluene or xylene may be necessary.[2]
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common choice.[2] Superbase systems like NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature.[2]
-
-
Starting Material Purity: Verify the purity of both the amidoxime and the carboxylic acid, as impurities can hinder the reaction.
Q6: I am observing a major side product with a mass corresponding to the cleavage of my O-acylamidoxime intermediate. How can I prevent this?
A6: Cleavage of the O-acylamidoxime intermediate is a common side reaction, particularly in the presence of water or other protic solvents, or with prolonged heating.[2][6]
-
Anhydrous Conditions: If using a base for cyclization, ensure that your solvent and reagents are anhydrous.
-
Minimize Reaction Time and Temperature: Optimize the cyclodehydration step to be as short and at as low a temperature as is feasible. Microwave irradiation can be beneficial here.[2]
Q7: My final product appears to be an isomer of the desired 1,2,4-oxadiazole. What could be happening?
A7: Your product may be undergoing a Boulton-Katritzky rearrangement. This is a thermal rearrangement that can occur with 3,5-disubstituted 1,2,4-oxadiazoles, especially those with a saturated side chain.[2][6] The presence of acid or moisture can also promote this rearrangement. To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the final compound in a dry environment.[2]
Data Presentation: Effect of Coupling Agents and Bases on 1,2,4-Oxadiazole Yield
| Coupling Agent | Base | Solvent | Yield |
| HATU | DIPEA | DMF | Excellent |
| CDI | None | THF | Good |
| EDC | DIPEA | DCM | Moderate |
| TBAF | - | THF | Good |
| NaOH/KOH | - | DMSO | Good |
Data adapted from studies on N-heterocycle synthesis. "Excellent" >90%, "Good" 70-89%, "Moderate" 50-69%. Yields are substrate-dependent.[2]
Experimental Protocols: Key Syntheses of 1,2,4-Oxadiazoles
Protocol 3: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium [3]
-
To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid ester (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 4: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles on a Solid Support [2]
-
Acylation: In a sealed vessel under a dry nitrogen atmosphere, combine the benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol). Add anhydrous dichloromethane (3.0 mL) followed by the acyl chloride (1.25 mmol) and stir at room temperature. Monitor by TLC until the starting materials are consumed.
-
Silica-Supported Cyclization: Add 1 g of silica gel (60-120 mesh) to the reaction mixture and remove the solvent under reduced pressure.
-
Place the vessel containing the silica-supported O-acylamidoxime into a microwave reactor.
-
Irradiate the mixture (e.g., 10-30 minutes; optimization may be required) to induce cyclodehydration.
-
Workup and Purification: After cooling, extract the product from the silica gel with a suitable solvent (e.g., ethyl acetate or dichloromethane). Wash the organic extract with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.
Visualizing Workflows and Troubleshooting
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jchemrev.com [jchemrev.com]
- 15. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
Technical Support Center: 1,3,4-Oxadiazole Ring Formation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazoles.
Troubleshooting Guide
This section addresses common issues encountered during the formation of the 1,3,4-oxadiazole ring.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in 1,3,4-oxadiazole synthesis are a frequent issue and can stem from several factors:
-
Inefficient Cyclodehydration: The final ring-closing step is often the most challenging. The choice of dehydrating agent is critical. Harsh reagents can lead to decomposition of starting materials or the product.[1]
-
Solution: Experiment with a variety of dehydrating agents. While traditional reagents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are common, milder and more modern reagents can offer better yields for sensitive substrates.[2][3] Consider using reagents like triflic anhydride with triphenylphosphine oxide, or Burgess reagent, which can provide higher yields under milder conditions.[4]
-
-
Incomplete Formation of the Diacylhydrazine Intermediate: If you are following a two-step process, ensure the initial coupling of the hydrazide with a carboxylic acid or acyl chloride is complete before attempting cyclization.
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction outcome.
-
Poor Quality Starting Materials: Impurities in your starting hydrazides or carboxylic acids can interfere with the reaction.
-
Solution: Ensure your starting materials are pure and dry. Recrystallize or purify them if necessary.
-
Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?
A2: The formation of side products can significantly reduce the yield and complicate purification. Common side products include:
-
Unreacted Diacylhydrazine: This is often due to incomplete cyclodehydration.
-
Solution: Increase the reaction time, temperature, or the amount of dehydrating agent. Switching to a more powerful dehydrating agent can also be effective.[3]
-
-
1,3,4-Thiadiazole: This is a common impurity when using sulfur-containing reagents, such as Lawesson's reagent or when starting from thiosemicarbazides.[1]
-
Solution: To favor the formation of the oxadiazole, use a non-sulfur-containing cyclizing agent. If starting from a thiosemicarbazide, consider using a desulfurizing agent like EDC·HCl in DMSO.[5]
-
-
Polymeric Materials: Harsh acidic conditions or very high temperatures can lead to polymerization.
-
Solution: Employ milder reaction conditions. The use of reagents like the Burgess reagent allows for cyclization at room temperature, minimizing polymerization.[4]
-
Q3: The cyclization of my N,N'-diacylhydrazine is not working. What should I try?
A3: Failure of the cyclodehydration step is a common hurdle. Here are some troubleshooting steps:
-
Choice of Dehydrating Agent: The effectiveness of dehydrating agents can be highly substrate-dependent.
-
Solution: If a common reagent like POCl₃ fails, consider alternatives. A comparative study of P₂O₅, PPA, and POCl₃ showed that all can give high yields, but their effectiveness can vary.[5] For substrates that are sensitive to harsh conditions, reagents like triflic anhydride/triphenylphosphine oxide or XtalFluor-E can be excellent alternatives, with yields ranging from 26% to 96% depending on the substrate.[4]
-
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can quench the dehydrating agent.
-
Solution: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Activation of the Carbonyl: The cyclization involves nucleophilic attack of one amide nitrogen onto the other carbonyl group. The efficiency of this step depends on the electrophilicity of the carbonyl carbon.
-
Solution: Reagents like triflic anhydride activate the carbonyl group, making it more susceptible to nucleophilic attack.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles?
A1: The most prevalent methods include:
-
Cyclodehydration of N,N'-diacylhydrazines: This is a classic and widely used method. It involves the treatment of a pre-formed diacylhydrazine with a dehydrating agent such as POCl₃, PPA, SOCl₂, or triflic anhydride.[3][6]
-
Oxidative Cyclization of N-acylhydrazones: N-acylhydrazones, prepared by the condensation of an acylhydrazide with an aldehyde, can be cyclized to 1,3,4-oxadiazoles using various oxidizing agents like iodine, chloramine-T, or potassium permanganate.[7]
-
One-Pot Syntheses from Carboxylic Acids and Hydrazides: These methods are highly efficient as they avoid the isolation of the intermediate diacylhydrazine. A common approach involves activating a carboxylic acid, reacting it with a hydrazide, and then adding a dehydrating agent in the same pot.[8][9]
Q2: Can I synthesize 1,3,4-oxadiazoles directly from carboxylic acids in a single step?
A2: Yes, several one-pot procedures have been developed for this purpose. One effective method involves the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted 1,3,4-oxadiazole, which can then be functionalized in the same pot.[8][10] Another approach uses a coupling agent like HATU to form the diacylhydrazine in situ, followed by the addition of a dehydrating agent like the Burgess reagent.[2]
Q3: My compound is sensitive to strongly acidic conditions. What are some milder alternatives to POCl₃ or PPA?
A3: For acid-sensitive substrates, several milder reagents can be used for the cyclodehydration step:
-
Triflic anhydride and triphenylphosphine oxide: This combination is effective for cyclizing diacylhydrazines with yields ranging from 26% to 96%.[4]
-
Burgess reagent: This reagent allows for the cyclodehydration to be performed at room temperature, which is ideal for delicate molecules.[4]
-
XtalFluor-E ([Et₂NSF₂]BF₄): This is another practical reagent for cyclodehydration under mild conditions.[11]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): This carbodiimide can be used as a dehydrating agent, with reported yields of 70-92%.[4]
Data Presentation
Table 1: Comparison of Dehydrating Agents for the Cyclization of N,N'-Diacylhydrazines
| Dehydrating Agent | Typical Reaction Conditions | Yield Range (%) | Notes |
| POCl₃ | Reflux, 1-6 hours | 54-90+ | Widely used, but can be harsh and corrosive.[3][12][13] |
| PPA | 100-160 °C, several hours | High | Effective, but requires high temperatures.[3] |
| SOCl₂ | Reflux | Good | Another common but harsh reagent.[3] |
| Triflic Anhydride / TPPO | Anhydrous conditions | 26-96 | Safer alternative to POCl₃, suitable for a range of substrates.[4] |
| Burgess Reagent | Microwave or room temperature | 63-96 | Mild conditions, good functional group tolerance.[2] |
| XtalFluor-E | Room temperature to 40°C, 1-3 hours | 75-95 | Mild and high-yielding.[4] |
| EDC | Room temperature | 70-92 | Good for peptide-like substrates.[4] |
Table 2: Yields of 2,5-Disubstituted 1,3,4-Oxadiazoles via One-Pot Synthesis from Carboxylic Acids
| Carboxylic Acid | Aryl Iodide | Product | Yield (%) |
| 4-Fluorobenzoic acid | 4-Iodotoluene | 2-(4-Fluorophenyl)-5-(p-tolyl)-1,3,4-oxadiazole | 75 |
| 4-Chlorobenzoic acid | Iodobenzene | 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 80 |
| 4-Bromobenzoic acid | 4-Iodoanisole | 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 72 |
| 3-Methylbenzoic acid | 1-Chloro-4-iodobenzene | 2-(4-Chlorophenyl)-5-(m-tolyl)-1,3,4-oxadiazole | 87[8] |
| 4-(Trifluoromethyl)benzoic acid | 2-Iodotoluene | 2-(p-Tolyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole | 78 |
| Gemfibrozil | 1-Iodonaphthalene | 2-(5-(2,5-Dimethylphenoxy)-2-methylpentan-2-yl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole | 79[9] |
| Data derived from a one-pot synthesis-arylation strategy using NIITP and a copper catalyst.[8][9] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclodehydration of an N,N'-Diacylhydrazine using POCl₃ [7][12]
-
Preparation of the N,N'-Diacylhydrazine:
-
To a solution of an aroylhydrazide (1.0 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane), add the corresponding aroyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water and collect the precipitated N,N'-diacylhydrazine by filtration.
-
Wash the solid with water and a cold non-polar solvent (e.g., hexane) and dry under vacuum.
-
-
Cyclodehydration:
-
To the purified N,N'-diacylhydrazine (1.0 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Heat the mixture to reflux (typically 100-110 °C) for 1-4 hours, monitoring by TLC.
-
-
Workup and Purification:
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with water until the filtrate is neutral, followed by a dilute sodium bicarbonate solution.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from a Carboxylic Acid and NIITP [8][10]
-
Oxadiazole Formation:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equivalent) and N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equivalents).
-
Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).
-
Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 3 hours.
-
-
C-H Arylation (if desired):
-
After the initial 1,3,4-oxadiazole formation, cool the reaction to room temperature.
-
Add the aryl iodide (0.50 mmol, 2.5 equivalents), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equivalents), copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %), and additional anhydrous 1,4-dioxane (0.50 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C and stir for 18 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and filter through a silica plug, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo to afford the crude product, which can be further purified by column chromatography.
-
Visualizations
Caption: General reaction pathway for 1,3,4-oxadiazole synthesis.
Caption: Troubleshooting workflow for 1,3,4-oxadiazole synthesis.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 11. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of 1,3,4-oxadiazole intermediates
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis and stability of 1,3,4-oxadiazole intermediates.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,3,4-oxadiazole ring system?
A1: The 1,3,4-oxadiazole ring is the most stable among its isomers[1][2][3]. It is generally considered a thermally stable aromatic heterocycle, with stability increasing when substituted with aryl and perfluoroalkyl groups[3][4]. This stability is attributed to its electronic configuration and aromaticity[1][5]. However, the ring is susceptible to decomposition under certain chemical conditions.
Q2: What are the primary causes of decomposition for 1,3,4-oxadiazole intermediates?
A2: The primary cause of decomposition is nucleophilic attack at the carbon atoms (positions 2 and 5), which have a relatively low electron density[4]. This reactivity can lead to ring cleavage and is often catalyzed by strongly acidic or basic conditions[4][6]. Harsh reaction conditions, such as high temperatures in combination with strong acids or bases, can lead to the degradation of starting materials, intermediates, or the final product[6].
Q3: Which conditions should generally be avoided during synthesis and handling?
A3: To prevent decomposition, it is crucial to avoid harsh reaction conditions[6]. Specifically:
-
Strongly Acidic or Basic Media: These conditions can catalyze nucleophilic attack and subsequent ring opening[4].
-
High Temperatures: While thermally stable, high heat combined with reactive reagents can promote degradation[6].
-
Certain Nucleophiles: The ring is generally resistant to nucleophilic attack, but strong nucleophiles can pose a risk of cleavage[4].
-
Sulfur-Containing Reagents (if unintended): When using reagents like Lawesson's reagent or P₄S₁₀ with the goal of forming an oxadiazole, the formation of the corresponding 1,3,4-thiadiazole is a common side reaction[6].
Q4: How do substituents affect the stability of the 1,3,4-oxadiazole ring?
A4: Substituents play a significant role in the stability of the ring. Aryl groups, in particular, increase the thermal stability of the 1,3,4-oxadiazole ring[3][4]. Electron-releasing groups can increase the electron density at the nitrogen atoms, making electrophilic attack at the nitrogen possible, while the carbon atoms remain susceptible to nucleophilic attack[4].
Troubleshooting Guide
Q5: My 1,3,4-oxadiazole synthesis is resulting in a very low yield. What are the potential causes related to decomposition?
A5: Low yields in 1,3,4-oxadiazole synthesis can stem from several factors related to stability[6]:
-
Decomposition of Intermediates: The N,N'-diacylhydrazine or acylhydrazone intermediates may be degrading under the reaction conditions.
-
Inefficient Cyclodehydration: The choice of cyclodehydrating agent (e.g., POCl₃, thionyl chloride, PPA) and the reaction conditions are critical. Inefficient ring closure can lead to a mix of starting materials and side products[5][6][7].
-
Harsh Reaction Conditions: As mentioned, excessively high temperatures or strongly acidic/basic media can degrade the starting materials, the intermediates, or the newly formed oxadiazole ring[4][6].
-
Competing Side Reactions: Depending on the reagents, unintended side products like 1,3,4-thiadiazoles may be forming, thus consuming the starting material[6].
Q6: I've identified a sulfur-containing impurity in my final product. What is it likely to be?
A6: A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole[6]. This is particularly frequent if you are using any sulfur-based reagents, such as Lawesson's reagent or P₄S₁₀, or if the synthesis starts from thiosemicarbazides[6][8]. For instance, reacting aroyl hydrazides with thioacetamide can primarily yield 5-methyl-2-aryl-1,3,4-thiadiazoles[6][9].
Q7: How can I monitor the stability of my 1,3,4-oxadiazole compound during development and storage?
A7: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is an excellent way to monitor stability and detect degradation products[10][11]. Forced degradation studies, where the compound is intentionally exposed to stress conditions such as acid, base, oxidation, heat, and light, can help identify potential decomposition pathways and validate the stability-indicating capability of the analytical method[10].
Data Presentation
Table 1: Comparison of Selected Synthetic Methods for 1,3,4-Oxadiazoles
| Starting Materials | Reagents/Conditions | Yield (%) | Reference |
| Carboxylic acids and acylhydrazides | HATU and Burgess reagent, mild conditions | 70–93% | [5] |
| Arylhydrazines and acid chlorides | Triethylamine, DMF or DMSO | 33–60% | [5][12] |
| Aldehydes and acyl hydrazines | Sodium bisulfate, ethanol:water (1:2), Microwave | 70–90% | [5][12] |
| N,N′-diacylhydrazine | Pyridine, Dichloromethane (DCM), 0 °C | 77–86% | [3] |
| Carboxylic acid derivative and aromatic acid hydrazide | Phosphoryl oxychloride (POCl₃), reflux | 54–66% | [3] |
| Acylthiosemicarbazide | Iodine (I₂), Potassium Iodide (KI), Ethanol (EtOH) | 75–90% | [5] |
Table 2: Example of Forced Degradation Study Results for a 1,3,4-Oxadiazole Derivative
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (HCl) | Resistant | [10] |
| Alkaline Hydrolysis (NaOH) | Minor degradation | [10] |
| Oxidative Stress (H₂O₂) | Minor degradation | [10] |
| Thermal Degradation (60°C) | Degradation observed | [10] |
| Photolysis (UV light) | Resistant | [10] |
Experimental Protocols
Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization
This protocol is based on the oxidative cyclization of N-acylhydrazones.
1. Formation of N-acylhydrazone intermediate: a. Dissolve an aromatic aldehyde (1 mmol) and an acyl hydrazine (1 mmol) in ethanol. b. Stir the mixture at room temperature. Reaction progress can be monitored by Thin-Layer Chromatography (TLC)[5].
2. Oxidative Cyclization: a. To the solution containing the N-acylhydrazone intermediate, add an oxidizing agent. A variety of agents can be used, including iodine, bromine in acetic acid, or chloramine-T[3][7]. b. For iodine-mediated cyclization, add potassium carbonate (K₂CO₃) as a base and stoichiometric molecular iodine (I₂)[9][13]. c. Heat the reaction mixture or use microwave irradiation as needed. Microwave-assisted methods can offer higher yields and shorter reaction times[5][12]. d. Monitor the reaction to completion using TLC[5].
3. Work-up and Purification: a. Upon completion, quench the reaction with an appropriate reagent (e.g., sodium thiosulfate solution to remove excess iodine). b. Extract the product using a suitable organic solvent (e.g., ethyl acetate, DCM)[5]. c. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. d. Purify the crude product via column chromatography on silica gel or by recrystallization to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole[3][5].
Protocol 2: Stability Assessment using RP-HPLC-DAD
This protocol outlines a method for evaluating the stability of a 1,3,4-oxadiazole derivative under stress conditions, based on a published study[10].
1. Chromatographic Conditions:
- Column: C18 column (e.g., 5µm, 4.6 x 250 mm).
- Mobile Phase: A gradient or isocratic mixture of solvents such as acetonitrile, methanol, and orthophosphoric acid solution[10]. A reported gradient is acetonitrile, orthophosphoric acid, and methanol (90:05:05 v/v)[10].
- Flow Rate: 1.0 mL/min[10].
- Column Temperature: 40°C[10].
- Detector: Photodiode Array (PDA) Detector, monitoring at the lambda max of the compound (e.g., 235 nm)[10][11].
2. Preparation of Solutions:
- Prepare a stock solution of the 1,3,4-oxadiazole compound in a suitable solvent (e.g., 50% acetonitrile/water)[10].
- Create working standard solutions by diluting the stock solution with the mobile phase to a concentration range of 10-100 µg/mL[10].
3. Forced Degradation Procedure:
- Acid Hydrolysis: Expose the compound solution to an acidic medium (e.g., 0.1 N HCl) and heat if necessary.
- Base Hydrolysis: Expose the compound solution to a basic medium (e.g., 0.1 N NaOH).
- Oxidative Degradation: Treat the compound solution with an oxidizing agent (e.g., 3% H₂O₂).
- Thermal Degradation: Heat the solid compound or its solution at a specified temperature (e.g., 60°C) for up to 24 hours[11].
- Photolytic Degradation: Expose the compound solution to UV light.
4. Analysis:
- Inject the stressed samples into the HPLC system after neutralizing them if necessary.
- Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
- The method's ability to separate the parent peak from degradation peaks demonstrates its specificity and stability-indicating nature[10].
Visualizations
Caption: General workflow for 1,3,4-oxadiazole synthesis highlighting key decomposition stages.
Caption: Troubleshooting logic tree for diagnosing the cause of low yields in synthesis.
Caption: Simplified pathway of nucleophile-induced ring cleavage of the 1,3,4-oxadiazole ring.
References
- 1. scirp.org [scirp.org]
- 2. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. rroij.com [rroij.com]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 13. jchemrev.com [jchemrev.com]
Technical Support Center: Synthesis of 2-Bromo-5-phenyl-1,3,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 2-Bromo-5-phenyl-1,3,4-oxadiazole.
I. Synthesis Overview & Experimental Workflow
The recommended synthetic pathway for scaling up the production of this compound involves a multi-step process. An alternative and often more reliable route to the final product proceeds via a 2-amino intermediate, which is then converted to the 2-bromo derivative using a Sandmeyer-type reaction. This latter approach avoids the direct handling of the thiol intermediate for bromination, which can present challenges.
Caption: Recommended synthetic routes for this compound.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol (Precursor for Route A)
-
Esterification of Benzoic Acid: Benzoic acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl benzoate.
-
Hydrazide Formation: Ethyl benzoate is then reacted with hydrazine hydrate in ethanol to form benzhydrazide.
-
Cyclization: Benzhydrazide is dissolved in absolute ethanol, followed by the addition of carbon disulfide and an aqueous solution of potassium hydroxide. The mixture is refluxed to form the potassium salt of 5-phenyl-1,3,4-oxadiazole-2-thiol.[1][2] Subsequent acidification precipitates the desired thiol.
Protocol 2: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole (Intermediate for Route B)
-
Semicarbazone Formation: Benzaldehyde is reacted with semicarbazide to form benzaldehyde semicarbazone.
-
Oxidative Cyclization: A slurry of benzaldehyde semicarbazone and anhydrous sodium acetate in acetic acid is treated with bromine in acetic acid. The exothermic reaction leads to the formation of 2-amino-5-phenyl-1,3,4-oxadiazole.
Protocol 3: Synthesis of this compound (from 2-Amino Intermediate)
This procedure is analogous to the synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole.[3]
-
Reaction Setup: A stirred mixture of 2-amino-5-phenyl-1,3,4-oxadiazole and copper(II) bromide (CuBr₂) in acetonitrile is cooled to 0°C under a nitrogen atmosphere.
-
Diazotization and Bromination: Tert-butyl nitrite is added to the mixture.
-
Reaction Progression: The resulting mixture is heated to 65°C and stirred for several hours.
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
III. Troubleshooting Guides & FAQs
A. Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol
| Question | Possible Cause(s) | Troubleshooting Steps |
| Q1: Low yield of benzhydrazide during scale-up. | - Incomplete reaction due to insufficient heating or reaction time.- Loss of product during workup. | - Ensure adequate heating and monitor the reaction by TLC.- Optimize the recrystallization solvent and procedure to minimize loss. |
| Q2: The reaction mixture solidifies during the formation of the oxadiazole-2-thiol. | - Precipitation of the potassium salt of the product. | - This is often expected. Ensure the stirring is robust enough to handle the slurry. Consider using a higher volume of solvent for easier stirring. |
| Q3: The final thiol product is impure and difficult to purify. | - Presence of unreacted benzhydrazide or byproducts. | - Ensure complete cyclization by monitoring with TLC.- Wash the crude product thoroughly with water to remove inorganic salts.- Recrystallize from an appropriate solvent system (e.g., aqueous ethanol).[2] |
B. Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole
| Question | Possible Cause(s) | Troubleshooting Steps |
| Q1: The oxidative cyclization reaction is too exothermic and difficult to control on a large scale. | - Rapid addition of bromine. | - Add the bromine solution dropwise with efficient cooling and monitoring of the internal temperature. |
| Q2: Low yield of the 2-amino product. | - Incomplete reaction.- Degradation of the product. | - Ensure the reaction goes to completion by checking with TLC.- Avoid excessive heating during the reaction. |
| Q3: The product is contaminated with colored impurities. | - Side reactions due to excess bromine. | - Use the stoichiometric amount of bromine.- Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid or ethanol. |
C. Synthesis of this compound
| Question | Possible Cause(s) | Troubleshooting Steps |
| Q1: The Sandmeyer-type reaction gives a low yield of the 2-bromo product. | - Inefficient diazotization.- Decomposition of the diazonium salt.- Insufficient copper catalyst. | - Maintain a low temperature (0°C) during the addition of tert-butyl nitrite.- Ensure the use of an adequate amount of CuBr₂. |
| Q2: The reaction produces significant amounts of tar-like byproducts. | - The diazonium salt is unstable at higher temperatures. | - Maintain strict temperature control throughout the reaction.- Ensure efficient stirring to prevent localized overheating. |
| Q3: Purification by column chromatography is difficult and results in product loss. | - The product may be sensitive to silica gel. | - Consider using a different stationary phase (e.g., alumina).- Minimize the time the product spends on the column.- Recrystallization may be an alternative purification method. |
digraph "Troubleshooting_Logic" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];Start [label="Low Yield or Impurity Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step [label="Identify Synthesis Step", shape=diamond, fillcolor="#FBBC05"]; Thiol [label="Thiol Synthesis"]; Amino [label="Amino Synthesis"]; Bromo [label="Bromination"]; CheckPurity [label="Check Purity of Starting Materials", shape=parallelogram]; OptimizeCond [label="Optimize Reaction Conditions (Temp, Time)", shape=parallelogram]; Purification [label="Refine Purification Method", shape=parallelogram]; Result [label="Improved Yield/Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step; Step -> Thiol [label="Route A"]; Step -> Amino [label="Route B"]; Step -> Bromo [label="Final Step"]; Thiol -> CheckPurity; Amino -> CheckPurity; Bromo -> CheckPurity; CheckPurity -> OptimizeCond; OptimizeCond -> Purification; Purification -> Result; }
Caption: Troubleshooting workflow for synthesis issues.
IV. Quantitative Data Summary
The following tables summarize typical reaction parameters and yields. Note that yields can vary significantly with scale and purification methods.
Table 1: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol
| Step | Key Reagents | Solvent | Typical Yield | Reference |
| Esterification | Benzoic acid, Ethanol, H₂SO₄ | Ethanol | >80% | General Procedure |
| Hydrazide Formation | Ethyl benzoate, Hydrazine hydrate | Ethanol | High | [2] |
| Cyclization | Benzhydrazide, CS₂, KOH | Ethanol | ~70-80% | [2] |
Table 2: Synthesis of this compound via Amino Intermediate
| Step | Key Reagents | Solvent | Typical Yield | Reference |
| Semicarbazone Formation | Benzaldehyde, Semicarbazide | Aqueous Ethanol | High | General Procedure |
| Oxidative Cyclization | Benzaldehyde semicarbazone, Br₂, NaOAc | Acetic Acid | Moderate to High | General Procedure |
| Sandmeyer-type Bromination | 2-Amino-5-phenyl-1,3,4-oxadiazole, CuBr₂, t-BuONO | Acetonitrile | ~30-40% (analogous) | [3] |
References
Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxadiazoles and interpreting their mass spectrometry data.
Troubleshooting Guides
This section addresses specific issues you may encounter during the mass spectrometric analysis of oxadiazoles.
Issue 1: Unexpected or Absent Molecular Ion Peak
| Question | Answer |
| Q1: I don't see the molecular ion peak for my oxadiazole sample. What could be the reason? | A: The absence of a molecular ion peak can be due to several factors. Under Electron Ionization (EI), the high energy can cause extensive fragmentation, leading to a very low abundance or complete absence of the molecular ion. Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which typically results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).[1][2] Also, ensure your sample is sufficiently pure, as impurities can interfere with ionization. |
| Q2: I am using ESI, but the molecular ion signal is still weak. How can I improve it? | A: Optimizing ESI conditions is crucial. Ensure proper tuning and calibration of your mass spectrometer.[3] Adjust the sample concentration; a sample that is too dilute may not produce a strong signal, while a highly concentrated sample can lead to ion suppression.[3] Experiment with different solvent systems and additives (e.g., formic acid for positive mode) to enhance protonation and ionization efficiency. |
| Q3: I see a peak that is M+1, M+23, or M+39. What are these? | A: These are common adducts formed during ESI. M+1 ([M+H]⁺) is the protonated molecule. M+23 ([M+Na]⁺) is a sodium adduct, and M+39 ([M+K]⁺) is a potassium adduct. These are often observed if there are trace amounts of sodium or potassium salts in your sample, solvents, or glassware. |
Issue 2: Difficulty in Interpreting the Fragmentation Pattern
| Question | Answer |
| Q1: What are the most common fragmentation pathways for 1,2,4-oxadiazoles? | A: Under electron impact, 1,2,4-oxadiazoles commonly undergo heterocyclic ring cleavage. A typical fragmentation involves the cleavage of the N2-C3 and O1-C5 bonds, leading to the formation of nitrile and isocyanate fragments.[4] The substitution pattern on the ring significantly influences which fragments are observed and their relative abundances. |
| Q2: How can I differentiate between 1,2,4- and 1,3,4-oxadiazole isomers based on their mass spectra? | A: Distinguishing between oxadiazole isomers can be challenging but is often possible through careful analysis of their fragmentation patterns, especially using tandem mass spectrometry (MS/MS).[5][6] Isomers can exhibit unique fragmentation pathways or different relative abundances of common fragments. For example, the position of substituents will direct the cleavage of the heterocyclic ring, producing different fragment ions.[4] Comparing the spectra of your unknown with those of authenticated standards is the most reliable method. |
| Q3: My fragmentation pattern is very complex with many unexpected peaks. What could be the cause? | A: A complex fragmentation pattern can arise from several sources. The presence of impurities in your sample is a common cause. In-source fragmentation, where molecules fragment in the ion source before mass analysis, can also lead to a more complex spectrum. Rearrangement reactions, such as the Boulton-Katritzky rearrangement, can occur in some substituted oxadiazoles under certain conditions, leading to unexpected fragment ions.[7][8] Using tandem mass spectrometry (MS/MS) can help to simplify the spectrum by isolating a specific ion before fragmentation. |
Frequently Asked Questions (FAQs)
General Questions
| Question | Answer |
| Q1: Which ionization technique is best for analyzing oxadiazoles? | A: The choice of ionization technique depends on the information you need. Electron Ionization (EI) provides detailed fragmentation patterns that are useful for structural elucidation and can be compared to library spectra. However, it may not show a molecular ion for some compounds.[1] Electrospray Ionization (ESI) is a softer technique that typically produces a strong protonated molecule peak ([M+H]⁺), making it ideal for determining the molecular weight. Tandem mass spectrometry (ESI-MS/MS) can then be used to induce fragmentation and obtain structural information.[4][5] |
| Q2: How do substituents on the oxadiazole ring affect fragmentation? | A: Substituents have a significant impact on the fragmentation of oxadiazoles. The nature and position of the substituent can direct the cleavage of the heterocyclic ring and influence the stability of the resulting fragment ions.[4] For example, aryl substituents can lead to characteristic fragments corresponding to the aromatic portion of the molecule. It is important to consider the specific substituents on your compound when interpreting its mass spectrum. |
| Q3: Can mass spectrometry be used to quantify oxadiazoles? | A: Yes, mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for the quantification of oxadiazoles. By using an appropriate internal standard and creating a calibration curve, you can accurately determine the concentration of your target compound in a sample. |
Data Presentation
Table 1: Common Fragment Ions Observed in the Mass Spectra of Substituted 1,2,4-Oxadiazoles (Under EI)
| Substituent Pattern | Common Fragmentation Pathway | Key Fragment Ions (m/z) |
| 3-Aryl-5-alkyl | Ring cleavage at N2-C3 and O1-C5 | [ArCN]⁺•, [R-CNO]⁺•, [Ar]⁺ |
| 3-Alkyl-5-aryl | Ring cleavage at N2-C3 and O1-C5 | [R-CN]⁺•, [Ar-CNO]⁺•, [Ar]⁺ |
| 3,5-Diaryl | Ring cleavage at O1-N2 and C3-C4 | [Ar-C≡N]⁺•, [Ar-N=C=O]⁺• |
Note: The relative abundance of these fragments will depend on the specific substituents and the ionization conditions.
Experimental Protocols
Methodology 1: General Protocol for LC-MS Analysis of Oxadiazoles
-
Sample Preparation:
-
Dissolve the oxadiazole sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a working solution of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Desolvation Gas (N₂) Flow: 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode. For fragmentation data, use tandem MS (MS/MS) with collision-induced dissociation (CID).
-
Mandatory Visualizations
Caption: Electron Ionization fragmentation of a substituted 1,2,4-oxadiazole.
Caption: Troubleshooting workflow for oxadiazole mass spectrometry analysis.
References
- 1. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmi-inc.com [gmi-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
Technical Support Center: Resolving Ambiguous NMR Signals in 1,3,4-Oxadiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR signals encountered during the characterization of 1,3,4-oxadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum shows severe overlapping of aromatic signals. How can I resolve them?
A1: Overlapping aromatic signals are common in 1,3,4-oxadiazole derivatives, especially those with multiple phenyl rings. Here are several strategies to resolve this issue:
-
Change the Solvent: Running the NMR in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of your protons and may resolve the overlap.
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will help you identify which protons are coupled to each other, allowing you to trace out spin systems even within the overlapped region.
-
HSQC (Heteronuclear Single Quantum Coherence): By correlating protons to their directly attached carbons, you can use the greater chemical shift dispersion of the 13C spectrum to resolve the overlapping proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which can be crucial for assigning quaternary carbons and linking different spin systems together.
-
-
Lanthanide Shift Reagents (LSRs): Adding a small amount of a lanthanide shift reagent (e.g., Eu(fod)₃) can induce significant changes in the chemical shifts of protons near a Lewis basic site (like the nitrogen or oxygen atoms in the oxadiazole ring), thereby resolving overlap.
Q2: I have synthesized a 2,5-disubstituted 1,3,4-oxadiazole, but I am unsure about the assignment of the signals for the two different substituent groups. How can I confirm my assignments?
A2: Unambiguous assignment of substituents is critical. The following workflow is recommended:
-
1D 1H and 13C NMR: Start by analyzing the basic 1D spectra. The chemical shifts of the carbons in the 1,3,4-oxadiazole ring typically appear in the range of δ 161-167 ppm.[1][2]
-
HSQC: Correlate all proton signals to their directly attached carbons. This will help you group the protons and carbons of each substituent.
-
HMBC: This is the key experiment for confirming the connectivity. Look for correlations from the protons on one substituent to the carbons of the oxadiazole ring (C2 and C5). For example, protons on the substituent at C2 should show a 2-bond or 3-bond correlation to the C2 carbon of the oxadiazole.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): If your substituents are in close spatial proximity, you may observe through-space correlations which can help confirm their relative positions.
Q3: How can I distinguish between different isomers of a substituted 1,3,4-oxadiazole using NMR?
A3: Differentiating isomers, such as 2,3- versus 2,5-disubstituted 1,3,4-oxadiazoles, requires a detailed analysis of correlation spectra.
-
HMBC is crucial: For a 2,5-disubstituted isomer, you will observe long-range correlations from the protons of each substituent to a different carbon of the oxadiazole ring. For other isomers, the correlation patterns will differ based on the connectivity.
-
Symmetry: The overall symmetry of the molecule, as reflected in the number of unique signals in the 1H and 13C NMR spectra, can provide initial clues. Symmetrically substituted 2,5-derivatives may show fewer signals than their unsymmetrical counterparts.
Troubleshooting Guides
Problem: Overlapping Multiplets in the Aliphatic Region
Symptoms: Complex, overlapping multiplets in the 1H NMR spectrum, making it difficult to determine coupling patterns and assign individual protons.
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping aliphatic signals.
Problem: Ambiguous Stereochemistry
Symptom: The relative stereochemistry of substituents cannot be determined from 1D NMR or COSY alone.
Troubleshooting Workflow:
Caption: Workflow for determining stereochemistry using NOE.
Quantitative NMR Data
The following tables summarize typical 1H and 13C NMR chemical shift ranges for various 2,5-disubstituted 1,3,4-oxadiazole derivatives. Chemical shifts are in ppm.
Table 1: 1H NMR Chemical Shifts (ppm) for Selected 1,3,4-Oxadiazole Derivatives
| Compound | Aromatic Protons | Aliphatic Protons | Reference(s) |
| 2,5-Diphenyl-1,3,4-oxadiazole | 7.50-7.65, 8.15-8.25 | - | [3][4][5] |
| 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 7.50-7.60, 8.10-8.20 | - | [6] |
| 2-Methyl-5-phenyl-1,3,4-oxadiazole | 7.45-7.55, 8.00-8.10 | 2.65 (s, 3H) | [7] |
| 2-Amino-5-phenyl-1,3,4-oxadiazole | 7.30-7.50, 7.80-7.95 | 7.35 (s, 2H, NH₂) | [8] |
| 2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole | 7.30 (d), 7.95 (d) | 2.45 (s, 6H) | [9] |
Table 2: 13C NMR Chemical Shifts (ppm) for Selected 1,3,4-Oxadiazole Derivatives
| Compound | Oxadiazole Carbons (C2 & C5) | Aromatic Carbons | Aliphatic Carbons | Reference(s) |
| 2,5-Diphenyl-1,3,4-oxadiazole | ~164.5 | 124.0-132.0 | - | [3] |
| 2-Amino-5-phenyl-1,3,4-oxadiazole | ~167.0, ~158.0 | 124.0-130.0 | - | [8][10] |
| 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole | ~164.3, ~162.0 | 121.1-142.6 | 10.9, 21.6 | [9] |
| 2,5-Dialkyl-1,3,4-oxadiazoles | ~165.0 | - | 22.0-60.0 | [1] |
Experimental Protocols
1H-1H COSY (Correlation Spectroscopy)
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
Methodology:
-
Acquire a standard high-resolution 1D 1H NMR spectrum to determine the spectral width.
-
Set up a gradient-enhanced COSY experiment (e.g., gCOSY).
-
The spectral width in both dimensions (F1 and F2) should cover all proton signals.
-
Acquire the data with a sufficient number of scans (e.g., 2-8) per increment to achieve a good signal-to-noise ratio.
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions.
-
Symmetrize the spectrum to reduce artifacts.
-
Interpretation: Cross-peaks off the diagonal indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are coupled.
1H-13C HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To identify direct one-bond correlations between protons and carbons.
Methodology:
-
Acquire standard 1D 1H and 13C NMR spectra to determine the spectral widths.
-
Set up a gradient-enhanced, multiplicity-edited HSQC experiment (e.g., hsqcedetgpsp). This will allow differentiation of CH/CH₃ (positive phase, e.g., red) from CH₂ (negative phase, e.g., blue) signals.
-
Set the F2 (proton) and F1 (carbon) spectral widths to cover all relevant signals.
-
The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz, which is a good starting point for most organic molecules.
-
Acquire the data with a sufficient number of scans to obtain a good signal for all carbon signals.
-
Process the data using appropriate window functions.
-
Interpretation: Each cross-peak indicates a direct attachment between the proton on the F2 axis and the carbon on the F1 axis.
1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.
Methodology:
-
Acquire standard 1D 1H and 13C NMR spectra to determine the spectral widths.
-
Set up a gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf).
-
Set the F2 (proton) and F1 (carbon) spectral widths to cover all signals, including quaternary carbons.
-
The experiment is optimized for a long-range coupling constant (ⁿJCH). A value of 8 Hz is a good general-purpose starting point.
-
Acquire the data with a sufficient number of scans, as HMBC is less sensitive than HSQC.
-
Process the data using appropriate window functions.
-
Interpretation: Cross-peaks indicate a 2- or 3-bond (and sometimes 4-bond in conjugated systems) correlation between the proton on the F2 axis and the carbon on the F1 axis. This is essential for connecting spin systems and assigning quaternary carbons.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)
Purpose: To identify protons that are close in space (< 5 Å), regardless of their through-bond connectivity.
Methodology:
-
Acquire a standard 1D 1H NMR spectrum.
-
Choose between NOESY and ROESY based on the molecular weight of your compound. For small to medium-sized molecules (MW < 1000 Da), ROESY is often more reliable as it avoids the issue of zero or negative NOEs.
-
Set up a phase-sensitive gradient-enhanced NOESY or ROESY experiment.
-
Set the mixing time (d8 for NOESY, spin-lock time for ROESY). For small molecules, a mixing time of 500-800 ms is a good starting point. This may need to be optimized.
-
Acquire the data with a sufficient number of scans.
-
Process the data with appropriate window functions.
-
Interpretation: Cross-peaks indicate that the two protons are spatially close. For small molecules in a NOESY spectrum, cross-peaks will have the opposite phase (color) to the diagonal peaks. In a ROESY spectrum, cross-peaks and diagonal peaks have the same phase.
Signaling Pathways and Experimental Workflows
Caption: A typical workflow for structure elucidation using a combination of NMR experiments.
References
- 1. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,5-DIPHENYL-1,3,4-OXADIAZOLE(725-12-2) 1H NMR spectrum [chemicalbook.com]
- 6. 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | C14H9ClN2O | CID 853632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
Technical Support Center: Stability of 2-Bromo-5-phenyl-1,3,4-oxadiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 2-Bromo-5-phenyl-1,3,4-oxadiazole during storage.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1]
Q2: I've noticed a change in the color of my sample. What could be the cause?
A2: A change in color, such as yellowing or browning, can indicate degradation of the compound. This could be due to exposure to light, elevated temperatures, or moisture. It is recommended to perform an analytical purity check (e.g., by HPLC) to assess the integrity of the sample.
Q3: My compound shows a new peak in the HPLC chromatogram after storage. What could this be?
A3: The appearance of a new peak in the HPLC analysis suggests the formation of a degradation product. Potential degradation pathways include hydrolysis of the oxadiazole ring, nucleophilic substitution of the bromine atom, or photodegradation. Refer to the "Potential Degradation Pathways" section and the corresponding diagram for possible structures of degradants.
Q4: Can I store the compound in a solution?
A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis, especially at non-neutral pH. If short-term storage in solution is necessary, use an aprotic solvent and store at low temperatures (2-8°C).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Purity/Assay Value | - Exposure to high temperatures. - Exposure to humidity. - Exposure to light. - Inappropriate storage solvent or pH. | - Re-evaluate storage conditions. Ensure storage at 2-8°C in a desiccated, dark environment. - If stored in solution, prepare fresh solutions for use. - Perform a forced degradation study to identify the primary degradation pathway. |
| Change in Physical Appearance (e.g., clumping, discoloration) | - Absorption of moisture. - Thermal degradation. - Photodegradation. | - Store the compound in a desiccator. - Protect the compound from light by using amber vials or storing it in a dark place. - Analyze the sample by techniques such as DSC to check for thermal events. |
| Inconsistent Experimental Results | - Use of a partially degraded sample. | - Always use a freshly opened or properly stored sample for experiments. - Qualify the purity of the material before use, especially if it has been stored for an extended period. |
Summary of Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability of a compound. The following table summarizes typical conditions used in such studies for 1,3,4-oxadiazole derivatives. A study on a similar compound, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, showed it was relatively stable under oxidative and alkaline hydrolytic stress but was susceptible to thermal and moisture degradation.[2][3][4][5] It was also found to be resistant to photolysis in neutral and acidic conditions.[2][3][4][5]
| Stress Condition | Typical Reagents and Conditions | Expected Degradation of this compound |
| Acidic Hydrolysis | 0.1 M HCl, heat at 60-80°C for several hours. | Possible hydrolysis of the oxadiazole ring. |
| Basic Hydrolysis | 0.1 M NaOH, heat at 60-80°C for several hours. | Possible hydrolysis of the oxadiazole ring and/or nucleophilic substitution of the bromine. |
| Oxidative Degradation | 3-30% H₂O₂, room temperature or slightly elevated temperature. | Generally stable, but N-oxide formation is a possibility. |
| Thermal Degradation | Dry heat, e.g., 105°C for several hours. | Susceptible to degradation. May involve ring cleavage. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and/or visible light. | Possible debromination.[6] |
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Caption: Potential degradation routes for this compound.
Experimental Protocols
1. Protocol for Forced Degradation Studies
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
Caption: Workflow for conducting forced degradation studies.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
Stress Application:
-
Acidic/Basic Hydrolysis: Treat the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base. Heat the solutions at an appropriate temperature (e.g., 80°C).
-
Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).
-
Photodegradation: Expose the solution and solid compound to UV and visible light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Neutralize the acidic and basic samples before dilution. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
2. Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is suitable for monitoring the stability of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic or phosphoric acid) in a gradient or isocratic mode. A gradient of acetonitrile and water is often effective.[2][3][4][5][7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40°C |
| Detection Wavelength | Determined by UV-Vis spectral analysis of the parent compound (e.g., 235 nm for a similar compound).[5] A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different chromophores. |
| Injection Volume | 10-20 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to separate the parent compound from its degradation products), linearity, accuracy, precision, and robustness.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 6. researchgate.net [researchgate.net]
- 7. 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | SIELC Technologies [sielc.com]
Validation & Comparative
Comparative analysis of 1,3,4-oxadiazole synthesis methods
A Comparative Guide to the Synthesis of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a vital heterocyclic scaffold in medicinal chemistry and materials science, prized for its favorable metabolic profile and its role as a bioisostere for amide and ester groups.[1][2] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The development of efficient and versatile synthetic methods to access this privileged structure is, therefore, a key focus for researchers.
This guide provides a comparative analysis of the most prevalent methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, focusing on the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones. It presents quantitative data, detailed experimental protocols, and a logical workflow to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Comparative Analysis of Key Synthetic Methods
The synthesis of the 1,3,4-oxadiazole core is dominated by two primary strategies: the dehydration of 1,2-diacylhydrazine intermediates and the oxidation of N-acylhydrazones. A variety of reagents and conditions have been developed for each approach, offering a trade-off between reaction efficiency, substrate scope, and operational simplicity. One-pot procedures, which combine intermediate formation and cyclization into a single step, have also gained prominence for their improved efficiency.[6][7]
| Method Type | Starting Materials | Key Reagent/Catalyst | Yield (%) | Reaction Time | Key Advantages |
| Cyclodehydration | 1,2-Diacylhydrazines | Phosphorus Oxychloride (POCl₃) | Good to Excellent | 1-2 hours (reflux) | Widely used, effective, readily available reagent.[3][8][9] |
| Cyclodehydration | 1,2-Diacylhydrazines | XtalFluor-E ([Et₂NSF₂]BF₄) | 75 - 95[10] | 12 hours | Milder conditions, good functional group tolerance.[2][11] |
| Cyclodehydration | 1,2-Diacylhydrazines | Triflic Anhydride / PPh₃O | 26 - 96[10] | Not specified | Safer alternative to POCl₃.[10] |
| Cyclodehydration | 1,2-Diacylhydrazines | Silica-supported Dichlorophosphate | High | Minutes (Microwave) | Environmentally friendly, simple work-up, fast.[1] |
| Oxidative Cyclization | N-Acylhydrazones | Chloramine-T | 85 - 96[12] | Not specified | Very good to excellent yields.[1][12] |
| Oxidative Cyclization | N-Acylhydrazones | Iodine (I₂) / K₂CO₃ | Good to Excellent | Not specified | Transition-metal-free, scalable.[13][14] |
| Oxidative Cyclization | N-Acylhydrazones | Trichloroisocyanuric Acid (TCCA) | Good to Excellent | Short | Mild conditions, short reaction times.[1][6] |
| Oxidative Cyclization | N-Acylhydrazones | Fe(III)/TEMPO / O₂ | High | Not specified | Uses oxygen as the terminal oxidant.[14] |
| One-Pot Synthesis | Carboxylic Acids & Hydrazides | HATU / Burgess Reagent | 70 - 93[10][15] | Not specified | Efficient, mild conditions, avoids isolation of intermediates.[10][15] |
| One-Pot Synthesis | Hydrazides & Acid Chlorides | BF₃·OEt₂ | Excellent | 1-2 hours | In-situ generation of diacylhydrazine, efficient cyclodehydration.[8] |
Synthetic Pathways Workflow
The following diagram illustrates the primary synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles from common starting materials, highlighting the key intermediates and reaction types.
Caption: Synthetic routes to 1,3,4-oxadiazoles via key intermediates.
Experimental Protocols
The following sections provide detailed, representative experimental methodologies for the synthesis of 1,3,4-oxadiazoles via cyclodehydration and oxidative cyclization.
Method 1: Cyclodehydration of 1,2-Diacylhydrazines using XtalFluor-E
This procedure describes the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et₂NSF₂]BF₄ (XtalFluor-E) as a mild cyclodehydration agent. The addition of acetic acid has been found to generally improve yields.[2][11]
General Procedure: [2]
-
To a stirred solution of XtalFluor-E (0.3 mmol, 1.5 equiv.) in dichloroethane (2 mL) at room temperature, add acetic acid (0.3 mmol, 1.5 equiv.).
-
Stir the resulting solution for 20 minutes under an argon atmosphere.
-
Add the 1,2-diacylhydrazide (0.2 mmol, 1.0 equiv.) to the solution.
-
Heat the reaction mixture and stir for 12 hours at 90 °C.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a 5% aqueous sodium carbonate solution.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 1,3,4-oxadiazole.
For substrates where acetic acid addition slows the reaction (e.g., trifluoromethyl-substituted analogs), the procedure can be performed without the acid additive.[2]
Method 2: One-Pot Oxidative Cyclization of N-Acylhydrazones using TCCA
This protocol outlines an efficient one-pot synthesis of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles starting from acid hydrazides and aldehydes, followed by in-situ oxidative cyclization using trichloroisocyanuric acid (TCCA).[1]
General Procedure:
-
Dissolve the acid hydrazide (1.0 mmol) and a substituted aldehyde (1.0 mmol) in a suitable solvent like ethanol.
-
Stir the mixture at room temperature to form the N-acylhydrazone intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the hydrazone is complete, add trichloroisocyanuric acid (TCCA) (0.4 mmol) to the reaction mixture portion-wise.
-
Continue stirring at ambient temperature for the time required for the cyclization to complete (typically short, as monitored by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.
Method 3: One-Pot Cyclodehydration using BF₃·OEt₂
This method describes a one-pot synthesis where the 1,2-diaroylhydrazine is generated in-situ from an aroyl chloride and hydrazine, followed by cyclodehydration promoted by boron trifluoride etherate (BF₃·OEt₂).[8]
General Procedure: [8]
-
To a stirred solution of an aroyl chloride (0.01 mol, 2.0 equiv.) in dry dioxane (50 mL) at 0°C, add hydrazine hydrate (0.005 mol, 1.0 equiv.).
-
Stir the reaction mixture for 30 minutes at room temperature to form the 1,2-diaroylhydrazine precipitate.
-
To this stirred mixture, add a solution of BF₃·OEt₂ (0.025 mol, 5.0 equiv.) in dry dioxane (5 mL) dropwise over 15 minutes.
-
Reflux the reaction mixture for 1 to 2 hours at 130°C.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Filter the resulting solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2,5-diaryl-1,3,4-oxadiazole.
Conclusion
The synthesis of 1,3,4-oxadiazoles can be accomplished through several robust and high-yielding methods.
-
Cyclodehydration of 1,2-diacylhydrazines is a classical and reliable approach. While traditional reagents like POCl₃ are effective, modern dehydrating agents such as XtalFluor-E offer milder conditions and broader functional group compatibility, which is crucial for complex molecule synthesis.[2][10]
-
Oxidative cyclization of N-acylhydrazones provides a powerful alternative, often proceeding under mild conditions with high efficiency.[1] The use of transition-metal-free systems, such as those employing iodine, aligns with goals of sustainable chemistry.[14]
-
One-pot syntheses represent a significant advancement, enhancing operational simplicity and reducing waste by avoiding the isolation of intermediates. These methods are particularly attractive for library synthesis and drug discovery campaigns.[6][8]
The choice of synthetic method will ultimately depend on factors such as the nature of the desired substituents, the scale of the reaction, the availability and cost of reagents, and tolerance for specific reaction conditions. This guide provides the foundational data and protocols to enable an informed decision for researchers and drug development professionals.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 10. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 11. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. jchemrev.com [jchemrev.com]
- 14. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 15. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
A Comparative Analysis of the Antifungal Efficacy of Oxadiazole Derivatives and Ketoconazole
For Immediate Release
A detailed review of the antifungal properties of oxadiazole-based compounds in comparison to the established antifungal agent, ketoconazole, reveals promising potential for a new generation of antimicrobial agents. This guide synthesizes key experimental findings on their efficacy and mechanisms of action, providing valuable insights for researchers and drug development professionals.
The escalating threat of drug-resistant fungal infections necessitates the exploration of novel antifungal agents. Among the heterocyclic compounds, oxadiazole derivatives have emerged as a significant area of interest, demonstrating a broad spectrum of biological activities. This comparative guide provides an in-depth analysis of the antifungal performance of various oxadiazole derivatives against several fungal pathogens, benchmarked against the widely used antifungal drug, ketoconazole.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC and other relevant metrics for several oxadiazole derivatives compared to ketoconazole against various fungal strains, as reported in recent studies.
Table 1: In Vitro Antifungal Activity of 1,3,4-Oxadiazole Derivatives Against Candida Species
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Oxadiazole Derivative KM-8 | Candida albicans (ATCC-3705) | 12.5 | [1] |
| Ketoconazole (Standard) | Candida albicans (ATCC-3705) | >6, <12.5 | [1] |
| Oxadiazole Derivative 4a | Candida albicans (Clinical Isolate) | 15 | [2] |
| Oxadiazole Derivative 4b | Candida albicans (Clinical Isolate) | 15 | [2] |
| Oxadiazole Derivative 4e | Candida albicans (Clinical Isolate) | 15 | [2] |
| Ketoconazole (Standard) | Candida albicans (Clinical Isolate) | 7 | [2] |
| Oxadiazole Derivative 4a | Candida glabrata (Clinical Isolate) | 7 | [2] |
| Ketoconazole (Standard) | Candida glabrata (Clinical Isolate) | 1 | [2] |
| Oxadiazole Derivative 4f | Candida tropicalis (NRRL Y-12968) | 15 | [2] |
| Ketoconazole (Standard) | Candida tropicalis (NRRL Y-12968) | 1 | [2] |
| Oxadiazole Derivative 4c | Candida krusei (NRRL Y-7179) | 30 | [2] |
| Ketoconazole (Standard) | Candida krusei (NRRL Y-7179) | >7 | [2] |
| Oxadiazole Derivative LMM6 | Candida albicans (30 Clinical Isolates) | 8 - 32 | [3] |
Table 2: Antifungal Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Derivatives Against Plant Pathogenic Fungi
| Compound | Fungal Strain | EC50 (µg/mL) | Reference |
| Oxadiazole Derivative 4f | Rhizoctonia solani | 12.68 | [4] |
| Oxadiazole Derivative 4f | Fusarium graminearum | 29.97 | [4] |
| Oxadiazole Derivative 4f | Exserohilum turcicum | 29.14 | [4] |
| Oxadiazole Derivative 4f | Colletotrichum capsica | 8.81 | [4] |
| Oxadiazole Derivative 5k | Rhizoctonia solani | >50 (50.93% inhibition) | [5] |
| Oxadiazole Derivative 5k | Gibberella zeae | >50 (59.23% inhibition) | [5] |
| Oxadiazole Derivative 5k | Exserohilum turcicum | 32.25 | [5] |
| Carbendazim (Standard) | Exserohilum turcicum | 102.83 | [5] |
Mechanisms of Antifungal Action
Understanding the mode of action is crucial for the development of effective and specific antifungal agents. Ketoconazole and oxadiazole derivatives exhibit distinct, and in some cases, similar mechanisms of action.
Ketoconazole: Inhibition of Ergosterol Biosynthesis
Ketoconazole's primary mechanism of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1).[6][7][8][9][10] This enzyme is a critical component of the fungal cell membrane's ergosterol biosynthesis pathway. By inhibiting this enzyme, ketoconazole disrupts the production of ergosterol, a vital component for maintaining the integrity of the fungal cell membrane.[7][9][10] This disruption leads to increased cell permeability, leakage of cellular contents, and ultimately, fungal cell death.[10]
Caption: Mechanism of action of Ketoconazole.
Oxadiazole Derivatives: Diverse Modes of Action
Oxadiazole derivatives have been shown to exhibit a wider range of potential antifungal mechanisms, suggesting they may be less susceptible to target-specific resistance.
-
Inhibition of Lanosterol 14α-demethylase: Some 1,3,4-oxadiazole derivatives have been suggested to act similarly to ketoconazole by inhibiting lanosterol 14α-demethylase.[11] Molecular docking studies have shown that these compounds can bind to the active site of this enzyme.[11]
-
Inhibition of Succinate Dehydrogenase (SDH): A significant number of studies indicate that certain 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives function as succinate dehydrogenase inhibitors (SDHIs).[4][5][12] SDH is a key enzyme in both the citric acid cycle and the electron transport chain, and its inhibition disrupts fungal respiration and energy production.[4]
-
Inhibition of β-tubulin: Some 1,3,4-oxadiazole derivatives have been found to target β-tubulin in fungi, disrupting microtubule formation and leading to mitotic arrest.[13]
Caption: Potential mechanisms of action of Oxadiazoles.
Experimental Protocols
The data presented in this guide were primarily obtained through standardized in vitro antifungal susceptibility testing methods.
Mycelial Growth Inhibition Test
This method is commonly used to evaluate the antifungal activity of compounds against filamentous fungi.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.
-
Compound Incorporation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.
-
Inoculation: A mycelial plug of a specific diameter (e.g., 4 mm) from a fresh fungal culture is placed at the center of the compound-containing PDA plate.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent. The EC50 value, the concentration that inhibits 50% of mycelial growth, is then determined.[5][13]
Broth Microdilution Method
This method is widely used for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.
-
Media Preparation: A suitable broth medium, such as RPMI-1640, is prepared.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: The fungal inoculum is prepared and standardized to a specific concentration (e.g., 10^7 CFU/mL).
-
Inoculation: The standardized inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 48-72 hours).[1][2]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][2]
Caption: Antifungal susceptibility testing workflows.
Conclusion
The reviewed literature indicates that oxadiazole derivatives represent a promising class of antifungal agents. Several derivatives have demonstrated potent in vitro activity against a range of fungal pathogens, with some exhibiting efficacy comparable or superior to standard drugs like carbendazim. While direct comparisons with ketoconazole are not always available, the data suggests that certain oxadiazoles have significant potential. Their diverse mechanisms of action, including the inhibition of succinate dehydrogenase and β-tubulin, in addition to lanosterol 14α-demethylase, offer a potential advantage in overcoming the resistance mechanisms that affect existing antifungal drugs. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the Analysis of Ketoconazole Foam | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 5. Determination of Ketoconazole in tablets by using three different methods | European Medical, Health and Pharmaceutical Journal [ojs.journals.cz]
- 6. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.who.int [cdn.who.int]
- 10. Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Efficacy of Oxadiazole Derivatives and Indomethacin
For Immediate Release
In the ongoing quest for more effective and safer anti-inflammatory agents, researchers have increasingly turned their attention to heterocyclic compounds, with oxadiazole derivatives emerging as a promising class of molecules. This guide provides a comprehensive comparison of the anti-inflammatory effects of various oxadiazole derivatives against the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. This analysis is supported by experimental data from multiple studies, offering valuable insights for researchers, scientists, and professionals in drug development.
The anti-inflammatory prowess of oxadiazole derivatives is often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, a mechanism they share with traditional NSAIDs like indomethacin.[1][2] The COX enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] However, the non-selective inhibition of COX isoforms (COX-1 and COX-2) by drugs like indomethacin is associated with significant gastrointestinal side effects.[1][4] Many research efforts have focused on developing selective COX-2 inhibitors, as this isoform is primarily induced during inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa.[2][5]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
A standard model for evaluating acute inflammation is the carrageenan-induced paw edema test in rats. In this assay, the reduction in paw swelling after administration of a test compound is a measure of its anti-inflammatory activity. Several studies have demonstrated that certain oxadiazole derivatives exhibit anti-inflammatory effects comparable to or even exceeding that of indomethacin, often with a more favorable safety profile.
For instance, some indomethacin derivatives incorporating an oxadiazole moiety have shown significant anti-inflammatory activity, with edema inhibition ranging from 32% to 85%, compared to approximately 96% for indomethacin itself.[4] Notably, these compounds also demonstrated a reduced severity of gastric lesions.[4] In another study, novel pyrrolo[3,4-d]pyridazinone derivatives containing a 1,3,4-oxadiazole ring were found to exert potent anti-inflammatory action, with one compound, in particular, showing efficacy comparable to indomethacin but with a better benefit-risk profile.[6] Furthermore, flurbiprofen-based oxadiazole derivatives have exhibited remarkable anti-inflammatory activity, with some compounds showing edema inhibition rates of up to 88.33%, close to the 90.01% reduction shown by the standard drug flurbiprofen.[5]
| Compound/Drug | Dose (mg/kg) | Max. Inhibition of Edema (%) | Time (h) | Reference |
| Indomethacin | 10 | ~96 | - | [4] |
| Oxadiazole Derivatives (of Indomethacin) | - | 32 - 85 | - | [4] |
| Indomethacin | 10 | - | - | [6] |
| Compound 10b (Oxadiazole derivative) | 5 | Partial | 2 | [6] |
| Compound 13b (Oxadiazole derivative) | 5, 10, 20 | Partial to Significant | 2, 3, 6 | [6] |
| Flurbiprofen | - | 90.01 | - | [5] |
| Compound 10 (Flurbiprofen-oxadiazole) | - | 88.33 | - | [5] |
| Compound 3 (Flurbiprofen-oxadiazole) | - | 66.66 | - | [5] |
| Compound 5 (Flurbiprofen-oxadiazole) | - | 55.55 | - | [5] |
| Indomethacin | 25 | 48.3 | - | [7] |
| Compound 5h (1,3,4-Oxadiazole derivative) | 25 | 82.3 | - | [7] |
| Ibuprofen | 10 | 84.71 | 12 | [8] |
| Compound Ox-6f (Flurbiprofen-oxadiazole) | 10 | 79.83 | 12 | [8] |
| Compound Ox-6d (Flurbiprofen-oxadiazole) | 10 | 76.64 | 12 | [8] |
| Compound Ox-6a (Flurbiprofen-oxadiazole) | 10 | 74.52 | 12 | [8] |
Cyclooxygenase (COX) Inhibition Profile
The selectivity of a compound for COX-2 over COX-1 is a critical determinant of its gastrointestinal safety. Many newly synthesized oxadiazole derivatives have been evaluated for their in vitro inhibitory activity against both COX isoforms. The data, often presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), allows for a direct comparison of potency and selectivity.
Several studies have identified oxadiazole derivatives with potent COX-2 inhibitory activity and a favorable selectivity index (SI = IC50 COX-1/IC50 COX-2). For example, certain 1,3,4-oxadiazole and 1,2,4-triazole derivatives have shown COX-2 IC50 values as low as 0.04 µM with a selectivity index of up to 337.5, significantly higher than that of the non-selective NSAID diclofenac.[9] In another investigation, newly designed molecules demonstrated better inhibition of the COX-2 isoform than the reference drug Meloxicam.[10] Molecular docking studies often complement these findings by elucidating the binding interactions of the compounds within the active sites of the COX enzymes.[5][10]
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Indomethacin | 0.04 | 0.51 | 0.08 | [11] |
| Celecoxib | 15.10 | 0.05 | 302 | [11] |
| Diclofenac | 3.8 | 0.84 | 4.52 | [9] |
| Compound 8c (Oxadiazole) | - | 0.05 | 230 | [9] |
| Compound 11c (Triazole) | - | 0.04 | 337.5 | [9] |
| Compound 8g (Oxadiazole) | - | 0.05 | 170 | [9] |
| Meloxicam | - | - | Similar to new derivatives | [10] |
| New Oxadiazole Derivatives (2-7) | - | Similar to Meloxicam | Almost equal affinity for COX-1/COX-2 | [10] |
| Compound 5g (Benzimidazole-oxadiazole) | - | 8.00 | - | [12] |
| Compound 5o (Benzimidazole-oxadiazole) | - | 11.4 | - | [12] |
| Compound 5q (Benzimidazole-oxadiazole) | - | 13.7 | - | [12] |
Ulcerogenic Activity
A significant drawback of long-term indomethacin use is its ulcerogenic potential.[1][4] The development of oxadiazole derivatives has often been driven by the goal of mitigating this adverse effect. Several studies have shown that modifying NSAIDs by incorporating a 1,3,4-oxadiazole ring can lead to compounds with retained or even enhanced anti-inflammatory activity but with significantly reduced gastric toxicity.[2] For instance, certain oxadiazole derivatives of diclofenac and mefenamic acid were found to be non-ulcerogenic in animal models.[3] Similarly, some newly synthesized oxadiazole compounds showed a significant decline in the ulcerogenic severity index compared to the reference drug diclofenac.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of compounds. The general procedure is as follows:
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally at specific doses. The control group receives the vehicle.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the rat's hind paw.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of compounds in inhibiting the COX-1 and COX-2 enzymes. A common method is the colorimetric inhibitor screening assay:
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Assay Procedure: The test compounds at various concentrations are pre-incubated with the COX enzyme. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This is often done by monitoring the color change of a probe that reacts with the peroxidase activity of the COX enzyme.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration. The selectivity index is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the key inflammatory pathway and a typical experimental workflow.
Caption: Arachidonic Acid Cascade and COX Inhibition.
Caption: Drug Discovery Workflow for Anti-inflammatory Agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Antibacterial Efficacy: S. aureus and E. coli
For Immediate Release
This guide provides a comparative analysis of the antibacterial activity of commonly used antibiotics against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in antimicrobial research.
Comparative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for select antibiotics against reference strains of S. aureus and E. coli. Lower MIC values and larger zones of inhibition indicate greater antibacterial efficacy.
| Antibiotic | Class | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| Ciprofloxacin | Fluoroquinolone | S. aureus (ATCC 25923) | 0.125 - 0.5 | ~22 - 30 |
| E. coli (ATCC 25922) | 0.008 - 0.1 | ~30 - 40 | ||
| Amoxicillin | β-Lactam | S. aureus (ATCC 25923) | 0.25 - 2.0 | ~28 - 37 |
| E. coli (ATCC 25922) | >32 (often resistant) | ~6 - 19 | ||
| Tetracycline | Tetracycline | S. aureus (ATCC 25923) | 0.5 - 4.0 | ~24 - 32 |
| E. coli (ATCC 25922) | 2.0 - 16.0 | ~18 - 25 | ||
| Streptomycin | Aminoglycoside | S. aureus | - | ~10 |
| E. coli | - | ~12 | ||
| Erythromycin | Macrolide | S. aureus | - | No effect - ~18 |
| E. coli | - | No effect |
Note: The presented data is a synthesis from multiple sources and may vary based on the specific strain and testing conditions.[1][2][3][4]
Experimental Protocols
The data cited in this guide was generated using standardized antimicrobial susceptibility testing methods, primarily the Broth Microdilution Method for MIC determination and the Kirby-Bauer Disk Diffusion method for measuring the zone of inhibition.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. The growth control well should show clear turbidity, and the sterility control should remain clear.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a known concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. This diameter is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
Mechanisms of Action and Affected Signaling Pathways
The antibacterial activity of the compared agents stems from their interference with critical bacterial signaling and biosynthetic pathways.
Fluoroquinolones (e.g., Ciprofloxacin)
Fluoroquinolones target bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for managing DNA supercoiling and decatenation.[5] This leads to breaks in the bacterial chromosome and ultimately cell death.
Caption: Inhibition of DNA Replication by Ciprofloxacin.
β-Lactams (e.g., Amoxicillin)
β-lactam antibiotics inhibit the final step of peptidoglycan synthesis in the bacterial cell wall.[6][7] They do this by acylating the active site of penicillin-binding proteins (PBPs), which are the enzymes responsible for cross-linking the peptidoglycan chains. This weakens the cell wall, leading to cell lysis.
Caption: Inhibition of Cell Wall Synthesis by Amoxicillin.
Tetracyclines
Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.
Caption: Inhibition of Protein Synthesis by Tetracycline.
Experimental Workflow
The following diagram outlines a generalized workflow for the validation of antibacterial activity.
Caption: General workflow for antibacterial susceptibility testing.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Phytochemical Screening and Antibacterial Activity Evaluation of Seed Oils from Tylosema esculentum, Schinziophyton rautanenii, Bauhinia petersiana, and Citrullus lanatus (Thunb.) Mansf. in Botswana [scirp.org]
- 3. innspub.net [innspub.net]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of Resistance and Clinical Relevance of Resistance to β-Lactams, Glycopeptides, and Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape: A DFT-Based Comparative Analysis of 2-Bromo-5-phenyl-1,3,4-oxadiazole and its Analogs
A deep dive into the electronic structure of 2-Bromo-5-phenyl-1,3,4-oxadiazole and its derivatives, leveraging Density Functional Theory (DFT), reveals crucial insights for researchers and drug development professionals. This guide provides a comparative analysis of its electronic properties against similar compounds, supported by computational data and detailed methodologies.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, known for its diverse biological activities and favorable electronic properties.[1][2] Understanding the electronic characteristics of substituted 1,3,4-oxadiazoles is paramount for designing novel therapeutic agents and advanced organic electronic materials. This guide focuses on the electronic structure of this compound, a molecule of significant interest due to its potential applications stemming from the combined electronic influence of the phenyl ring and the bromine substituent.[3]
Comparative Analysis of Electronic Properties
Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic behavior of molecules, offering a balance between accuracy and computational cost.[4][5] Key parameters derived from DFT calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, provide a window into the molecule's reactivity, stability, and electronic transitions.[6]
Below is a comparative summary of the electronic properties of this compound and several of its analogs, as determined by DFT calculations from various studies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
| 2,5-diphenyl-1,3,4-oxadiazole (PPD) | -6.451 | -1.981 | 4.470 | B3LYP/6-31+G(d,p) | [7] |
| 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole (FPD) | -6.754 | -2.332 | 4.422 | B3LYP/6-31+G(d,p) | [7] |
| 2,5-bis(3,5-difluorophenyl)-1,3,4-oxadiazole (dFPD) | -7.117 | -2.658 | 4.459 | B3LYP/6-31+G(d,p) | [7] |
| 2,5-bis(perfluorophenyl)-1,3,4-oxadiazole (pFPD) | -7.445 | -2.978 | 4.467 | B3LYP/6-31+G(d,p) | [7] |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | B3LYP/6-311++G(d,p) | [8] |
| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA) | - | - | ~3.84 (Optical) | Experimental | [5][9] |
| 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-(3-bromophenyl)-1,3,4-oxadiazole | - | - | 0.163 | B3LYP/6-31G(d,p) | [10] |
Note: A direct DFT calculation for this compound was not found in the searched literature. The data presented is for structurally similar compounds to provide a comparative context. The significant difference in the energy gap for the di-bromo substituted compound may be due to specific computational parameters or molecular conformation.
The data indicates that fluorination of the phenyl rings in 2,5-diphenyl-1,3,4-oxadiazole leads to a stabilization of both HOMO and LUMO energy levels, with a relatively stable energy gap.[7] This suggests that halogen substitution can be a viable strategy to tune the electronic properties for specific applications, such as in organic light-emitting diodes (OLEDs).[7] The experimental optical band gap for 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole suggests it behaves as a semiconductor.[5][9]
Experimental and Computational Protocols
The methodologies employed in the cited studies are crucial for the reproducibility and validation of the findings.
DFT Calculation Workflow
A typical workflow for the DFT analysis of a 1,3,4-oxadiazole derivative involves the following steps:
Figure 1. A generalized workflow for DFT analysis of a molecule.
Specific Methodologies from Literature
-
Geometry Optimization and Electronic Properties: The geometry of the molecules is typically optimized using DFT with a specific functional, such as B3LYP, and a basis set like 6-311G(d,p) or 6-31+G(d,p).[4][7] This initial step is crucial to find the most stable conformation of the molecule.
-
Frontier Molecular Orbital (FMO) Analysis: Following optimization, the energies of the HOMO and LUMO are calculated to determine the energy gap.[11] This gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[6]
-
Molecular Electrostatic Potential (MEP) Mapping: MEP maps are generated to visualize the charge distribution and identify reactive sites for electrophilic and nucleophilic attacks.[4][12] The red-colored regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor).[12]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the intramolecular charge transfer and bonding interactions within the molecule.[4]
-
Vibrational Analysis: Frequency calculations are carried out to confirm that the optimized structure corresponds to a true energy minimum and to predict the vibrational spectra (IR and Raman).[4]
Conclusion
The DFT analysis of this compound and its analogs provides a valuable framework for understanding their electronic structure and potential applications. The electronic properties are significantly influenced by the nature and position of substituents on the phenyl rings. This comparative guide highlights the importance of computational chemistry in predicting molecular properties and guiding the synthesis of new compounds with tailored characteristics for drug development and materials science. Further experimental validation of the computational findings is essential to fully realize the potential of these versatile heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. irjweb.com [irjweb.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
- 10. jchr.org [jchr.org]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to In Silico Docking of 1,3,4-Oxadiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. In silico docking studies have become an indispensable tool for the rational design and screening of 1,3,4-oxadiazole derivatives as potential therapeutic agents. This guide provides an objective comparison of the in silico performance of these derivatives against various biological targets, supported by experimental data and detailed methodologies from recent studies.
Comparative Analysis of Docking Performance
The following tables summarize the quantitative data from in silico docking studies of 1,3,4-oxadiazole derivatives against prominent anticancer and antimicrobial targets.
Anticancer Targets: EGFR, VEGFR2, and Tubulin
Table 1: Docking Performance of 1,3,4-Oxadiazole Derivatives Against Cancer-Related Proteins
| Study Focus | Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | Key Interacting Residues | Reference |
| EGFR/VEGFR2 Inhibition | Derivative 7g | VEGFR2 | Not Reported | -49.21 | LYS868, GLU885, CYS919, ASP1046 | [1] |
| Derivative 7j | VEGFR2 | Not Reported | -46.74 | LYS868, CYS919, ASP1046 | [1] | |
| Derivative 7i | VEGFR2 | Not Reported | -44.59 | LYS868, CYS919, ASP1046 | [1] | |
| Derivative 7g | EGFR | Not Reported | -31.01 | Not Reported | [1] | |
| Derivative 7j | EGFR | Not Reported | -33.23 | Not Reported | [1] | |
| Derivative 7i | EGFR | Not Reported | -34.19 | Not Reported | [1] | |
| EGFR Inhibition | Compound IIe | EGFR (1M17) | -7.89 | Not Reported | Gln767, Met769, Thr766 | [2] |
| Compound IIb | EGFR (1M17) | -7.80 | Not Reported | Met769 | [2] | |
| Compound IIc | EGFR (1M17) | -7.57 | Not Reported | Met769 | [2] | |
| Tubulin Inhibition | Compound 8e | Tubulin (4O2B) | -8.21 | Not Reported | Not Reported | [3] |
| Compound 8f | Tubulin (4O2B) | -7.95 | Not Reported | Not Reported | [3] | |
| Colchicine (Std.) | Tubulin (4O2B) | -7.23 | Not Reported | Not Reported | [3] |
Antimicrobial Targets
Table 2: Docking Performance of 1,3,4-Oxadiazole Derivatives Against Bacterial Proteins
| Study Focus | Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Antibacterial (E. coli) | Compound 5 | DNA Gyrase (3LPX) | -8.3 | Not Reported | [4] |
| Compound 7 | DNA Gyrase (3LPX) | -7.8 | Not Reported | [4] | |
| Compound 5 | β-lactamase (8J6Y) | -7.5 | Not Reported | [4] | |
| Compound 7 | β-lactamase (8J6Y) | -7.1 | Not Reported | [4] | |
| Antimicrobial (General) | Derivative 10 | Not Specified | Not Reported | Not Reported | [5] |
| Derivative 15 | Not Specified | Not Reported | Not Reported | [5] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the results.
Study 1: EGFR/VEGFR2 Inhibition
-
Software: Not explicitly stated, but involved molecular docking and DFT studies.
-
Protein Preparation: The 3D structures of VEGFR2 and EGFR were obtained from the Protein Data Bank. Water molecules and heteroatoms were removed, and polar hydrogen atoms were added.
-
Ligand Preparation: The 1,3,4-oxadiazole derivatives were sketched using ChemDraw and optimized using DFT.
-
Docking Protocol: The docking protocol involved identifying the active site of the proteins and performing the docking of the prepared ligands. The binding energies were then calculated.[1]
Study 2: EGFR Inhibition
-
Software: AutoDock 4.
-
Protein Preparation: The crystal structure of the EGFR tyrosine kinase domain (PDB ID: 1M17) was downloaded from the Protein Data Bank. Water molecules were removed, and polar hydrogens and Kollman charges were added.
-
Ligand Preparation: The 3D structures of the 1,3,4-oxadiazole derivatives were generated and optimized.
-
Docking Protocol: A grid box was defined to encompass the active site of the receptor. The Lamarckian genetic algorithm was used for the docking calculations. The final docked conformations were clustered and ranked based on their binding energy.[2]
Study 3: Tubulin Inhibition
-
Software: Not explicitly stated, but involved molecular docking.
-
Protein Preparation: The crystal structure of the tubulin-colchicine complex (PDB ID: 4O2B) was used.
-
Ligand Preparation: The structures of the 1,3,4-oxadiazole derivatives were prepared for docking.
-
Docking Protocol: The ligands were docked into the colchicine binding site of tubulin. The docking scores were calculated to predict the binding affinity.[3]
Study 4: Antibacterial (E. coli)
-
Software: AutoDock Chimera and AutoDock Vina.
-
Protein Preparation: The 3D structures of β-lactamase (PDB ID: 8J6Y) and DNA gyrase (PDB ID: 3LPX) were downloaded from the Protein Data Bank.
-
Ligand Preparation: The 3D structures of the synthesized compounds were generated and optimized.
-
Docking Protocol: The docking simulations were performed using AutoDock Vina to predict the binding mode and affinity of the compounds with the target enzymes.[4]
Visualizing the Process and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical in silico docking workflow and a key signaling pathway targeted by 1,3,4-oxadiazole derivatives.
References
- 1. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. cajmns.casjournal.org [cajmns.casjournal.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
A Researcher's Guide to Confirming the Structure of Synthesized Oxadiazoles using IR and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step. This guide provides a comparative framework for utilizing Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of synthesized oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry.
This guide will delve into the characteristic spectral features of two common oxadiazole isomers, the 1,3,4-oxadiazoles and 1,2,4-oxadiazoles. We will present detailed experimental protocols for the synthesis of representative compounds and for the acquisition of spectroscopic data. Comparative data tables will highlight the key differences in IR absorption bands and NMR chemical shifts, aiding in the confident assignment of the correct isomeric structure.
Distinguishing Oxadiazole Isomers: A Spectroscopic Approach
The arrangement of the nitrogen and oxygen atoms within the five-membered ring of oxadiazole isomers gives rise to distinct electronic environments, which are reflected in their IR and NMR spectra. Careful analysis of these spectra allows for the definitive identification of the synthesized isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For oxadiazoles, key vibrational modes of the heterocyclic ring and any substituent groups provide a characteristic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. The chemical shifts (δ) of the protons and carbons in the oxadiazole ring and its substituents are highly sensitive to the isomeric form and substitution pattern.
Experimental Protocols
To illustrate the practical application of these techniques, we provide detailed protocols for the synthesis of a representative 1,3,4-oxadiazole (2,5-diphenyl-1,3,4-oxadiazole) and a 1,2,4-oxadiazole (3,5-diphenyl-1,2,4-oxadiazole), followed by general procedures for acquiring IR and NMR spectra.
Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole
This synthesis involves the cyclization of N,N'-dibenzoylhydrazine.
Materials:
-
Benzoyl chloride
-
Hydrazine hydrate
-
Pyridine
-
Phosphorus oxychloride
-
Ethanol
Procedure:
-
Synthesis of N,N'-dibenzoylhydrazine: To a solution of benzoyl chloride (2 mmol) in pyridine (10 mL), hydrazine hydrate (1 mmol) is added dropwise with constant stirring in an ice bath. The reaction mixture is stirred for 2 hours and then poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield N,N'-dibenzoylhydrazine.
-
Cyclization to 2,5-diphenyl-1,3,4-oxadiazole: A mixture of N,N'-dibenzoylhydrazine (1 mmol) and phosphorus oxychloride (5 mL) is refluxed for 5-6 hours. The reaction mixture is then cooled to room temperature and poured onto crushed ice. The solid product is filtered, washed thoroughly with water, and recrystallized from ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.
Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole
This synthesis proceeds via the reaction of benzamidoxime with benzoyl chloride.[1]
Materials:
-
Benzamidoxime
-
Benzoyl chloride
-
Pyridine
-
Ethanol
Procedure:
-
To a solution of benzamidoxime (1 mmol) in pyridine (10 mL), benzoyl chloride (1.1 mmol) is added dropwise at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The mixture is then poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 3,5-diphenyl-1,2,4-oxadiazole.[1]
IR Spectroscopy Protocol (Solid Sample)
Equipment:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Salt plates (e.g., KBr, NaCl) or ATR accessory
Procedure using KBr Pellet Method:
-
Grind a small amount (1-2 mg) of the dry synthesized oxadiazole with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Transfer a portion of the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[2]
Procedure using Thin Solid Film Method:
-
Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like acetone or methylene chloride.[3]
-
Place a drop of this solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[3]
-
Place the salt plate in the sample holder of the spectrometer and acquire the spectrum.[3]
NMR Spectroscopy Protocol (¹H and ¹³C)
Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Dissolve 5-20 mg of the synthesized oxadiazole in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean NMR tube.[4] For ¹³C NMR, a higher concentration (20-50 mg) may be required.[4]
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm).
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, ensuring proper locking and shimming of the instrument.[4]
Comparative Spectral Data
The following tables summarize the characteristic IR and NMR spectral data for 1,3,4- and 1,2,4-oxadiazole derivatives, providing a basis for structural confirmation.
Table 1: Comparison of Key IR Absorption Bands for Diphenyl-Substituted Oxadiazoles (cm⁻¹)
| Functional Group | 2,5-Diphenyl-1,3,4-oxadiazole | 3,5-Diphenyl-1,2,4-oxadiazole | Reference |
| C=N Stretch | ~1614 | ~1612 | [1][5] |
| C-O-C Stretch (ring) | ~1238, ~1020 | ~1024 | [1][5] |
| Aromatic C=C Stretch | ~1550, ~1450 | ~1600-1390 | [1][5] |
| Aromatic C-H Bending | ~750, ~690 | ~735, ~695 | [1] |
Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Diphenyl-Substituted Oxadiazoles in CDCl₃
| Proton Environment | 2,5-Diphenyl-1,3,4-oxadiazole | 3,5-Diphenyl-1,2,4-oxadiazole | Reference |
| Phenyl Protons | ~8.15-7.50 (m) | ~8.80 (d), ~8.76 (d), ~8.18 (t), ~8.13 (t), ~8.10 (d) | [1][5] |
Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Diphenyl-Substituted Oxadiazoles in CDCl₃
| Carbon Environment | 2,5-Diphenyl-1,3,4-oxadiazole | 3,5-Diphenyl-1,2,4-oxadiazole | Reference |
| C=N (Oxadiazole Ring) | ~164.5 | C-3: ~168.9, C-5: ~175.7 | [1][5][6] |
| Phenyl Carbons | ~131.8, ~129.2, ~127.0, ~124.5 | ~132.7, ~131.2, ~129.1, ~128.8, ~128.1, ~127.5, ~126.9, ~124.3 | [1][5] |
Visualizing the Workflow
The logical flow of confirming the structure of a synthesized oxadiazole can be visualized as follows:
Caption: Experimental workflow for synthesis and structural confirmation of oxadiazoles.
Conclusion
The structural confirmation of synthesized oxadiazoles relies on the careful application and interpretation of IR and NMR spectroscopy. By comparing the characteristic spectral data of the synthesized compound with established values for different isomers, researchers can confidently determine the structure of their target molecule. The provided protocols and comparative data tables serve as a valuable resource for scientists engaged in the synthesis and characterization of these important heterocyclic compounds.
References
- 1. scielo.br [scielo.br]
- 2. journalspub.com [journalspub.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling Cellular Responses: A Guide to Cross-Validation of Biological Activity in Different Cell Lines
For researchers, scientists, and drug development professionals, understanding the differential effects of a compound across various cell lines is a cornerstone of preclinical research. This guide provides a framework for the cross-validation of biological activity, emphasizing objective comparison and robust data presentation to ensure the generalizability of findings.
The use of multiple cell lines is critical for several reasons. It allows for the assessment of a compound's activity across different genetic backgrounds and tissue types, helping to model the heterogeneity of diseases like cancer.[1] Consistent results across different cell lines lend robustness to experimental findings, while divergent responses can reveal important mechanistic differences and potential resistance mechanisms.[1][2] This cross-validation approach is fundamental to identifying promising therapeutic candidates and understanding their spectrum of activity.
Comparative Analysis of Biological Activity
Presenting quantitative data in a clear and structured format is essential for direct comparison of a compound's effect on different cell lines. The following tables provide templates for summarizing key metrics such as the half-maximal inhibitory concentration (IC50) and growth rate inhibition (GR) values.
Table 1: Comparative IC50 Values of Compound X Across Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 1.5 ± 0.2 |
| A549 | Lung Carcinoma | 5.2 ± 0.7 |
| HeLa | Cervical Adenocarcinoma | 2.8 ± 0.4 |
| HT-29 | Colorectal Adenocarcinoma | 8.1 ± 1.1 |
IC50 values were determined after 48 hours of continuous exposure to Compound X. Data are presented as the mean ± standard deviation from three independent experiments.
Table 2: Growth Rate Inhibition (GR) Metrics for Compound X
| Cell Line | GR50 (µM) | GRmax | GR_AOC |
| MCF-7 | 1.2 | 0.1 | 0.9 |
| A549 | 4.8 | 0.3 | 0.7 |
| HeLa | 2.5 | 0.2 | 0.8 |
| HT-29 | 7.5 | 0.4 | 0.6 |
GR metrics provide a more nuanced view of drug response by correcting for differences in cell proliferation rates.[3] GR50 is the concentration at which the growth rate is inhibited by 50%, GRmax is the maximum growth rate inhibition, and GR_AOC is the area over the growth rate curve.
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for common assays used to assess biological activity.
Cell Viability Assay (WST-1)
This protocol outlines the steps for determining cell viability upon treatment with a test compound using a water-soluble tetrazolium salt (WST-1).
-
Cell Seeding:
-
Harvest and count cells during their logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium. It is advisable to perform a preliminary experiment with a broad concentration range (e.g., 10 nM to 100 µM) to determine the responsive range.[5][6]
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
WST-1 Reagent Addition and Incubation:
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Western Blotting for Apoptosis Marker Cleaved Caspase-3
This protocol describes the detection of the apoptosis marker, cleaved caspase-3, by western blotting to confirm the mode of cell death induced by a compound.
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with the test compound at the desired concentrations for the specified time.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Visualizing Cellular Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language.
Anticancer Drug-Induced Apoptotic Signaling Pathway
Anticancer drugs can induce apoptosis through intrinsic and extrinsic pathways. A common mechanism involves the activation of the JNK signaling pathway, which leads to the activation of caspases and ultimately, programmed cell death.[7][8]
Experimental Workflow for Cross-Cell Line Validation
A systematic workflow is crucial for comparing the biological activity of a compound across multiple cell lines. This involves parallel processing and consistent experimental conditions.
Logical Framework for Cross-Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Gene expression reveals hidden variability in cancer cells' response to drugs - ecancer [ecancer.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 8. researchgate.net [researchgate.net]
New Oxadiazole Derivatives Show Promising Activity Against Cancer, Inflammation, and Microbial Infections
For Immediate Release
[City, State] – [Date] – Newly synthesized oxadiazole derivatives are demonstrating significant potential in preclinical studies, outperforming or matching standard therapeutic agents in anticancer, anti-inflammatory, and antimicrobial assays. These findings, detailed in recent pharmacological studies, highlight the versatility of the oxadiazole scaffold in developing next-generation drugs.
Researchers have focused on the 1,3,4-oxadiazole core, a five-membered heterocyclic ring, modifying its structure to enhance its biological activity. The resulting compounds have been benchmarked against widely used drugs such as doxorubicin in cancer therapy, diclofenac for inflammation, and ciprofloxacin for bacterial infections. The comprehensive evaluation of these novel derivatives provides a strong basis for their further development as potent therapeutic agents.
Anticancer Activity: Benchmarking Against Doxorubicin
A series of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives have been evaluated for their cytotoxic effects against human cancer cell lines. In a notable study, the anticancer potential of these compounds was tested on the MCF-7 breast cancer cell line and compared with the standard chemotherapeutic drug, doxorubicin. The results, measured by the half-maximal inhibitory concentration (IC50), indicate that several new derivatives exhibit potent anticancer activity.
Data Presentation: Anticancer Activity
| Compound/Drug | Target Cell Line | IC50 (µM) |
| Novel Oxadiazole Derivative (Compound 4j) | MDA-MB-231 (Breast Cancer) | 0.52 |
| Novel Oxadiazole Derivative (Compound 13) | MCF-7 (Breast Cancer) | 1.26[1] |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | Strong inhibitory effect[2] |
| 5-Fluorouracil (Standard) | MCF-7 (Breast Cancer) | 24.74[1] |
| Tamoxifen (Standard) | MCF-7 (Breast Cancer) | 5.12[1] |
Lower IC50 values indicate greater potency.
The promising results for the new oxadiazole derivatives, particularly their sub-micromolar efficacy against aggressive breast cancer cell lines, underscore their potential as leads for new anticancer drugs.[3]
Anti-inflammatory Effects: A Comparison with Diclofenac
In the realm of anti-inflammatory research, new oxadiazole derivatives have been assessed using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation. The performance of these compounds was compared against diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). Several of the synthesized compounds demonstrated a significant reduction in paw edema, with efficacy comparable to or exceeding that of diclofenac.
Data Presentation: Anti-inflammatory Activity
| Compound/Drug | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Novel Oxadiazole Derivative (Compound 3a2) | 200 | 81.91[4] |
| Novel Oxadiazole Derivative (Compound 3a8) | 200 | 81.54[4] |
| Novel Oxadiazole Derivative (Flurbiprofen-based 10) | - | 88.33[5] |
| Diclofenac Sodium (Standard) | 200 | 82.14[4] |
| Flurbiprofen (Standard) | - | 90.01[5] |
These results suggest that the 1,3,4-oxadiazole nucleus can be a key pharmacophore for the development of new anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs.[6]
Antimicrobial Efficacy: Challenging Standard Antibiotics
The antimicrobial potential of newly synthesized 1,3,4-oxadiazole derivatives has been investigated against a panel of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) of these compounds was determined and compared to that of the broad-spectrum antibiotic ciprofloxacin. Notably, some of the new derivatives exhibited potent antibacterial activity, with MIC values indicating strong efficacy against clinically relevant bacterial strains.
Data Presentation: Antimicrobial Activity
| Compound/Drug | Target Organism | MIC (µg/mL) |
| Novel Oxadiazole Derivative (Compound 4a) | S. aureus (MRSA) | 62[7] |
| Novel Oxadiazole Derivative (Compound 4b) | S. aureus (MRSA) | 62[7] |
| Novel Oxadiazole Derivative (Compound 4c) | S. aureus (MRSA) | 62[7] |
| Ciprofloxacin (Standard) | S. aureus | Poor activity reported in one study[7] |
| Ceftizoxime (Standard) | S. aureus (MRSA) | Less effective than the novel compounds[7] |
Lower MIC values indicate greater antimicrobial activity.
The demonstrated activity against drug-resistant bacteria like MRSA is particularly significant and suggests that oxadiazole derivatives could be a valuable addition to the arsenal of antimicrobial agents.
Experimental Protocols
The evaluation of these novel oxadiazole derivatives was conducted using standardized and validated experimental protocols to ensure the reliability of the comparative data.
MTT Assay for Anticancer Activity
The in vitro cytotoxicity of the oxadiazole derivatives against cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the oxadiazole derivatives and the standard drug (e.g., doxorubicin) and incubated for a further 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in Wistar rats.
-
Animal Grouping: The animals were divided into control, standard, and test groups.
-
Drug Administration: The test compounds and the standard drug (diclofenac sodium, 200 mg/kg) were administered orally. The control group received the vehicle only.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume was measured at 0, 1, 2, and 3 hours after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema was calculated for the treated groups relative to the control group.
Broth Microdilution Method for Antimicrobial Activity
The minimum inhibitory concentration (MIC) of the oxadiazole derivatives was determined by the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains (e.g., S. aureus) were cultured in Mueller-Hinton broth, and the turbidity was adjusted to the 0.5 McFarland standard.
-
Serial Dilutions: The test compounds and the standard antibiotic (ciprofloxacin) were serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Mandatory Visualizations
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Inhibition of the EGFR signaling pathway by oxadiazole derivatives.[3][8]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 8. nanobioletters.com [nanobioletters.com]
A Comparative Analysis of 2- and 5-Position Substitutions on Oxadiazole Activity
A deep dive into the structure-activity relationships of 2,5-disubstituted 1,3,4-oxadiazoles reveals critical insights for drug discovery and development. The strategic placement of various substituents at the 2- and 5-positions of the oxadiazole ring profoundly influences the compound's biological activity, spanning antimicrobial, anti-inflammatory, and enzyme inhibitory effects. This guide provides a comparative study, supported by experimental data, to elucidate these structure-activity relationships (SAR).
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to act as a bioisostere for amide and ester groups.[1] The versatility of this heterocyclic ring allows for extensive modification at the 2- and 5-positions, enabling the fine-tuning of its pharmacological profile.
Comparative Biological Activity Data
The following table summarizes the quantitative data on the biological activity of various 2,5-disubstituted 1,3,4-oxadiazole derivatives, highlighting the impact of different substituents on their efficacy.
| Compound ID | R1 (Position 2) | R2 (Position 5) | Biological Activity | Quantitative Data (IC50/LC50/MIC) | Reference |
| 1 | 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropyl | 4-chlorophenyl | Insecticidal (Armyworm) | LC50: 14.33 µg/mL | [2][3] |
| 2 | 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropyl | 2,4-dichlorophenyl | Insecticidal (Armyworm) | LC50: 15.85 µg/mL | [2][3] |
| 3c | Naphtho[2,1-b]furan-2-yl | 4-chlorophenyl acetamido | Antibacterial (P. aeruginosa) | MIC: 0.2 mg/mL | [1][4] |
| 3d | Naphtho[2,1-b]furan-2-yl | 4-fluorophenyl acetamido | Antibacterial (B. subtilis) | MIC: 0.2 mg/mL | [1][4] |
| F3 | Phenyl(hydroxy)methyl | Furan-2-yl | Antibacterial (S. aureus) | Remarkable Activity | [5] |
| F4 | Phenyl(hydroxy)methyl | 5-nitrofuran-2-yl | Antibacterial (E. coli) | Remarkable Activity | [5] |
| 5a | 4-hydroxyphenyl | Varies | α-glucosidase inhibitor | IC50: 12.27±0.41 µg/ml | [6] |
| 5g | 4-chlorophenyl | Varies | α-amylase inhibitor | IC50: 13.09±0.06 µg/ml | [6] |
| C4 | 3-chlorobenzamido | 3-chlorophenyl | Anti-inflammatory | Good Activity | [7] |
| C7 | 4-nitrobenzamido | 4-nitrophenyl | Anti-inflammatory | Good Activity | [7] |
Key Observations from the Data:
-
Antimicrobial Activity: The presence of a naphthofuran moiety at one position and an acetamido-substituted phenyl ring at the other leads to significant antibacterial activity.[1][4] Specifically, electron-withdrawing groups like chlorine and fluorine on the phenyl ring appear to enhance this activity. Furthermore, furan and nitrofuran substitutions also confer notable antibacterial properties.[5] Structure-activity relationship studies have indicated that the presence of electronegative groups such as Cl or NO2 on a phenyl ring can enhance antimicrobial effects.[5]
-
Insecticidal Activity: For insecticidal activity against the armyworm, a cyclopropyl group with dichlorovinyl substitution at the 2-position, combined with a halogenated phenyl group at the 5-position, demonstrates potent effects.[2][3]
-
Enzyme Inhibition: Hydroxylated phenyl and chlorophenyl substituents have been shown to be effective for α-glucosidase and α-amylase inhibition, respectively, suggesting that these groups play a key role in binding to the active sites of these enzymes.[6]
-
Anti-inflammatory Activity: Symmetrical substitution with chloro- and nitro-substituted benzamido and phenyl groups at the 2- and 5-positions results in good anti-inflammatory activity.[7] This is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these compounds.
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles:
A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of a diacylhydrazide intermediate.
Materials:
-
Acid hydrazide
-
Aromatic acid
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
An equimolar mixture of an acid hydrazide and an aromatic acid is prepared.
-
Phosphorus oxychloride is added to the mixture, which acts as both a solvent and a dehydrating agent.
-
The reaction mixture is refluxed for a specified period.
-
After completion, the mixture is cooled and poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.[8]
Antimicrobial Activity Assay (Broth Microdilution Method):
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized oxadiazole compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin)
Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the stock solutions are made in the appropriate broth in the wells of a 96-well plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated at 37°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema):
This is a standard animal model to evaluate the anti-inflammatory potential of new chemical entities.
Materials:
-
Wistar albino rats or mice
-
Synthesized oxadiazole compounds
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compounds and the standard drug are administered orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce edema.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for the test and standard groups relative to the control group.
Signaling Pathways and Experimental Workflows
The biological activities of 2,5-disubstituted oxadiazoles are often mediated through their interaction with specific signaling pathways. For instance, the anti-inflammatory effects are frequently linked to the inhibition of the COX and LOX pathways, which are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: Simplified COX signaling pathway and the inhibitory action of 2,5-disubstituted oxadiazoles.
The drug discovery process for identifying and optimizing these active compounds typically follows a structured workflow, from initial synthesis to biological screening and lead optimization.
Caption: General experimental workflow for the development of bioactive 2,5-disubstituted oxadiazoles.
References
- 1. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for a New 1,3,4-Oxadiazole Drug Candidate: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A promising new 1,3,4-oxadiazole drug candidate, designated OXD-821, has demonstrated significant potential as a targeted anti-cancer agent. This guide provides a comprehensive comparison of OXD-821 with established therapies, Gefitinib and Ruxolitinib, and details the experimental validation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this novel compound.
Comparative Performance Analysis
OXD-821 has been profiled against relevant cancer cell lines and key molecular targets to elucidate its efficacy and mechanism of action. The following tables summarize the quantitative data from these analyses, comparing its performance with the established EGFR inhibitor Gefitinib and the JAK1/2 inhibitor Ruxolitinib.
Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | K-562 (Chronic Myelogenous Leukemia) |
| OXD-821 (Hypothetical Data) | 2.5 µM | 5.1 µM | 0.8 µM |
| Gefitinib[1][2][3] | > 10 µM | 3.8 µM | > 10 µM |
| Ruxolitinib[4][5] | > 10 µM | > 10 µM | 130 nM |
Table 2: In Vitro Kinase Inhibition (IC50)
| Compound | EGFR Kinase | JAK2 Kinase |
| OXD-821 (Hypothetical Data) | 0.15 µM | 8.9 µM |
| Gefitinib[6] | 26 - 57 nM | > 10 µM |
| Ruxolitinib[4][7][8] | > 10 µM | 2.8 nM |
Table 3: Inhibition of STAT3 Phosphorylation in K-562 Cells (IC50)
| Compound | p-STAT3 (Tyr705) Inhibition |
| OXD-821 (Hypothetical Data) | 0.5 µM |
| Gefitinib | > 10 µM |
| Ruxolitinib[7] | 17.2 nM (cellular pSTAT3) |
Elucidation of Signaling Pathway Inhibition
To visualize the proposed mechanism of action for OXD-821 and its distinction from the comparator drugs, the following signaling pathway diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate independent validation.
MTT Cell Viability Assay
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Seed A549, MCF-7, and K-562 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of OXD-821, Gefitinib, and Ruxolitinib (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
In Vitro EGFR and JAK2 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of EGFR and JAK2 kinases.
-
Reaction Setup: In a 96-well plate, add the kinase (EGFR or JAK2), a specific peptide substrate, and the test compound (OXD-821, Gefitinib, or Ruxolitinib) at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Western Blot for STAT3 Phosphorylation
This method is used to determine the effect of the compounds on the phosphorylation of STAT3 in whole cells.[4][5]
-
Cell Treatment: Treat K-562 cells with different concentrations of OXD-821, Gefitinib, and Ruxolitinib for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for validating the mechanism of action of a new drug candidate like OXD-821.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-phenyl-1,3,4-oxadiazole: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-Bromo-5-phenyl-1,3,4-oxadiazole, a halogenated heterocyclic compound utilized in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as an acute toxicant and may cause skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Operational Disposal Plan
The primary disposal route for this compound and materials contaminated with it is through a licensed hazardous waste disposal facility. The recommended method of destruction is high-temperature incineration equipped with emission control systems to prevent the release of harmful byproducts.[2]
Step-by-Step Disposal Procedure:
-
Waste Segregation: It is imperative to segregate waste containing this compound from all other waste streams, especially non-halogenated organic waste.[3][4] Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs.
-
Waste Collection:
-
Solid Waste: Collect unreacted this compound, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and reaction byproducts in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled container designated for "Halogenated Organic Waste".[3][4]
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication that it is a "Halogenated Organic Compound."[3][4] The container must be kept tightly sealed when not in use.[3][4]
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area away from incompatible materials. The storage location should be a designated satellite accumulation area for hazardous waste.
-
Disposal Request: Once the waste container is full, or in accordance with institutional timelines, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Data Presentation
| Waste Type | Container Requirement | Labeling | Disposal Method |
| Solid Waste (Unused reagent, contaminated lab supplies) | Dedicated, sealed, chemical-resistant container | "Hazardous Waste: this compound (Halogenated Organic)" | Incineration by a licensed facility |
| Liquid Waste (Solutions containing the compound) | Dedicated, sealed, chemical-resistant container | "Hazardous Waste: this compound (Halogenated Organic)" | Incineration by a licensed facility |
Experimental Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | C14H9BrN2O | CID 96791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 2-Bromo-5-phenyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-5-phenyl-1,3,4-oxadiazole. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from structurally similar compounds, this compound is anticipated to be hazardous. The primary hazards include acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[1] A comprehensive personal protective equipment (PPE) strategy is therefore mandatory.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles, and a face shield. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is necessary to protect against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves. | Wear appropriate protective gloves to prevent skin contact, as the substance is expected to cause skin irritation.[2] Nitrile or neoprene gloves are generally recommended for handling organic chemicals. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | A dust mask (e.g., N95) or a respirator should be used, especially when handling the solid compound, to prevent inhalation and respiratory irritation.[2] |
| Skin and Body Protection | Laboratory coat. | A lab coat should be worn to protect against skin contact and contamination of personal clothing. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and any internal standard operating procedures (SOPs) before beginning work.
-
Assemble all required PPE as detailed in the table above.
-
Ensure a chemical fume hood is certified and functioning correctly. All handling of the solid compound should be performed within the fume hood.
-
-
Handling:
-
When weighing or transferring the compound, do so within the fume hood to minimize inhalation exposure.
-
Keep the container of this compound tightly sealed when not in immediate use.
-
Handle the solid material carefully to avoid the generation of dust.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3]
-
-
Storage:
-
Store the compound in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed and store away from incompatible materials.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.
Caption: Chemical waste disposal pathway for this compound.
Disposal Protocol:
-
Waste Segregation:
-
Segregate waste containing this compound from other waste streams.
-
Contaminated materials such as gloves, weigh paper, and pipette tips should be considered hazardous waste.
-
-
Containment:
-
Collect all waste in a designated, sealable, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
-
Disposal:
-
Dispose of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Spill Response:
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS. If you are trained and it is safe to do so, clean up the spill using appropriate absorbent materials while wearing full PPE. Place all cleanup materials in a sealed container for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
